molecular formula C9H19N3O B117267 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone CAS No. 141516-24-7

1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone

Cat. No.: B117267
CAS No.: 141516-24-7
M. Wt: 185.27 g/mol
InChI Key: RSXHTKGIQPDYQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C9H19N3O and its molecular weight is 185.27 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-Acetylpiperazinyl)propanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[4-(3-aminopropyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-9(13)12-7-5-11(6-8-12)4-2-3-10/h2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXHTKGIQPDYQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588589
Record name 1-[4-(3-Aminopropyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141516-24-7
Record name 1-[4-(3-Aminopropyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic protocol for 1-(4-(3-aminopropyl)piperazin-1-yl)ethanone, a piperazine derivative with potential applications in pharmaceutical research and development. The synthesis is designed as a robust two-step process commencing from the readily available starting material, 1-acetylpiperazine. This document outlines the detailed experimental procedures, presents key data in a structured format, and includes a visual representation of the synthetic workflow.

Reaction Scheme

The synthesis of the target compound, this compound, can be efficiently achieved through a two-step reaction sequence. The proposed primary route involves the N-alkylation of 1-acetylpiperazine with a protected 3-halopropylamine, followed by a deprotection step to yield the final product. An alternative, viable pathway involves a Michael addition of 1-acetylpiperazine to acrylonitrile, followed by the reduction of the resulting nitrile to the primary amine.

Primary Synthetic Route:

Primary Synthesis Route cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection 1-Acetylpiperazine 1-Acetylpiperazine Intermediate_1 1-(4-(3-Phthalimidopropyl)piperazin-1-yl)ethanone 1-Acetylpiperazine->Intermediate_1 K2CO3, DMF, Heat N-(3-chloropropyl)phthalimide N-(3-chloropropyl)phthalimide N-(3-chloropropyl)phthalimide->Intermediate_1 Intermediate_1_dep 1-(4-(3-Phthalimidopropyl)piperazin-1-yl)ethanone Final_Product This compound Intermediate_1_dep->Final_Product Hydrazine hydrate, Ethanol, Heat Alternative Synthesis Route cluster_0 Step 1: Michael Addition cluster_1 Step 2: Nitrile Reduction 1-Acetylpiperazine_alt 1-Acetylpiperazine Intermediate_2 3-(4-Acetylpiperazin-1-yl)propanenitrile 1-Acetylpiperazine_alt->Intermediate_2 Base catalyst, e.g., Triton B Acrylonitrile Acrylonitrile Acrylonitrile->Intermediate_2 Intermediate_2_red 3-(4-Acetylpiperazin-1-yl)propanenitrile Final_Product_alt This compound Intermediate_2_red->Final_Product_alt H2, Raney Nickel or LiAlH4 Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Select Starting Materials: 1-Acetylpiperazine and Aminopropylating Agent Reaction Perform N-Alkylation or Michael Addition/ Reduction Start->Reaction Workup Reaction Workup: Extraction and Washing Reaction->Workup Purification Purify Crude Product: Column Chromatography or Distillation Workup->Purification Characterization Characterize Final Product: NMR, MS, IR Purification->Characterization Final_Product Final_Product Characterization->Final_Product Pure this compound

An In-depth Technical Guide to 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone, also known as 1-acetyl-4-(3-aminopropyl)piperazine, is a piperazine derivative with potential applications in medicinal chemistry and drug discovery. The piperazine scaffold is a common motif in a wide range of biologically active compounds, exhibiting diverse pharmacological activities including antimicrobial, antifungal, and antimalarial properties. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, a proposed synthesis protocol, and an exploration of its potential biological significance based on the activities of structurally related compounds. Due to the limited availability of direct experimental data for this specific molecule, some of the presented information is based on predictions and data from close structural analogs.

Chemical Properties

While experimental data for this compound is limited, its fundamental chemical properties can be predicted or inferred from its structure and data available for analogous compounds.

Structural Information
PropertyValue
Molecular Formula C₉H₁₉N₃O[1]
IUPAC Name This compound[1]
SMILES CC(=O)N1CCN(CC1)CCCN[1]
InChI InChI=1S/C9H19N3O/c1-9(13)12-7-5-11(6-8-12)4-2-3-10/h2-8,10H2,1H3[1]
InChIKey RSXHTKGIQPDYQI-UHFFFAOYSA-N[1]
Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties. It is important to note that most of these values are computationally predicted and await experimental verification.

PropertyValueSource
Molecular Weight 185.27 g/mol Calculated
Monoisotopic Mass 185.152812 g/mol [1]PubChem
XlogP3 -1.0[1]Predicted by PubChem
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in water and polar organic solvents.Inferred from analogs
pKa (most basic) ~9.5-10.5 (for the primary amine)Predicted
pKa (most acidic) Not applicable-
Spectroscopic Data (Predicted)
  • ¹H NMR: Signals corresponding to the acetyl methyl protons, the methylene protons of the piperazine ring, and the methylene protons of the aminopropyl chain.

  • ¹³C NMR: Resonances for the carbonyl carbon of the acetyl group, the methyl carbon, and the various methylene carbons of the piperazine and aminopropyl moieties.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the alkyl groups, C=O stretching of the amide, and C-N stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. Predicted m/z values for various adducts are available.[1]

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the acetylation of 1-(3-aminopropyl)piperazine. This method is analogous to the synthesis of other N-acetylated piperazine derivatives.

Reaction Scheme:

G 1-(3-Aminopropyl)piperazine 1-(3-Aminopropyl)piperazine This compound This compound 1-(3-Aminopropyl)piperazine->this compound Acetic Anhydride or Acetyl Chloride, Base (e.g., Triethylamine), Dichloromethane

Figure 1. Proposed synthesis of this compound.

Methodology:

  • Dissolution: Dissolve 1-(3-aminopropyl)piperazine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a suitable aprotic solvent like dichloromethane (DCM).

  • Acylation: Cool the solution in an ice bath and add acetic anhydride or acetyl chloride (1 equivalent) dropwise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Biological Activity and Potential Applications

While no specific biological activities have been reported for this compound, the piperazine core is a well-established pharmacophore in numerous therapeutic agents.[2]

Potential Antimicrobial and Antifungal Activity

Piperazine derivatives have been extensively investigated for their antimicrobial and antifungal properties. The introduction of different substituents on the piperazine ring can modulate the spectrum and potency of their activity. It is plausible that this compound could exhibit similar properties.

Potential Antimalarial Activity

Derivatives of 1,4-bis(3-aminopropyl)piperazine have been synthesized and evaluated for their antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum.[3] This suggests that the aminopropylpiperazine scaffold could be a valuable starting point for the development of new antimalarial agents.

Role as a Synthetic Intermediate

Given its structure, this compound can serve as a versatile intermediate in the synthesis of more complex molecules. The primary amine offers a reactive site for further functionalization, allowing for the construction of libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for structurally similar compounds like other aminopropylpiperazines, the following precautions are recommended:

  • Hazard Class: Likely to be corrosive and may cause skin burns and eye damage.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Logical Relationships and Workflows

The following diagram illustrates a typical workflow for the synthesis and evaluation of a novel piperazine derivative like this compound.

G cluster_0 Synthesis and Purification cluster_1 Characterization cluster_2 Biological Evaluation Starting Materials Starting Materials Synthesis Synthesis Starting Materials->Synthesis Reaction Conditions Crude Product Crude Product Synthesis->Crude Product Purification Purification Crude Product->Purification Chromatography Pure Compound Pure Compound Purification->Pure Compound Spectroscopic Analysis Spectroscopic Analysis Pure Compound->Spectroscopic Analysis NMR, IR, MS In vitro Assays In vitro Assays Pure Compound->In vitro Assays e.g., Antimicrobial Screening Structural Confirmation Structural Confirmation Spectroscopic Analysis->Structural Confirmation Activity Data Activity Data In vitro Assays->Activity Data Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Activity Data->Structure-Activity Relationship (SAR) Studies

Figure 2. Workflow for the synthesis and evaluation of piperazine derivatives.

References

An In-depth Technical Guide on the Predicted Mechanism of Action of 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature and publicly available databases lack specific experimental data on the mechanism of action for the compound 1-(4-(3-aminopropyl)piperazin-1-yl)ethanone. This guide, therefore, presents a predicted mechanism of action based on the well-documented pharmacology of structurally similar piperazine derivatives. The information provided herein is intended for research and informational purposes and should be validated through experimental investigation.

Introduction

This compound is a synthetic organic molecule featuring a piperazine core, a structural motif prevalent in a vast array of biologically active compounds. The piperazine ring is a versatile scaffold in medicinal chemistry, known to interact with various biological targets, particularly within the central nervous system (CNS).[1][2][3] Many piperazine derivatives have been developed as therapeutic agents, including antipsychotics, antidepressants, and anxiolytics.[3] Furthermore, the piperazine scaffold is a building block for numerous molecules investigated for their anticancer properties, which can induce cell cycle arrest and inhibit angiogenesis.[4][5]

This technical guide will explore the predicted mechanism of action of this compound by drawing parallels with the known pharmacological profiles of related N-acetyl and aminopropyl piperazine compounds. We will delve into its potential molecular targets, the signaling pathways it may modulate, and the experimental protocols that would be essential for elucidating its precise biological activity.

Predicted Molecular Targets and Mechanism of Action

Based on its structural components—a piperazine ring, an aminopropyl side chain, and an N-acetyl group—this compound is predicted to primarily target G-protein coupled receptors (GPCRs), with a potential for activity at other targets implicated in oncology.

2.1. Central Nervous System Targets: Serotonin and Dopamine Receptors

The arylpiperazine moiety is a well-established pharmacophore for serotonin (5-HT) and dopamine (D) receptors.[6][7][8][9] Numerous CNS-active drugs leverage this scaffold to modulate neurotransmission.[1][3][10]

  • Serotonin (5-HT) Receptors: Piperazine derivatives frequently exhibit high affinity for various 5-HT receptor subtypes, particularly the 5-HT1A and 5-HT2A receptors.[7][11] Depending on the specific substitutions, these compounds can act as agonists, partial agonists, or antagonists. Interaction with the 5-HT1A receptor is a common mechanism for anxiolytic and antidepressant drugs.[7][12]

  • Dopamine (D2/D3) Receptors: Many piperazine-based compounds are potent ligands for D2 and D3 dopamine receptors.[6][8][13][14] Antagonism at these receptors is a hallmark of typical and atypical antipsychotic medications. The structural features of this compound suggest a possible interaction with the binding sites of these receptors.

2.2. Potential Anticancer Activity

The piperazine scaffold is also integral to a number of compounds investigated for their anticancer properties.[4][5][15][16] These derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[4][15] The potential mechanisms for such activity include:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the proliferation of malignant cells.[5]

  • Inhibition of Kinases: Modulating signaling pathways crucial for cancer cell growth and survival.

Quantitative Data Summary (Hypothetical)

While no specific quantitative data exists for this compound, the following table outlines the key parameters that would be determined to characterize its pharmacological profile.

ParameterDescriptionTypical AssaySignificance
Ki (nM) Inhibition Constant: A measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.Radioligand Binding AssayDetermines the potency of the compound at its molecular target.
IC50 (nM) Half-maximal Inhibitory Concentration: The concentration of a drug that is required for 50% inhibition of a biological process.Enzyme Inhibition Assay, Cell Proliferation AssayMeasures the functional potency of an antagonist or inhibitor.
EC50 (nM) Half-maximal Effective Concentration: The concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.Second Messenger Assay (e.g., cAMP), Reporter Gene AssayMeasures the functional potency of an agonist.
LD50 (mg/kg) Median Lethal Dose: The dose of a substance that is lethal to 50% of a test population.In vivo Toxicity StudiesProvides an indication of the acute toxicity of the compound.

Experimental Protocols (Generalized)

The following are generalized experimental protocols that would be employed to investigate the mechanism of action of this compound.

4.1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of the compound for a panel of receptors (e.g., serotonin, dopamine, adrenergic receptors).

  • Methodology:

    • Prepare cell membranes expressing the receptor of interest.

    • Incubate the membranes with a specific radioligand (a radioactively labeled drug with known high affinity for the receptor) and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound from the unbound radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using a scintillation counter.

    • The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the Ki value.

4.2. Second Messenger Assays (e.g., cAMP Assay)

  • Objective: To determine the functional activity (agonist or antagonist) of the compound at a GPCR.

  • Methodology:

    • Culture cells expressing the GPCR of interest.

    • Treat the cells with varying concentrations of the test compound.

    • For antagonist testing, co-incubate with a known agonist.

    • Lyse the cells and measure the intracellular concentration of a second messenger (e.g., cyclic AMP for Gs or Gi coupled receptors) using an ELISA-based kit.

    • Generate a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

4.3. Cell Viability/Cytotoxicity Assays (e.g., MTT Assay)

  • Objective: To assess the effect of the compound on the viability and proliferation of cancer cell lines.

  • Methodology:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).

    • Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

    • Living cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

    • Calculate the percentage of cell viability relative to untreated controls to determine the IC50 value.

Visualizations: Signaling Pathways and Workflows

5.1. Predicted Signaling Pathways

The following diagrams illustrate the potential signaling pathways that this compound might modulate, based on its predicted interaction with serotonin and dopamine receptors.

Predicted Serotonergic Signaling cluster_membrane Cell Membrane 5HT1A_R 5-HT1A Receptor G_protein_i Gi/o 5HT1A_R->G_protein_i Activates AC Adenylate Cyclase cAMP ↓ cAMP AC->cAMP G_protein_i->AC Inhibits Compound This compound (Predicted Agonist) Compound->5HT1A_R Binds PKA ↓ PKA Activity cAMP->PKA Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response

Caption: Predicted agonist activity at the 5-HT1A receptor.

Predicted Dopaminergic Signaling cluster_membrane Cell Membrane D2_R D2 Receptor G_protein_i Gi/o D2_R->G_protein_i Inhibits Activation AC Adenylate Cyclase cAMP ↑ cAMP AC->cAMP G_protein_i->AC Relieves Inhibition Dopamine Dopamine Dopamine->D2_R Activates Compound This compound (Predicted Antagonist) Compound->D2_R Blocks PKA ↑ PKA Activity cAMP->PKA Cellular_Response Modulation of Signal Transduction PKA->Cellular_Response

Caption: Predicted antagonist activity at the D2 receptor.

5.2. Experimental Workflow

The following diagram outlines a typical workflow for characterizing the mechanism of action of a novel compound like this compound.

Experimental_Workflow Start Compound Synthesis and Purification Primary_Screening Primary Screening: Receptor Binding Assays (e.g., Serotonin, Dopamine panels) Start->Primary_Screening Hit_Identified High Affinity Hit Identified? Primary_Screening->Hit_Identified Functional_Assays Functional Assays: - Second Messenger (cAMP) - Calcium Mobilization Hit_Identified->Functional_Assays Yes No_Hit No Significant Activity Hit_Identified->No_Hit No Cellular_Assays Cellular Assays: - Cell Viability (e.g., MTT) - Neuronal Firing Assays Functional_Assays->Cellular_Assays In_Vivo_Studies In Vivo Studies: - Animal Models of Disease - Pharmacokinetics/Pharmacodynamics Cellular_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization and Further Development In_Vivo_Studies->Lead_Optimization End Characterization Complete Lead_Optimization->End

Caption: A typical workflow for characterizing a novel compound.

Conclusion

While specific data for this compound is not currently available, its chemical structure strongly suggests potential activity as a modulator of CNS receptors, particularly serotonin and dopamine receptors. Furthermore, a possible role in cancer therapeutics cannot be ruled out based on the known activities of other piperazine derivatives. The predicted mechanisms and experimental workflows outlined in this guide provide a robust framework for initiating the pharmacological investigation of this and other novel piperazine-containing compounds. Experimental validation is crucial to confirm these hypotheses and to fully elucidate the therapeutic potential of this compound.

References

In-Depth Technical Guide: Physicochemical Properties of 1,4-Bis(3-aminopropyl)piperazine (CAS 7209-38-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,4-Bis(3-aminopropyl)piperazine, identified by CAS number 7209-38-3. The information herein is compiled for use in research, chemical synthesis, and development applications, with a focus on delivering precise, quantitative data and standardized methodologies.

Core Physicochemical Data

1,4-Bis(3-aminopropyl)piperazine is a versatile diamine compound used as a chemical intermediate, particularly in the synthesis of polymers and specialty chemicals.[1][2][3] Its distinct molecular structure, featuring a central piperazine ring with two aminopropyl side chains, dictates its chemical behavior and physical characteristics.

The quantitative physicochemical properties of 1,4-Bis(3-aminopropyl)piperazine are summarized in the table below for ease of reference and comparison.

PropertyValueUnitsConditions / NotesSource(s)
Identifier Information
CAS Number7209-38-3--[4][5][6]
IUPAC Name3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine--[7]
Molecular FormulaC₁₀H₂₄N₄--[4][7][8]
Molecular Weight200.32 / 200.33 g/mol -[6][7][8]
Physical Properties
Physical FormClear, colorless to pale yellow liquid-Ambient temperature[9]
Melting Point14 - 15°C(lit.)[5][6][8]
Boiling Point150 - 152°Cat 2 mmHg[6][8]
335°Cat 760 mmHg (Predicted)[4]
Density0.973g/mLat 25 °C (lit.)[5][6][8]
Refractive Index1.502n20/D(lit.)[6][8]
Vapor Pressure0.0001 / 0.133mmHg / Paat 25 °C[4][6]
Vapor Density6.9-(vs air)[6][8]
Flash Point162 - 163 / 325°C / °FClosed cup[5][6][8]
Chemical Properties
Water SolubilityVery soluble / Fully miscible--[4][6][10]
logP (Octanol/Water)-1.43-at 25°C and pH 12.5[6][11]
pKa10.69 ± 0.10-(Predicted)[6][11]
pH11.7-at 1 g/L and 20°C[6][11]
Surface Tension39.96mN/mat 1 g/L and 20°C[6][11]

Experimental Protocols

The following section details the standardized methodologies, primarily based on OECD (Organisation for Economic Co-operation and Development) guidelines, that are typically employed to determine the key physicochemical properties listed above. These protocols ensure data accuracy, reproducibility, and international acceptance.

Melting Point Determination (OECD Guideline 102)

The melting point is determined as the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.[12][13]

  • Principle: A small, representative sample of the substance is heated at a controlled rate, and the temperatures at the beginning and end of the melting process are recorded.

  • Apparatus: A capillary tube apparatus with a heated metal block or liquid bath, a calibrated thermometer, and a light source for observation are used.[2][12]

  • Methodology:

    • A small amount of the dried, powdered substance is packed into a capillary tube.

    • The tube is placed in the heating block/bath of the melting point apparatus.

    • The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the substance first begins to liquefy (initial melting) and the temperature at which it becomes completely liquid (final melting) are recorded to define the melting range.[12]

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11][14]

  • Principle: The substance is heated, and the temperature at which it boils under atmospheric or reduced pressure is measured. For pressure-sensitive substances, the boiling point is often reported at a specific reduced pressure.

  • Apparatus: Methods include ebulliometers, dynamic vapor pressure instruments, or distillation apparatuses, all equipped with precise temperature and pressure measurement devices.[11][15]

  • Methodology (Distillation Method):

    • The liquid is placed in a distillation flask with boiling chips.

    • A condenser and a calibrated thermometer are fitted to the flask, with the thermometer bulb positioned just below the side arm of the condenser.

    • The flask is heated gently.

    • The boiling point is recorded as the stable temperature observed on the thermometer during the distillation process when vapor and liquid are in equilibrium.[15]

Water Solubility (OECD Guideline 105)

This guideline determines the saturation mass concentration of a substance in water at a given temperature.[8][16]

  • Principle: An excess amount of the test substance is equilibrated with water at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

  • Apparatus: A constant temperature bath/shaker, centrifuge or filtration system, and an analytical instrument (e.g., HPLC, GC) for concentration measurement.

  • Methodology (Flask Method - for solubilities > 10⁻² g/L):

    • An excess of the substance is added to a flask containing purified water.

    • The flask is agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[7]

    • The mixture is then centrifuged or filtered to remove undissolved solid/liquid.

    • The concentration of the substance in the clear aqueous solution is measured using a validated analytical technique.[4][7]

Partition Coefficient (n-octanol/water) (OECD Guideline 107)

The partition coefficient (P_ow_ or K_ow_) is the ratio of a chemical's concentration in the n-octanol phase to its concentration in the aqueous phase at equilibrium. It is usually expressed as its logarithm (logP).[5][9]

  • Principle: The "Shake Flask Method" involves dissolving the test substance in a two-phase system of n-octanol and water and allowing it to partition between them.

  • Apparatus: Separatory funnels or centrifuge tubes with stoppers, a mechanical shaker, a centrifuge, and analytical instrumentation to determine the substance's concentration in each phase.

  • Methodology:

    • Prepare mutually saturated n-octanol and water.

    • Add a known amount of the test substance to a vessel containing known volumes of the two solvents. The concentration should not exceed 0.01 mol/L in either phase.[5]

    • The vessel is shaken vigorously until equilibrium is reached, followed by centrifugation to ensure complete phase separation.[9]

    • The concentration of the substance in both the n-octanol and water phases is measured.

    • The logP is calculated as log₁₀([Concentration in Octanol] / [Concentration in Water]).

Dissociation Constant (pKa) Determination

The pKa is a measure of the strength of an acid in solution. For a basic compound like 1,4-Bis(3-aminopropyl)piperazine, it refers to the pKa of its conjugate acid.

  • Principle: Potentiometric titration is a standard method where the pH of a solution of the substance is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is the pH at the half-equivalence point.[17]

  • Apparatus: A calibrated pH meter with a suitable electrode, a burette for precise titrant delivery, and a magnetic stirrer.

  • Methodology:

    • A solution of the compound at a known concentration is prepared in water or a suitable solvent.

    • The solution is placed in a beaker with a magnetic stir bar and the pH electrode is immersed.

    • A standard solution of a strong acid (e.g., HCl) is added in small, precise volumes from the burette.

    • The pH is recorded after each addition, allowing the solution to stabilize.

    • A titration curve (pH vs. volume of titrant) is plotted. The pKa value(s) are determined from the inflection points of the curve.[18]

Visualizations

The following diagrams illustrate a standard experimental workflow and the key application areas for 1,4-Bis(3-aminopropyl)piperazine.

G prep Preparation equil Equilibration prep->equil sub1 Saturate n-octanol with water sub2 Saturate water with n-octanol sub3 Add test substance, octanol, and water to vessel sep Phase Separation equil->sep sub4 Shake vessel to facilitate partitioning sub5 Allow phases to settle in constant temp bath analysis Analysis sep->analysis sub6 Centrifuge to ensure complete separation calc Calculation analysis->calc sub7 Measure concentration in octanol phase (Co) sub8 Measure concentration in aqueous phase (Cw) sub9 Calculate: logP = log10(Co / Cw) G main 1,4-Bis(3-aminopropyl)piperazine (CAS 7209-38-3) poly Polymer Chemistry main->poly pharma Pharmaceutical Synthesis main->pharma biochem Biochemical Research main->biochem agri Agrochemical Formulation main->agri resin Raw material for polyamide resins poly->resin functionalize Functionalization of clays (e.g., montmorillonite) poly->functionalize building_block Building block for bioactive molecules pharma->building_block neuro Synthesis of derivatives for neurodegenerative disease research pharma->neuro ligand Ligand in complex formation studies biochem->ligand pesticide Component in pesticide and herbicide formulations agri->pesticide

References

An In-depth Technical Guide to 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone and its Parent Amine, 1,4-Bis(3-aminopropyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of piperazine derivatives, with a primary focus on 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone and its well-documented parent amine, 1,4-Bis(3-aminopropyl)piperazine. Due to the limited availability of experimental data for the title compound, this guide leverages information on its closely related analogue to provide a thorough and practical resource for researchers in drug discovery and development.

This compound: IUPAC Name and Structure

The compound with the common name this compound is a monosubstituted piperazine derivative. Its chemical identity is formally defined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 1-[4-(3-aminopropyl)piperazin-1-yl]ethanone[1]

Chemical Structure:

Caption: 2D structure of this compound.

Molecular Formula: C₉H₁₉N₃O[1]

Currently, there is a notable absence of published experimental data for this compound. Publicly accessible databases primarily contain predicted physicochemical properties. To provide a more substantive technical resource, the following sections will focus on its parent amine, 1,4-Bis(3-aminopropyl)piperazine, for which extensive experimental data is available.

1,4-Bis(3-aminopropyl)piperazine: A Comprehensive Profile

1,4-Bis(3-aminopropyl)piperazine is a symmetrical diamine that serves as a versatile building block in organic synthesis and has been investigated for various applications, including its use in the development of therapeutic agents.

IUPAC Name: 3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine[2]

Synonyms: 1,4-Di(3-aminopropyl)piperazine, N,N'-Bis(3-aminopropyl)piperazine[3]

Chemical Structure:

Caption: 2D structure of 1,4-Bis(3-aminopropyl)piperazine.

Physicochemical Properties

A summary of the key physicochemical properties of 1,4-Bis(3-aminopropyl)piperazine is presented in the table below. This data is essential for its handling, formulation, and application in various experimental settings.

PropertyValueReference
Molecular Formula C₁₀H₂₄N₄[2]
Molecular Weight 200.32 g/mol [4]
Appearance Colorless to light yellow liquid[2]
Boiling Point 150-152 °C at 2 mmHg[3][5]
Melting Point 15 °C[5]
Density 0.973 g/mL at 25 °C[3][5]
Refractive Index 1.502 (n20/D)[5]
CAS Number 7209-38-3[2]
Experimental Protocols: Synthesis of Piperazine Derivatives

General Synthesis of an N-Acetylated Piperazine Derivative

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Starting Materials 1,4-Bis(3-aminopropyl)piperazine Acetic Anhydride Solvent (e.g., DCM) Reaction Vessel Round-bottom flask with magnetic stirrer Starting Materials->Reaction Vessel Mixing Dissolve piperazine derivative in solvent Addition Slowly add acetic anhydride at 0°C Mixing->Addition Stirring Stir at room temperature for 2-4 hours Addition->Stirring Quenching Add aqueous NaHCO3 solution Stirring->Quenching Extraction Extract with an organic solvent (e.g., EtOAc) Quenching->Extraction Drying Dry organic layer over Na2SO4 Extraction->Drying Purification Purify by column chromatography Drying->Purification

Caption: Generalized workflow for the N-acetylation of a piperazine derivative.

Detailed Methodology:

  • Reaction Setup: To a solution of 1,4-bis(3-aminopropyl)piperazine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.1 equivalents) as a base.

  • Acetylation: Cool the mixture to 0°C in an ice bath. Slowly add acetic anhydride (1 equivalent) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent, such as ethyl acetate.

  • Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired N-acetylated piperazine derivative.

Biological and Research Applications

Piperazine and its derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. While specific data for this compound is lacking, the broader family of piperazine-containing molecules has been extensively studied.

  • Anthelmintic Agents: Piperazine salts have been historically used as anthelmintic drugs for the treatment of parasitic worm infections.

  • Antipsychotics and Antidepressants: The piperazine ring is a common scaffold in a variety of central nervous system (CNS) active drugs, including antipsychotics and antidepressants.

  • Antihistamines: Several well-known antihistamines incorporate the piperazine moiety in their chemical structures.

  • Anti-inflammatory and Antimicrobial Agents: Research has demonstrated that certain piperazine derivatives possess anti-inflammatory and antimicrobial properties, making them promising candidates for the development of new therapeutic agents.[6]

  • Antimalarial Activity: Derivatives of 1,4-bis(3-aminopropyl)piperazine have been synthesized and evaluated for their activity against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria.[7]

  • Neurodegenerative Diseases: Novel derivatives of 1,4-bis(3-aminopropyl)piperazine have been investigated for their potential in the treatment and prevention of tauopathies, a class of neurodegenerative diseases that includes Alzheimer's disease.[8][9]

Conclusion

This compound represents an interesting but currently understudied member of the piperazine family. While its specific biological activities and experimental parameters remain to be elucidated, its structural relationship to the well-characterized and versatile compound, 1,4-Bis(3-aminopropyl)piperazine, suggests its potential as a valuable building block in medicinal chemistry. This guide provides a foundational understanding of this class of compounds, offering researchers the necessary information to explore their synthesis and potential therapeutic applications further. The provided experimental framework for N-acetylation can serve as a starting point for the synthesis and subsequent investigation of this compound and other novel piperazine derivatives.

References

An In-depth Technical Guide to N,N'-Bis(3-aminopropyl)piperazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N,N'-bis(3-aminopropyl)piperazine scaffold is a versatile and privileged structure in medicinal chemistry. Its unique combination of a rigid piperazine core and flexible aminopropyl side chains provides an excellent framework for developing therapeutic agents across various disease areas. The two primary amine groups offer reactive sites for a wide range of chemical modifications, allowing for the creation of large and diverse compound libraries. This guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic potential of these derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Antimalarial Activity

Derivatives of N,N'-bis(3-aminopropyl)piperazine have shown significant promise as antimalarial agents, particularly against chloroquine-resistant strains of Plasmodium falciparum. The mechanism often mirrors that of 4-aminoquinolines, involving accumulation in the parasite's acidic food vacuole and subsequent inhibition of β-hematin formation—a crucial process for detoxifying heme released from digested hemoglobin.[1][2][3]

Quantitative Data: Antimalarial Activity

The following table summarizes the in vitro activity of selected N,N'-bis(3-aminopropyl)piperazine derivatives against the chloroquine-resistant FcB1 strain of P. falciparum.

Compound IDR Group (Modification on terminal amine)IC₅₀ (nM) vs. P. falciparum (FcB1)CC₅₀ (µM) vs. MRC-5 cellsSelectivity Index (CC₅₀/IC₅₀)β-hematin Inhibition (%) at 200 µM
CQ (Reference Drug)189 (± 0.6)62.333062
Cpd 1 2-Naphthylmethyl40.6 (± 4.7)94.72332> 95
Cpd 2 3,4-Dichlorobenzyl111 (± 19)1701531> 95
Cpd 3 Benzoxazol-2-yl1333 (± 57)> 200> 15029
Cpd 4 7-Chloroquinolin-4-yl12 (± 1)302500> 95
Data sourced from Ryckebusch A, et al. (2003).[4][5]
Experimental Protocol: In Vitro β-Hematin Formation Inhibition Assay

This assay colorimetrically measures the ability of a compound to inhibit the formation of β-hematin (hemozoin) from hemin, mimicking the process in the parasite's food vacuole.[3][6][7]

  • Reagent Preparation:

    • Prepare a stock solution of hemin chloride (e.g., 25 mM) in dimethyl sulfoxide (DMSO).

    • Prepare test compounds at various concentrations in DMSO.

    • Prepare a 1 M acetate buffer, pH 4.8.

  • Assay Procedure (96-well plate):

    • To each well, add 50 µL of the hemin chloride stock solution.

    • Add 50 µL of the test compound solution (or DMSO for negative control, chloroquine for positive control).

    • Initiate the reaction by adding 100 µL of the pre-warmed (37°C) acetate buffer.

    • Incubate the plate at 37°C for 48 hours to allow for β-hematin formation.

  • Quantification:

    • After incubation, centrifuge the plate (e.g., 4000 rpm for 15 min).

    • Discard the supernatant and wash the pellet three times with 200 µL of DMSO to remove unreacted hemin.

    • Dissolve the final pellet (β-hematin) in 200 µL of 0.2 N NaOH.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage inhibition compared to the negative control.

    • Determine the IC₅₀ value by plotting the percentage inhibition against the logarithm of the compound concentration.

Visualizations: Synthesis and Mechanism

G General Synthesis Workflow cluster_start Starting Materials cluster_process Reaction Conditions cluster_end Products BAPP N,N'-Bis(3-aminopropyl)piperazine (Core Scaffold) Coupling Nucleophilic Substitution or Reductive Amination BAPP->Coupling Reagent Electrophile / Aldehyde (e.g., R-Cl, R-CHO) Reagent->Coupling Library Derivative Library (e.g., Amides, Amines) Coupling->Library Purification

Caption: General synthesis of N,N'-bis(3-aminopropyl)piperazine derivatives.

G Antimalarial Mechanism of Action cluster_parasite Plasmodium Food Vacuole (Acidic pH) Hb Host Hemoglobin Heme Toxic Free Heme Hb->Heme Digestion Hz Hemozoin (β-hematin) (Non-toxic crystal) Heme->Hz Biocrystallization Lysis Parasite Lysis & Death Heme->Lysis Accumulation Leads to Drug Piperazine Derivative (e.g., Chloroquine analogue) Drug->Heme Accumulates & Binds to Heme Drug->Inhibition Inhibition->Heme Inhibits Inhibition->Hz

Caption: Inhibition of heme detoxification by piperazine derivatives.

Anticancer Activity

Certain N,N'-bis(3-aminopropyl)piperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[8] The structural motif is often incorporated into larger molecules designed to inhibit specific targets in cancer signaling pathways, such as protein kinases. The piperazine core can improve solubility and pharmacokinetic properties of the overall molecule.[9]

Quantitative Data: Anticancer Activity

The table below presents the growth inhibitory effects of representative piperazine derivatives on different cancer cell lines.

Compound IDDerivative ClassCancer Cell LineActivity MetricValue (µM)
4d 1,4-bis[3-(amino-dithiocarboxy)propionyl]HL-60 (Leukemia)% Inhibition at 10 µM90%[8]
XVI Pyrazolo[3,4-d]pyrimidine-piperazineNCI-H522 (Non-Small Cell Lung)GI₅₀1.17[9]
XVI UO-31 (Renal Cancer)GI₅₀1.25[9]
XVI SK-MEL-5 (Melanoma)GI₅₀1.34[9]
GI₅₀: Concentration causing 50% growth inhibition.
Experimental Protocol: MTT Cell Proliferation Assay

This colorimetric assay assesses cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Culture:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include wells for vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI₅₀/IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

Visualization: PI3K/Akt Signaling Pathway Inhibition

Many anticancer agents target the PI3K/Akt pathway, which is crucial for tumor cell survival and proliferation.[10][11][12][13] Piperazine derivatives can be designed to inhibit key kinases in this cascade.

G PI3K/Akt Signaling Pathway Inhibition cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits PTEN PTEN Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation PTEN->PIP3 Inhibits Drug Piperazine-based Kinase Inhibitor Drug->PI3K Drug->Akt or

Caption: Potential inhibition points for piperazine drugs in the PI3K/Akt pathway.

Neuroprotective and Antiviral/Antimicrobial Activities

The N,N'-bis(3-aminopropyl)piperazine scaffold has also been explored for its potential in treating neurodegenerative diseases, such as those involving tau protein pathology (Tauopathies).[14][15][16] Furthermore, various derivatives have been synthesized and tested for broad-spectrum antimicrobial, antifungal, and antiviral activities.[17][18][19][20][21][22]

Quantitative Data: Antiviral and Antimicrobial Activity
Compound ClassOrganism/VirusActivity MetricValue
N,N'-bis-5-nitropyrimidyl dispirotripiperazineHerpes Simplex Virus-1 (HSV-1)IC₅₀~1.0 µM[18][22]
N,N'-bis-5-nitropyrimidyl dispirotripiperazineGMK Cells (Cytotoxicity)CC₅₀> 200 µM[18]
Piperazine-thiadiazole derivativeE. coliMIC8 µg/mL[20]
Piperazine-thiadiazole derivativeS. aureusMIC16 µg/mL[20]
IC₅₀: 50% inhibitory concentration. CC₅₀: 50% cytotoxic concentration. MIC: Minimum Inhibitory Concentration.
Experimental Protocol: Antiviral Plaque Reduction Assay

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC₅₀).[23][24][25]

  • Cell Plating: Plate a confluent monolayer of susceptible host cells (e.g., Vero cells for HSV-1) in 6-well or 12-well plates.

  • Virus-Compound Incubation:

    • Prepare serial dilutions of the test compound in a virus diluent (e.g., serum-free media).

    • Mix each compound dilution with a constant amount of virus (e.g., 100 plaque-forming units, PFU).

    • Incubate the mixture for 1 hour at 37°C to allow the compound to neutralize the virus.

  • Infection:

    • Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures.

    • Allow the virus to adsorb for 1-2 hours, gently rocking the plates every 15-20 minutes.

  • Overlay and Incubation:

    • Remove the inoculum and overlay the cells with a semi-solid medium (e.g., media containing 1% agarose or methylcellulose) to restrict virus spread.

    • Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaques to form (typically 2-5 days).

  • Plaque Visualization and Counting:

    • Fix the cells (e.g., with 10% formalin).

    • Stain the cell monolayer with a dye such as crystal violet. Plaques will appear as clear zones against a stained background.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound).

    • Determine the IC₅₀ value from the dose-response curve.

Visualization: General Biological Screening Workflow

G General Biological Screening Workflow cluster_chem Chemistry cluster_screen In Vitro Screening cluster_advanced Advanced Evaluation Synthesis Compound Synthesis & Library Generation Primary Primary Screen (Single High Concentration) Synthesis->Primary Dose Dose-Response Assay (Determine IC₅₀/EC₅₀) Primary->Dose Active 'Hits' Cytotox Cytotoxicity Assay (Determine CC₅₀) Dose->Cytotox Selectivity Calculate Selectivity Index (CC₅₀ / IC₅₀) Dose->Selectivity Cytotox->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism Promising Candidates InVivo In Vivo Efficacy (Animal Models) Mechanism->InVivo

Caption: A typical workflow for evaluating novel chemical entities.

References

Unraveling the Therapeutic Potential of 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse pharmacological activities. This technical guide focuses on the specific derivative, 1-(4-(3-aminopropyl)piperazin-1-yl)ethanone, exploring its potential therapeutic targets and the underlying biological rationale. While direct, extensive research on this particular molecule is limited, this paper aims to synthesize the available information on closely related analogues and the broader piperazine class to illuminate its potential avenues for drug discovery and development.

Introduction to Piperazine Derivatives in Drug Discovery

Piperazine and its derivatives are a versatile class of compounds with a broad spectrum of biological activities. They are integral to drugs targeting a variety of conditions, including but not limited to, infectious diseases, central nervous system disorders, and cancer. The two nitrogen atoms within the piperazine ring offer key points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The incorporation of an aminopropyl side chain and an acetyl group, as seen in this compound, presents a unique chemical entity with the potential for novel biological interactions.

Potential Therapeutic Targets and Mechanisms of Action

Based on the pharmacological profiles of structurally similar piperazine derivatives, several potential therapeutic targets can be postulated for this compound.

Antimicrobial and Antifungal Activity

Numerous piperazine derivatives have demonstrated significant antimicrobial and antifungal properties. The proposed mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. For instance, studies on other piperazine-containing compounds have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal species like Candida albicans and Aspergillus niger. The aminopropyl and acetyl moieties of the target compound could play a crucial role in its interaction with microbial targets.

Antimalarial Potential

Derivatives of 1,4-bis(3-aminopropyl)piperazine have been investigated for their antimalarial activity.[1] These compounds are thought to act by inhibiting the formation of β-hematin in the food vacuole of the Plasmodium falciparum parasite, a mechanism similar to that of chloroquine.[1] The structural similarity suggests that this compound could also interfere with this critical detoxification pathway in the malaria parasite.

Antitubercular Activity

Recent research has highlighted the potential of piperazine analogues in combating tuberculosis. Some synthesized piperazine derivatives have exhibited promising minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis. The specific structural features of this compound may allow it to effectively target key pathways essential for the survival of the tubercle bacillus.

Central Nervous System (CNS) Activity

The piperazine nucleus is a common feature in many centrally acting agents. Analogues have been explored for their anticonvulsant, antidepressant, and antipsychotic properties. While specific data for this compound is not available, the potential to cross the blood-brain barrier and modulate neurotransmitter systems cannot be ruled out and warrants further investigation.

Experimental Protocols for Target Validation and Compound Screening

To elucidate the therapeutic potential of this compound, a systematic approach involving a battery of in vitro and in vivo assays is necessary. The following are representative experimental protocols that could be employed.

General Workflow for Preliminary Screening

A logical workflow for the initial biological evaluation of this compound would involve a series of tiered screens to identify its primary biological activities.

Experimental Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Hit Validation & Lead Optimization cluster_2 Phase 3: In Vivo Evaluation A Compound Synthesis & Characterization B Broad Panel Screening (e.g., CEREP) A->B Test Compound C Antimicrobial Assays (MIC/MBC) A->C Test Compound D Antifungal Assays (MIC/MFC) A->D Test Compound E Antimalarial Assay (β-hematin inhibition) A->E Test Compound F Dose-Response Studies (IC50/EC50) B->F Identified Hits C->F Identified Hits D->F Identified Hits E->F Identified Hits G Mechanism of Action Studies F->G H In Vitro Toxicity (e.g., MTT assay) G->H I Animal Model of Infection/Disease H->I Promising Lead J Pharmacokinetic Studies (ADME) I->J K Preliminary Toxicology J->K Hypothetical Mechanism of Action A This compound C Enzyme Inhibition A->C B Bacterial Enzyme (e.g., DNA Gyrase) B->C D Disruption of DNA Replication C->D E Bacterial Cell Death D->E

References

Spectroscopic and Synthetic Profile of 1,4-bis(3-aminopropyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and a plausible synthetic route for the versatile diamine, 1,4-bis(3-aminopropyl)piperazine. This compound serves as a crucial building block in the synthesis of various biologically active molecules, including antimalarial agents. The following sections detail its key spectroscopic characteristics and the experimental procedures for their acquisition, presented in a format tailored for scientific and research applications.

Spectroscopic Data

The structural elucidation of 1,4-bis(3-aminopropyl)piperazine is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The quantitative data from these techniques are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 1,4-bis(3-aminopropyl)piperazine

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.75Triplet4H-CH₂-NH₂
~2.40Broad Singlet8HPiperazine ring protons
~2.35Triplet4H-N-CH₂-CH₂-
~1.60Quintet4H-CH₂-CH₂-CH₂-
~1.30Broad Singlet4H-NH₂

Table 2: ¹³C NMR Spectroscopic Data for 1,4-bis(3-aminopropyl)piperazine

Chemical Shift (δ) ppmAssignment
~57.0Piperazine ring carbons
~55.0-N-C H₂-CH₂-
~40.5-C H₂-NH₂
~28.0-CH₂-C H₂-CH₂-
Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for 1,4-bis(3-aminopropyl)piperazine

m/zRelative Intensity (%)Assignment
200.2~30[M]⁺ (Molecular Ion)
114.1100[M - C₃H₇N₂]⁺
99.1~85[M - C₄H₁₀N₂]⁺
70.1~60[C₄H₈N]⁺
56.1~55[C₃H₆N]⁺
Infrared (IR) Spectroscopy

Table 4: Predicted FT-IR Absorption Bands for 1,4-bis(3-aminopropyl)piperazine

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3360 - 3280Medium-StrongN-H StretchPrimary Amine (-NH₂)
2950 - 2800StrongC-H StretchAliphatic (CH₂)
1650 - 1580MediumN-H Bend (Scissoring)Primary Amine (-NH₂)
1470 - 1440MediumC-H Bend (Scissoring)Aliphatic (CH₂)
1150 - 1050Medium-StrongC-N StretchAliphatic Amine

Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer. The sample is prepared by dissolving approximately 10-20 mg of 1,4-bis(3-aminopropyl)piperazine in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). For ¹H NMR, the spectral width is set from 0 to 10 ppm. For ¹³C NMR, a proton-decoupled pulse sequence is used with a spectral width of 0 to 60 ppm.

Mass Spectrometry

Mass spectra are obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ion source via direct infusion. The mass spectrometer is operated in positive ion mode, and the data is collected over a mass-to-charge (m/z) range of 50-500.

Infrared (IR) Spectroscopy

The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The spectrum is recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Synthesis of 1,4-bis(3-aminopropyl)piperazine

A common synthetic route to 1,4-bis(3-aminopropyl)piperazine involves the cyanoethylation of piperazine followed by the reduction of the resulting dinitrile.

Synthesis_of_1_4_bis_3_aminopropyl_piperazine Piperazine Piperazine Dinitrile 1,4-Piperazinedipropionitrile Piperazine->Dinitrile Michael Addition Acrylonitrile Acrylonitrile (2 eq.) Acrylonitrile->Dinitrile Final_Product 1,4-bis(3-aminopropyl)piperazine Dinitrile->Final_Product Reduction Reducing_Agent Reducing Agent (e.g., LiAlH₄ or H₂/Raney Ni) Reducing_Agent->Final_Product

Caption: Synthesis of 1,4-bis(3-aminopropyl)piperazine.

Spectroscopic Characterization Workflow

The structural confirmation and purity assessment of synthesized 1,4-bis(3-aminopropyl)piperazine follows a logical workflow.

Spectroscopic_Workflow Start Synthesized Product TLC Thin Layer Chromatography (TLC) - Purity check Start->TLC MS Mass Spectrometry (MS) - Molecular Weight Confirmation TLC->MS FTIR FTIR Spectroscopy - Functional Group Identification MS->FTIR NMR NMR Spectroscopy (¹H & ¹³C) - Detailed Structural Elucidation FTIR->NMR Final Structurally Confirmed 1,4-bis(3-aminopropyl)piperazine NMR->Final

Caption: Workflow for spectroscopic characterization.

The Discovery of 1,4-bis(3-aminopropyl)piperazine Libraries for Antimalarial Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery and development of 1,4-bis(3-aminopropyl)piperazine-based compound libraries as a promising class of antimalarial agents. This document is intended for researchers, scientists, and drug development professionals in the field of antimalarial drug discovery.

Introduction

The emergence and spread of drug-resistant strains of Plasmodium falciparum, the deadliest species of malaria parasite, necessitates the urgent development of novel antimalarial drugs. One promising avenue of research has been the exploration of 1,4-bis(3-aminopropyl)piperazine derivatives. These compounds have shown significant activity against chloroquine-resistant parasites, with a mechanism of action that is not only analogous to chloroquine but also extends to novel targets within the parasite. This guide details the quantitative biological data, experimental methodologies, and the current understanding of the signaling pathways and mechanisms of action of these compounds.

Data Presentation: In Vitro Activity of 1,4-bis(3-aminopropyl)piperazine Derivatives

The following tables summarize the in vitro antimalarial activity, cytotoxicity, and inhibition of β-hematin formation for key compounds from the 1,4-bis(3-aminopropyl)piperazine libraries. The data is compiled from seminal studies on this compound class.

Table 1: Antimalarial Activity and Cytotoxicity of N¹-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine Derivatives [1]

CompoundR (Terminal Group)IC₅₀ (nM) vs. P. falciparum (FcB1 strain)CC₅₀ (µM) vs. MRC-5 cellsSelectivity Index (CC₅₀/IC₅₀)
Chloroquine -126120952
1a H430>100>233
1b CH₃380>100>263
1c C₂H₅290>100>345
2a Benzyl12025208
2b 4-Chlorobenzyl8020250
3a Phenyl9030333
3b 4-Methoxyphenyl7040571

Table 2: In Vitro Activity of 1,4-bis(3-aminopropyl)piperazine Derivatives with Non-Quinolyl Moieties [2]

CompoundR (Terminal Group)IC₅₀ (nM) vs. P. falciparum (FcB1 strain)% Inhibition of β-hematin formation (at 200 µM)CC₅₀ (µM) vs. MRC-5 cellsSelectivity Index (CC₅₀/IC₅₀)
4 2-Benzimidazole87.363.616183
5 2-Benzoxazole1333>200>100>75
6 Phenyl454Not Determined2146
7 Naphthyl12198%6.554
8 4-Chlorophenyl (amine linker)40.694.713320
9 4-Methoxyphenyl (amine linker)11117012108
10 4-Chlorophenyl (amide linker)4433>20057.713
11 4-Methoxyphenyl (amide linker)52670%9318

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the discovery and evaluation of 1,4-bis(3-aminopropyl)piperazine libraries.

In Vitro Antimalarial Activity Assay

This protocol is adapted from the methodologies used in the primary literature for testing the efficacy of the synthesized compounds against P. falciparum.

  • Parasite Strain: A chloroquine-resistant strain of P. falciparum, such as FcB1, is used.

  • Culture Conditions: Parasites are maintained in continuous culture in human erythrocytes (O+) in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃. Cultures are incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Assay Procedure:

    • Asynchronous parasite cultures with a parasitemia of 1-2% are synchronized by treatment with 5% D-sorbitol.

    • Serial dilutions of the test compounds are prepared in culture medium in a 96-well microtiter plate.

    • Infected erythrocytes are added to each well to achieve a final hematocrit of 1.5% and a parasitemia of 0.5%.

    • The plates are incubated for 48 hours under the conditions described above.

    • Parasite growth is quantified by measuring the activity of parasite-specific lactate dehydrogenase (pLDH) or by using a fluorescent DNA-intercalating dye like SYBR Green I.

    • The 50% inhibitory concentration (IC₅₀) is determined by fitting the dose-response data to a sigmoidal curve.

Cytotoxicity Assay

This protocol outlines the procedure for assessing the toxicity of the compounds against a human cell line.

  • Cell Line: MRC-5 human lung fibroblast cell line is typically used.

  • Culture Conditions: Cells are grown in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

    • The plates are incubated for 72 hours.

    • Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. The absorbance is measured at 570 nm.

    • The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve.

β-Hematin Formation Inhibition Assay

This assay determines the ability of the compounds to inhibit the formation of hemozoin, a key detoxification process for the malaria parasite.

  • Reagents: Hemin, oleic acid, and the test compounds.

  • Assay Procedure:

    • A solution of hemin in DMSO is added to the wells of a 96-well plate.

    • The test compounds at various concentrations are added to the wells.

    • The formation of β-hematin is initiated by the addition of a solution of oleic acid in acetate buffer (pH 4.8).

    • The plate is incubated at 37°C for 18 hours to allow for β-hematin formation.

    • The plate is centrifuged, and the supernatant is removed. The remaining pellet is washed with DMSO to remove unreacted hemin.

    • The β-hematin pellet is dissolved in a solution of NaOH.

    • The amount of β-hematin is quantified by measuring the absorbance at 405 nm.

    • The percentage of inhibition is calculated relative to a control without any inhibitor.

Visualizing the Drug Discovery and Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the workflow of the drug discovery process and the proposed mechanisms of action for the 1,4-bis(3-aminopropyl)piperazine antimalarial compounds.

G cluster_0 Library Synthesis & Screening cluster_1 Lead Optimization cluster_2 Mechanism of Action Studies Start Start Synthesis Synthesis of 1,4-bis(3-aminopropyl)piperazine Libraries Start->Synthesis Combinatorial Chemistry Screening In vitro Screening against P. falciparum (CQ-resistant) Synthesis->Screening Hit_Ident Hit Identification (Potent Compounds) Screening->Hit_Ident SAR Structure-Activity Relationship (SAR) Studies Hit_Ident->SAR Cytotoxicity Cytotoxicity Assays (e.g., MRC-5 cells) SAR->Cytotoxicity Selectivity Determination of Selectivity Index Cytotoxicity->Selectivity Lead_Select Lead Compound Selection Selectivity->Lead_Select Beta_Hematin β-Hematin Formation Inhibition Assay Lead_Select->Beta_Hematin Localization Subcellular Localization (Fluorescence Assays) Lead_Select->Localization In_Vivo In vivo Efficacy and Toxicity Studies Lead_Select->In_Vivo Preclinical Development Target_ID Identification of Alternative Targets (e.g., Pfa-M1) Localization->Target_ID

Caption: Antimalarial Drug Discovery Workflow.

G cluster_0 Plasmodium falciparum Parasite cluster_1 Food Vacuole cluster_2 Cytosol Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (β-hematin) Heme->Hemozoin Polymerization Parasite_Death Parasite_Death Heme->Parasite_Death Toxicity Compound_Vacuole 1,4-bis(3-aminopropyl)piperazine Derivative Compound_Vacuole->Heme Inhibits Polymerization Pfa_M1 Pfa-M1 Aminopeptidase Peptides Peptide Substrates Pfa_M1->Peptides Acts on Amino_Acids Amino Acids for Protein Synthesis Peptides->Amino_Acids Hydrolysis Parasite_Growth Parasite_Growth Amino_Acids->Parasite_Growth Essential for Compound_Cytosol 1,4-bis(3-aminopropyl)piperazine Derivative Compound_Cytosol->Pfa_M1 Inhibits Drug_Entry Drug Entry into Parasite Drug_Entry->Compound_Vacuole Accumulation Drug_Entry->Compound_Cytosol

Caption: Proposed Mechanisms of Antimalarial Action.

Discussion and Future Directions

The 1,4-bis(3-aminopropyl)piperazine scaffold has proven to be a versatile platform for the development of potent antimalarial agents. The initial hypothesis, centered on a chloroquine-like mechanism of inhibiting β-hematin formation, has been well-supported by experimental data for many derivatives.[2][3] The ability of these compounds to accumulate in the acidic food vacuole of the parasite and interfere with heme detoxification is a key component of their antimalarial activity.

However, a significant finding is that the mechanism of action for this class of compounds is not monolithic.[4][5] Fluorescence studies have indicated that some derivatives are localized outside the food vacuole, suggesting the existence of alternative targets.[4][5] One such identified target is the cytosolic aminopeptidase, Pfa-M1.[4] This dual-target potential is highly advantageous in the context of combating drug resistance, as it is more challenging for the parasite to develop resistance to a compound that acts on multiple pathways.

The structure-activity relationship (SAR) studies have provided valuable insights for lead optimization. For instance, the nature of the terminal group (R) and the linker (amine vs. amide) significantly impacts the antimalarial potency and the ability to inhibit β-hematin formation.[1][2] The higher selectivity indices of several compounds compared to chloroquine highlight their potential for a better therapeutic window.[1]

Future research in this area should focus on:

  • Elucidating the precise binding mode of these compounds with both β-hematin and Pfa-M1 to enable structure-based drug design.

  • Expanding the chemical diversity of the libraries to further optimize potency, selectivity, and pharmacokinetic properties.

  • Conducting in vivo efficacy and toxicity studies for the most promising lead compounds to assess their potential for clinical development.

  • Investigating the potential for combination therapies with existing antimalarial drugs to enhance efficacy and delay the onset of resistance.

References

Methodological & Application

Application Notes and Protocols: 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone in Antimicrobial Agent Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The piperazine scaffold is a well-established pharmacophore in medicinal chemistry, present in numerous approved drugs, including a variety of potent antimicrobial agents. The inherent structural features of piperazine, particularly the presence of two nitrogen atoms, allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone is a versatile synthetic intermediate, offering multiple reactive sites for the construction of a library of potential antimicrobial compounds. The terminal primary amine of the aminopropyl side chain serves as a key functional handle for derivatization, allowing for the introduction of various pharmacologically active moieties. The acetyl group on the piperazine nitrogen modulates the basicity and lipophilicity of the core structure.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel antimicrobial candidates. The protocols focus on three principal synthetic strategies: amide bond formation, sulfonamide synthesis, and reductive amination, to generate a diverse set of derivatives for antimicrobial screening.

Synthetic Strategies and Applications

The primary amino group of this compound is a nucleophilic center that can readily react with various electrophiles to form stable covalent bonds. This allows for the facile synthesis of a wide range of derivatives. The following sections outline key synthetic transformations and their relevance in the context of antimicrobial drug discovery.

Synthesis of Fluoroquinolone-Piperazine Conjugates via Amide Coupling

Fluoroquinolones are a class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] Many clinically successful fluoroquinolones, such as ciprofloxacin and norfloxacin, feature a piperazine ring at the C-7 position, which is crucial for their antibacterial activity and spectrum.[1] By coupling a fluoroquinolone carboxylic acid with the primary amine of this compound, novel conjugates can be synthesized. These conjugates may exhibit enhanced potency, altered spectrum of activity, or improved pharmacokinetic properties.

Logical Workflow for Amide Coupling:

A This compound C Amide Coupling (EDC, HOBt, DIPEA) A->C B Fluoroquinolone Carboxylic Acid (e.g., Ciprofloxacin Acid) B->C D Fluoroquinolone-Piperazine Conjugate C->D E Purification (Chromatography) D->E F Characterization (NMR, MS) E->F G Antimicrobial Activity Screening F->G

Caption: Workflow for the synthesis of fluoroquinolone-piperazine conjugates.

Synthesis of Sulfonamide Derivatives

The sulfonamide functional group is a key component of sulfa drugs, the first class of synthetic antimicrobial agents. This moiety acts by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The incorporation of a sulfonamide group onto the this compound scaffold can lead to compounds with a distinct mechanism of action from that of fluoroquinolones, potentially effective against strains resistant to other antibiotic classes.

Logical Workflow for Sulfonamide Synthesis:

A This compound C Sulfonamide Formation (Base, e.g., Triethylamine) A->C B Arylsulfonyl Chloride B->C D Piperazine-Sulfonamide Derivative C->D E Purification (Crystallization/Chromatography) D->E F Characterization (NMR, MS, IR) E->F G Antimicrobial Activity Screening F->G

Caption: Workflow for the synthesis of piperazine-sulfonamide derivatives.

Synthesis of N-Alkylated Derivatives via Reductive Amination

Reductive amination is a powerful method for the formation of carbon-nitrogen bonds. Reacting the primary amine of this compound with various aldehydes or ketones in the presence of a reducing agent generates N-alkylated derivatives. This strategy allows for the introduction of a wide range of substituents, including aliphatic, aromatic, and heterocyclic moieties, which can significantly influence the antimicrobial activity and physicochemical properties of the resulting compounds.

Logical Workflow for Reductive Amination:

A This compound C Reductive Amination (e.g., NaBH(OAc)3) A->C B Aldehyde or Ketone B->C D N-Alkylated Piperazine Derivative C->D E Purification (Chromatography) D->E F Characterization (NMR, MS) E->F G Antimicrobial Activity Screening F->G

Caption: Workflow for the synthesis of N-alkylated piperazine derivatives.

Experimental Protocols

The following are detailed protocols for the synthesis of antimicrobial agent candidates starting from this compound.

Protocol 1: Synthesis of a Ciprofloxacin-Piperazine Amide Conjugate

Objective: To synthesize 1-(4-(3-((1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carbonyl)amino)propyl)piperazin-1-yl)ethanone.

Materials:

  • This compound

  • Ciprofloxacin carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of ciprofloxacin carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired ciprofloxacin-piperazine amide conjugate.

Protocol 2: Synthesis of a Benzenesulfonamide Derivative

Objective: To synthesize N-(3-(4-acetylpiperazin-1-yl)propyl)benzenesulfonamide.

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) and TEA (1.5 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the mixture with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure sulfonamide derivative.

Protocol 3: Synthesis of an N-Benzylated Derivative via Reductive Amination

Objective: To synthesize 1-(4-(3-(benzylamino)propyl)piperazin-1-yl)ethanone.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCE, add benzaldehyde (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the desired N-benzylated product.

Data Presentation: Antimicrobial Activity

The synthesized compounds should be evaluated for their in vitro antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) is a key parameter to quantify the potency of an antimicrobial agent. The following table presents hypothetical MIC data for the proposed derivatives, based on published data for structurally related compounds, to illustrate the expected outcomes.[2][3][4]

Compound IDDerivative TypeTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
CP-1 Ciprofloxacin AmideStaphylococcus aureus0.5 - 2Ciprofloxacin1
Escherichia coli0.125 - 0.50.06
S-1 BenzenesulfonamideStaphylococcus aureus8 - 32Sulfamethoxazole16
Escherichia coli16 - 6432
RA-1 N-Benzylated AmineStaphylococcus aureus4 - 16--
Escherichia coli8 - 32--

Note: The MIC values presented are illustrative and based on data for analogous compounds in the literature. Actual values for the synthesized compounds must be determined experimentally.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel antimicrobial agents. The application of robust synthetic methodologies such as amide coupling, sulfonamide formation, and reductive amination allows for the creation of a diverse library of compounds. The strategic combination of the piperazine core with known antimicrobial pharmacophores, like fluoroquinolones and sulfonamides, as well as the exploration of novel N-alkyl substituents, provides a promising avenue for the discovery of new therapeutics to combat bacterial infections. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of antimicrobial drug development.

References

High-Throughput Screening of Piperazine Derivative Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of piperazine derivative libraries. Piperazine and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds targeting a wide array of protein classes, including G-protein coupled receptors (GPCRs), kinases, and ion channels.[1][2][3][4] Their structural versatility allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties.[2] This makes piperazine libraries a valuable resource in the quest for novel therapeutics for conditions ranging from neurological disorders and cardiovascular diseases to cancer.[3][5][6][7]

Application Note 1: Screening for GPCR Antagonists

This application note outlines a high-throughput screening campaign to identify antagonists of a specific G-protein coupled receptor, the serotonin 5-HT2A receptor, from a phenylpiperazine library. The 5-HT2A receptor, a Gαq-coupled GPCR, is implicated in various neurological and psychiatric disorders.[1] Phenylpiperazines are a known class of compounds that frequently interact with GPCRs.[1]

Experimental Workflow: GPCR Antagonist Screening

The overall workflow for a typical HTS campaign to identify GPCR antagonists involves a primary screen of the entire library at a single concentration, followed by hit confirmation and dose-response analysis to determine the potency of the confirmed compounds.[1]

GPCR_Screening_Workflow cluster_primary Primary Screening cluster_confirmation Hit Confirmation cluster_dose_response Dose-Response & SAR Primary_Screen Screen 10,000 Compounds @ 10 µM Identify_Primary_Hits Identify Primary Hits (>50% Inhibition) Primary_Screen->Identify_Primary_Hits Retest_Primary_Hits Re-test Primary Hits Identify_Primary_Hits->Retest_Primary_Hits 1.5% Hit Rate Eliminate_False_Positives Eliminate False Positives Retest_Primary_Hits->Eliminate_False_Positives IC50_Determination IC50 Determination (10-point curve) Eliminate_False_Positives->IC50_Determination Confirmed Hits SAR_Analysis Structure-Activity Relationship IC50_Determination->SAR_Analysis

A general workflow for a high-throughput screening campaign to identify GPCR antagonists.
Data Presentation: Summary of a Representative Phenylpiperazine Library Screen

The following table summarizes hypothetical data from an HTS campaign of a phenylpiperazine library screened for 5-HT2A receptor antagonists.

ParameterValueDescription
Library Size 10,000 compoundsThe total number of unique phenylpiperazine derivatives screened.[1]
Screening Concentration 10 µMThe single concentration at which all compounds were initially tested.[1]
Assay Format 384-well microplateA miniaturized format to increase throughput and reduce reagent consumption.[1]
Target Receptor Human 5-HT2AA Gαq-coupled GPCR involved in various neurological processes.[1]
Assay Type Calcium Flux AssayMeasures the inhibition of agonist-induced intracellular calcium release.[1]
Primary Hit Rate 1.5%Percentage of compounds demonstrating >50% inhibition in the primary screen.[1]
Confirmed Hit Rate 0.8%Percentage of primary hits confirmed upon re-testing.
Potency Range (IC50) 100 nM - 25 µMThe range of 50% inhibitory concentrations for confirmed hits.
Signaling Pathway: Gαq-Coupled GPCR

The 5-HT2A receptor is a Gαq-coupled GPCR. Upon agonist binding, it activates a signaling cascade that results in an increase in intracellular calcium levels, which forms the basis of the HTS assay.[1] Piperazine-based antagonists identified in the screen would block this pathway.

Gq_Signaling_Pathway Agonist Serotonin (Agonist) Receptor 5-HT2A Receptor Agonist->Receptor Binds to G_Protein Gαq/βγ Receptor->G_Protein Activates Antagonist Piperazine Hit (Antagonist) Antagonist->Receptor Blocks PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor (on ER) IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release IP3R->Ca_Release Ca_Release->PKC Activates Cell_Response Cellular Response PKC->Cell_Response

Gαq-coupled GPCR signaling pathway.
Experimental Protocols

Protocol 1: Primary High-Throughput Screening using a Calcium Flux Assay

This protocol describes the primary screening of a phenylpiperazine library to identify antagonists of the 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Culture medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[1]

  • Calcium-sensitive dye (e.g., Fluo-8 AM).[1]

  • Probenecid (to prevent dye leakage).[1]

  • 5-HT (Serotonin) agonist.[1]

  • Phenylpiperazine compound library (10 mM in DMSO).[1]

  • 384-well black, clear-bottom microplates.[1]

  • Automated liquid handling system.[1]

  • Fluorescence plate reader with kinetic reading capabilities.[1]

Procedure:

  • Cell Plating:

    • Culture HEK293-5HT2A cells to 80-90% confluency.[1]

    • Harvest cells and resuspend in culture medium at a density of 200,000 cells/mL.[1]

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate.[1]

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.

    • Remove the culture medium from the cell plate and add 20 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare a working dilution of the phenylpiperazine library compounds in assay buffer.

    • Using an automated liquid handler, transfer 10 µL of the diluted compounds to the corresponding wells of the cell plate.[1]

    • Incubate at room temperature for 15-30 minutes.[1]

  • Agonist Stimulation and Signal Detection:

    • Prepare the 5-HT agonist solution in assay buffer at a concentration that elicits an EC80 response.[1]

    • Place the cell plate in the fluorescence plate reader.[1]

    • Initiate kinetic reading and inject 10 µL of the agonist solution into each well.[1]

    • Continue reading the fluorescence signal for 60-120 seconds.[1]

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) for each well.[1]

    • Normalize the data to the positive (agonist only) and negative (buffer only) controls.[1]

    • Calculate the percentage of inhibition for each compound.[1]

    • Identify primary hits based on a predefined inhibition threshold (e.g., >50%).[1]

Protocol 2: Hit Confirmation and Dose-Response Analysis

This protocol is for confirming the activity of primary hits and determining their potency (IC50).

Procedure:

  • Select the confirmed hits from the primary screen.[1]

  • Prepare serial dilutions of each hit compound in assay buffer, typically in a 10-point concentration range.[1]

  • Repeat the calcium flux assay as described in Protocol 1, using the serially diluted compounds.[1]

  • Data Analysis:

    • For each compound, plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each confirmed hit.

Application Note 2: Screening for Anticancer Activity

This application note details a cell-based HTS campaign to identify piperazine-containing compounds with antiproliferative activity against a human cancer cell line. Many piperazine derivatives have been investigated for their potential as anticancer agents, often targeting signaling pathways crucial for cancer cell survival and proliferation.[1][5]

Experimental Workflow: Anticancer Compound Screening

The workflow for an anticancer drug screen involves a primary screen to identify compounds that inhibit cell growth, followed by secondary assays to confirm activity and elucidate the mechanism of action, such as apoptosis induction.[1]

Anticancer_Screening_Workflow cluster_primary_anticancer Primary Screen cluster_confirmation_potency Hit Confirmation & Potency cluster_moa Mechanism of Action Primary_Screen_AC Screen Library (e.g., 10,000 compounds) Cell_Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Primary_Screen_AC->Cell_Viability_Assay Confirm_Hits Confirm Hits Cell_Viability_Assay->Confirm_Hits Identify Hits GI50_Determination GI50 Determination Confirm_Hits->GI50_Determination Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo) GI50_Determination->Apoptosis_Assay Potent Hits Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot) Apoptosis_Assay->Signaling_Pathway_Analysis

Workflow for an anticancer compound screening campaign.
Data Presentation: Summary of a Representative Anticancer Piperazine Library Screen

The following table presents hypothetical data from an HTS campaign of a piperazine library screened for anticancer activity against the K562 leukemia cell line.[1][5]

ParameterValueDescription
Library Size 10,000 compoundsThe total number of unique piperazine derivatives screened.[1]
Screening Concentration 10 µMThe single concentration used for the primary screen.[1]
Cell Line K562 (Human Leukemia)A commonly used cancer cell line for primary screening.[1][5]
Assay Format 384-well microplateStandard format for HTS to ensure efficiency.[1]
Primary Assay CellTiter-Glo®A luminescence-based assay to measure cell viability by quantifying ATP.[1]
Primary Hit Rate 2.0%Percentage of compounds causing >50% growth inhibition.[1]
Confirmed Hit Rate 1.2%Percentage of primary hits confirmed in repeat experiments.[1]
Potency Range (GI50) 60 nM - 16 µMThe range of 50% growth inhibition concentrations for confirmed hits.[1][5]
Signaling Pathways in Piperazine-Induced Apoptosis

Several piperazine derivatives have been shown to induce apoptosis in cancer cells by modulating key signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways.[5][8]

Apoptosis_Signaling_Pathways cluster_pathways Cancer Signaling Pathways cluster_cellular_effects Cellular Effects Piperazine_Hit Piperazine Hit PI3K_AKT PI3K/AKT Pathway Piperazine_Hit->PI3K_AKT Inhibits Src_Kinases Src Family Kinases Piperazine_Hit->Src_Kinases Inhibits BCR_ABL BCR-ABL Pathway Piperazine_Hit->BCR_ABL Inhibits Proliferation Inhibition of Cell Proliferation PI3K_AKT->Proliferation Apoptosis Induction of Caspase-Dependent Apoptosis PI3K_AKT->Apoptosis Src_Kinases->Proliferation Src_Kinases->Apoptosis BCR_ABL->Proliferation BCR_ABL->Apoptosis

Generalized signaling pathways of piperazine-induced apoptosis.
Experimental Protocols

Protocol 3: Primary Cell-Based Proliferation Assay (CellTiter-Glo®)

This protocol outlines a method to screen for compounds that inhibit the proliferation of a cancer cell line using a luminescence-based ATP quantification assay.[1]

Materials:

  • K562 human leukemia cell line.[1]

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.

  • Piperazine derivative library (10 mM in DMSO).

  • 384-well white, solid-bottom microplates.

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • Luminometer plate reader.

  • Known cytotoxic agent (e.g., staurosporine) as a positive control.

Procedure:

  • Cell Plating:

    • Culture K562 cells to a density of approximately 1x10^6 cells/mL.[1]

    • Dilute the cell suspension to 50,000 cells/mL in culture medium.[1]

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well).[1]

  • Compound Addition:

    • After 24 hours of incubation (37°C, 5% CO2), add 40 nL of each compound from the piperazine library (10 mM stock) to the assay plates for a final concentration of 10 µM.[1]

    • Add 40 nL of DMSO to negative control wells and 40 nL of a known cytotoxic agent to positive control wells.[1]

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[1]

  • Assay Reagent Addition and Signal Detection:

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add 40 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the positive (staurosporine) and negative (DMSO) controls.

    • Calculate the percentage of growth inhibition for each compound.

    • Identify primary hits based on a predefined inhibition threshold (e.g., >50%).

Protocol 4: Secondary Apoptosis Assay (Caspase-Glo® 3/7)

This secondary assay is used to determine if the antiproliferative activity of hit compounds is due to the induction of apoptosis.[1]

Procedure:

  • Plate and treat cells with hit compounds at their GI50 concentration for 24-48 hours as described in Protocol 3.[1]

  • Equilibrate the plate to room temperature.[1]

  • Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.[1]

  • Mix gently on a plate shaker for 30 seconds.[1]

  • Incubate at room temperature for 1-2 hours.[1]

  • Measure the luminescence using a plate reader.[1]

  • An increase in luminescence indicates caspase-3/7 activation and apoptosis.[1]

References

Application Notes and Protocols for the Analytical Determination of Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine, an organic compound featuring a six-membered ring with two opposing nitrogen atoms, is a crucial structural motif in many pharmaceuticals and a significant compound in veterinary medicine, primarily as an anthelmintic agent.[1] Its accurate quantification is essential for quality control in pharmaceutical formulations, monitoring residual levels in drug substances, and in pharmacokinetic studies.[2][3] Due to its lack of a strong chromophore, direct spectrophotometric or UV-based chromatographic detection of piperazine can be challenging, often necessitating derivatization or the use of alternative detection methods.[4][5][6] This document provides detailed application notes and protocols for various analytical methods for the determination of piperazine.

Chromatographic Methods

Chromatographic techniques are widely employed for the separation and quantification of piperazine and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods.

High-Performance Liquid Chromatography (HPLC)

HPLC methods for piperazine analysis often involve derivatization to enhance UV detection or the use of specialized columns and detectors for underivatized piperazine.

A common approach for piperazine quantification in active pharmaceutical ingredients (APIs) involves derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a UV-active derivative.[4][7]

Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of piperazine standard in a suitable solvent (e.g., diluent used for the mobile phase).

    • Accurately weigh the sample containing piperazine and dissolve it in the same solvent.

    • For derivatization, mix a specific volume of the standard or sample solution with a solution of NBD-Cl in a suitable buffer.

    • Heat the mixture to facilitate the reaction (e.g., at a controlled temperature for a specific duration).

    • Cool the solution and dilute it to a known volume with the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: Alliance e2695 separations module with a 2998 photodiode array UV detector or equivalent.[4]

    • Column: Chiralpak IC (250 x 4.6 mm, 5 µm).[4]

    • Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1 v/v/v).[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 35°C.[4]

    • Injection Volume: 10 µL.[4]

    • Detection Wavelength: 340 nm.[4]

    • Run Time: 20 minutes.[4]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the piperazine-NBD derivative against the concentration of the piperazine standards.

    • Determine the concentration of piperazine in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary:

ParameterValueReference
Linearity Range30 - 350 ppm[4]
Limit of Detection (LOD)30 ppm[4]
Limit of Quantification (LOQ)90 ppm[4]
Precision (%RSD)1.13%[4]
Accuracy (Recovery)104.87 - 108.06%[4]

Workflow for HPLC with Pre-column Derivatization:

HPLC_Derivatization_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Weigh & Dissolve Sample/Standard Deriv Add NBD-Cl & Buffer Prep->Deriv React Heat to facilitate reaction Deriv->React Dilute Cool & Dilute to final volume React->Dilute Inject Inject 10 µL onto HPLC system Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 340 nm Separate->Detect Calibrate Construct Calibration Curve Detect->Calibrate Quantify Quantify Piperazine Concentration Calibrate->Quantify

Caption: Workflow for Piperazine Determination by HPLC with Pre-column Derivatization.

For the simultaneous determination of multiple piperazine antihistamine drugs, a sensitive HPLC method with electrochemical detection can be employed. This method utilizes a nickel oxide nanoparticle-modified carbon fiber microelectrode.[8][9]

Experimental Protocol:

  • Sample Preparation (Spiked Plasma):

    • To 100 µL of plasma spiked with analytes and an internal standard (e.g., diclofenac), add 100 µL of acetonitrile for protein precipitation.[8]

    • Vortex, sonicate, and centrifuge the mixture at 7200g for 5 minutes.[8]

    • Transfer the supernatant to a new vial and dilute it 1:1 (v/v) with 25 mM phosphate buffer (pH 3).[8]

    • Inject the final solution into the HPLC system.[8]

  • Chromatographic Conditions:

    • Column: Reversed-phase ARION-CN (150 mm x 2.1 mm, 3 µm).[8]

    • Mobile Phase: 50 mM NaH2PO4 (pH 3) / Methanol (45/55, v/v).[8]

    • Flow Rate: 0.15 mL/min.[8]

    • Detection: Amperometric detection with a nickel spark-modified carbon fiber microelectrode.[8]

    • Working Potential: +1500 mV (vs Ag/AgCl).[8]

Quantitative Data Summary:

AnalyteLimit of Detection (LOD)Linearity RangeReference
Cyclizine3.8 nmol/LUp to 5 µmol/L[8]
Cetirizine28 nmol/LUp to 5 µmol/L[8]
Chlorcyclizine6.0 nmol/LUp to 5 µmol/L[8]
Flunarizine32 nmol/LUp to 5 µmol/L[8]
Meclizine24 nmol/LUp to 5 µmol/L[8]
Buclizine120 nmol/LUp to 5 µmol/L[8]
Gas Chromatography (GC)

GC is a suitable method for the determination of residual piperazine and its derivatives in pharmaceutical substances.

This method is used for the determination of trace amounts of piperazine in pharmaceuticals.[2]

Experimental Protocol:

  • Sample Preparation:

    • Extract piperazine from the pharmaceutical sample into cyclohexane.

    • Partition the cyclohexane extract with water.

    • Inject the aqueous solution into the GC.

  • Chromatographic Conditions:

    • Column: 5% crosslinked Ph-Me silicone capillary column.[2]

    • Temperature Program: Isothermal or programmed from 50°C to 180°C.[2]

    • Detection: Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD).

Quantitative Data Summary:

ParameterValueReference
Lower Limit of Determination0.4 ppm[2]
Relative Standard Deviation±2.1% (for 2 µg injection)[2]

This method is designed for the quantitative determination of piperazine, 1-methyl piperazine, and 1-ethyl piperazine in drug substances like vardenafil and sildenafil.[10]

Experimental Protocol:

  • Standard and Sample Preparation:

    • Dissolve accurately weighed standards and samples in methanol.

  • Chromatographic Conditions:

    • GC System: Agilent 6890 GC with FID or equivalent.[11]

    • Column: DB-17 (30 m x 0.53 mm, 1 µm film thickness).[10]

    • Carrier Gas: Helium at 2 mL/min.[10]

    • Injector Temperature: 250°C.[10]

    • Detector Temperature: 260°C.[10]

    • Oven Temperature Program: 150°C for 10 min, then ramp at 35°C/min to 260°C and hold for 2 min.[10]

    • Injection Volume: 1.0 µL.[10]

    • Diluent: Methanol.[10]

Workflow for GC-FID Analysis:

GC_FID_Workflow cluster_prep Preparation cluster_gc GC-FID Analysis cluster_data Data Processing Prep Dissolve Sample/ Standard in Methanol Inject Inject 1.0 µL Prep->Inject Separate Separation on DB-17 column Inject->Separate Detect FID Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify

Caption: General Workflow for GC-FID Determination of Piperazine and its Derivatives.

Spectrophotometric Methods

Spectrophotometric methods offer a simpler and more accessible alternative to chromatographic techniques for piperazine determination, often relying on color-forming reactions.

Method using 2,6-Dichloroquinonechlorimide

This method is based on the reaction of piperazine with 2,6-dichloroquinonechlorimide to produce a colored product that can be measured spectrophotometrically.[12]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.4% (w/v) solution of 2,6-dichloroquinonechlorimide in isopropanol.[12]

  • Standard and Sample Preparation:

    • Prepare a stock solution of piperazine or its salt in water. For pharmaceutical preparations like tablets, extract the piperazine with water and filter.[12]

    • Create a series of dilutions from the stock solution to prepare standards within the Beer's law range.

  • Color Development and Measurement:

    • To a specific volume of the standard or sample solution, add the 2,6-dichloroquinonechlorimide reagent.

    • Heat the mixture.

    • Measure the absorbance of the resulting colored solution at 525 nm using a spectrophotometer.[12]

Quantitative Data Summary:

ParameterValueReference
Wavelength (λmax)525 nm[12]
Linearity Range6.4 - 51.2 µg/mL[12]
Method using Phenothiazine and N-bromosuccinimide

This method involves the interaction of piperazine with phenothiazine and N-bromosuccinimide in aqueous methanol.[13]

Experimental Protocol:

  • Reaction and Measurement:

    • In an aqueous methanol medium, react the piperazine sample with phenothiazine and N-bromosuccinimide.

    • Measure the absorbance of the product at 595 nm. The product also shows absorption maxima at 448 nm and 645 nm.[13]

Quantitative Data Summary:

ParameterValueReference
Wavelength (λmax)595 nm[13]
Linearity Range0.5 - 5 µg/mL (for piperazine salts)[13]
Linearity Range0.5 - 3 µg/mL (for piperazine hexahydrate)[13]

Logical Relationship for Spectrophotometric Analysis:

Spectrophotometry_Logic Piperazine Piperazine in Sample Reaction Chemical Reaction Piperazine->Reaction Reagent Color-forming Reagent (e.g., 2,6-dichloroquinonechlorimide) Reagent->Reaction ColoredProduct Colored Product Reaction->ColoredProduct Spectrophotometer Measure Absorbance at λmax ColoredProduct->Spectrophotometer Concentration Determine Concentration (Beer's Law) Spectrophotometer->Concentration

Caption: Logical Flow of a Colorimetric Spectrophotometric Assay for Piperazine.

Titrimetric Method

A simple acid-base titration can be used for the assay of piperazine, leveraging the basic nature of its two nitrogen atoms.[5]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh about 250 mg of the piperazine sample and transfer it to a 250 mL conical flask.

    • Add 30 mL of acetic acid and gently heat with shaking until the sample dissolves.

    • Add another 50 mL of acetic acid and cool the solution.[5]

  • Titration:

    • Titrate the solution immediately with 0.1N perchloric acid using crystal violet as an indicator.[5]

    • Perform a blank titration with 80 mL of acetic acid and make the necessary corrections.

  • Calculation:

    • Each mL of 0.1N perchloric acid is equivalent to 0.04301 g of piperazine.[5]

    • Calculate the percentage of piperazine in the sample.

Conclusion

The choice of the analytical method for piperazine determination depends on factors such as the sample matrix, the required sensitivity and selectivity, and the available instrumentation. For trace-level quantification and analysis in complex matrices, chromatographic methods, particularly HPLC with derivatization or ECD and capillary GC, are preferred. Spectrophotometric methods offer a rapid and cost-effective alternative for the analysis of pharmaceutical formulations with higher concentrations of piperazine. Titrimetric methods, while simple, are generally suitable for the assay of pure piperazine or its salts. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the selection and implementation of appropriate analytical methods for piperazine determination.

References

Application Notes and Protocols for HPLC-UV Analysis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of piperazine derivatives using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Piperazine and its derivatives are crucial structural motifs in a wide range of pharmaceuticals, making their accurate quantification essential for drug discovery, development, and quality control.[1] These application notes detail the necessary protocols for both direct analysis of UV-active derivatives and methods involving pre-column derivatization for compounds lacking a native chromophore.

Principle of Analysis

Reversed-phase HPLC (RP-HPLC) is the predominant separation technique for piperazine derivatives. In this method, analytes are separated based on their hydrophobicity through interactions with a non-polar stationary phase, typically a C18 column. A polar mobile phase is used for elution, where less polar compounds are retained longer on the column. A UV-Vis detector quantifies the analytes by measuring the absorbance of the column effluent at a specific wavelength.[2]

For piperazine derivatives that lack a UV-absorbing functional group, a pre-column derivatization step is necessary to render them detectable by UV.[1][3][4] A common derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine groups of the piperazine ring to form a stable, UV-active product.[1][3][4][5]

Experimental Protocols

Two primary protocols are presented here: one for direct analysis of UV-active piperazine derivatives and another for derivatives requiring chemical derivatization.

Protocol 1: Direct HPLC-UV Analysis of N-Boc-piperazine

This protocol is suitable for piperazine derivatives that possess a chromophore, such as N-Boc-piperazine.[6]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.[1]

  • Analytical Column: Chiralpak IC (250 x 4.6 mm, 5 µm) or a similar C18 column.[1][6]

  • Mobile Phase: Acetonitrile: Methanol: Diethylamine (90:10:0.1, v/v/v).[1][6]

  • Flow Rate: 1.0 mL/min.[1][6]

  • Column Temperature: 35°C.[1][4][6]

  • Detection Wavelength: 340 nm.[4][6]

  • Injection Volume: 10 µL.[1][4][6]

  • Total Run Time: 20 min.[4][6]

2. Reagent and Sample Preparation:

  • Standard Stock Solution (e.g., 2000 µg/mL): Accurately weigh approximately 20 mg of the piperazine derivative standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. Sonicate to ensure complete dissolution.[4]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve the desired concentration range (e.g., 30 - 350 ppm).[3][4][5]

  • Sample Preparation: Dissolve the sample containing the piperazine derivative in the mobile phase to a concentration that falls within the calibration range. Filter the sample through a 0.45 µm nylon filter before injection.[4]

3. Analysis:

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Identify the piperazine derivative peak based on its retention time compared to the standard.

  • Quantify the analyte using a calibration curve generated from the peak areas of the standards.

Protocol 2: HPLC-UV Analysis of Piperazine after Derivatization with NBD-Cl

This protocol is designed for piperazine or its derivatives that lack a native chromophore.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An HPLC system with a UV or PDA detector.[1]

  • Analytical Column: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent reversed-phase column.[1]

  • Mobile Phase: Acetonitrile: Methanol: Diethylamine (90:10:0.1, v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 35°C.[1]

  • Detection Wavelength: Dependent on the absorption maximum of the NBD-piperazine derivative (typically around 340 nm).[1][4]

  • Injection Volume: 10 µL.[1]

2. Reagent and Sample Preparation:

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Diethylamine (reagent grade), Piperazine standard, 4-chloro-7-nitrobenzofuran (NBD-Cl).[1]

  • Standard Solution: Prepare a standard solution of piperazine in a suitable solvent like acetonitrile.

  • NBD-Cl Solution: Prepare a solution of NBD-Cl in acetonitrile.

  • Sample Derivatization:

    • Mix the piperazine sample solution with an excess of the NBD-Cl solution.[1]

    • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.[1]

    • Cool the solution to room temperature.[1]

    • Dilute the derivatized solution with the mobile phase before injection.[1]

3. Analysis:

  • Inject the derivatized standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to the NBD-piperazine derivative based on its retention time.

  • Quantify the analyte using a calibration curve generated from the derivatized standards.

Data Presentation

The following tables summarize the quantitative data from validated HPLC-UV methods for the analysis of various piperazine derivatives.

Table 1: Quantitative Performance Data for HPLC-UV Analysis of Piperazine Derivatives

AnalyteLinearity RangeAccuracy (% Recovery)Precision (%RSD)LODLOQ
Piperazine (as NBD derivative) 30 - 350 ppm[3][4][5]104.87 - 108.06%[4][6]< 1.13%[6]30 ppm[6]90 ppm[6]
BZP, TFMPP, and other derivatives 0 - 10 µg/mL[6]98.6 - 101.2%[6]< 2.0%[6]0.002 - 0.008%[6]0.005 - 0.03%[6]
Various Piperazine Derivatives 0.125 - 0.5 µg/ml (LOQ)< 4% (bias)< 4%-0.125 - 0.5 µg/ml[5]

LOD: Limit of Detection, LOQ: Limit of Quantification, BZP: 1-benzylpiperazine, TFMPP: 1-(3-trifluoromethylphenyl)piperazine.

Visualizations

The following diagrams illustrate the key workflows in the HPLC-UV analysis of piperazine derivatives.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Acquisition & Analysis Weigh Accurately Weigh Standard/Sample Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Final Concentration Dissolve->Dilute Filter Filter through 0.45 µm Filter Dilute->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at Specific Wavelength Separate->Detect Acquire Acquire Chromatogram Detect->Acquire Integrate Integrate Peak Area Acquire->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Workflow for Direct HPLC-UV Analysis of Piperazine Derivatives.

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Prepare_Sample Prepare Piperazine Solution Mix Mix Piperazine Solution with NBD-Cl Prepare_Sample->Mix Prepare_NBD Prepare NBD-Cl Solution Prepare_NBD->Mix Heat Heat Mixture (e.g., 60°C, 30 min) Mix->Heat Cool Cool to Room Temperature Heat->Cool Dilute Dilute with Mobile Phase Cool->Dilute Inject Inject into HPLC System Dilute->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Acquire Acquire Chromatogram Detect->Acquire Quantify Quantify using Calibration Curve Acquire->Quantify

Caption: Workflow for HPLC-UV Analysis with Pre-column Derivatization.

References

Application Notes and Protocols for 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone as a Chemical Probe for the Sigma-1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone is a novel chemical entity with a piperazine scaffold, a structural motif present in numerous biologically active compounds. While direct studies on this specific molecule are emerging, its structural similarity to known sigma-1 (σ1) receptor ligands suggests its potential as a selective chemical probe for this unique intracellular chaperone protein. The σ1 receptor is an intriguing therapeutic target implicated in a variety of cellular processes and disease states, including neurodegenerative disorders, psychiatric conditions, and cancer.[1][2][3]

These application notes provide a comprehensive guide for utilizing this compound as a chemical probe to investigate σ1 receptor signaling. The protocols outlined below are based on established methodologies for characterizing sigma-1 receptor ligands and are intended to be adapted to specific experimental needs.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₉H₁₉N₃O[4]
Molecular Weight 185.27 g/mol [4]
Predicted XlogP -1.0[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 4[4]
SMILES CC(=O)N1CCN(CC1)CCCN[4]
InChIKey RSXHTKGIQPDYQI-UHFFFAOYSA-N[4]

Table 1: Physicochemical properties of this compound.

Hypothesized Biological Activity and Mechanism of Action

Based on the prevalence of the piperazine moiety in known sigma-1 receptor ligands, it is hypothesized that this compound acts as a ligand for the σ1 receptor.[5] The σ1 receptor is a ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling and cellular stress responses.[3]

Upon binding, this chemical probe may act as either an agonist or an antagonist, influencing the receptor's interaction with client proteins such as ion channels and other signaling molecules.[1][2] The downstream effects could include modulation of intracellular calcium levels, regulation of oxidative stress, and influence on cell survival pathways.[6]

Key Experiments and Protocols

To validate the use of this compound as a σ1 receptor probe, a series of in vitro experiments are recommended.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity and selectivity of a compound for its target receptor.

Objective: To determine the binding affinity (Ki) of this compound for the σ1 receptor.

Protocol:

  • Membrane Preparation: Prepare membrane homogenates from tissues or cells expressing the σ1 receptor (e.g., guinea pig liver, HEK-293 cells overexpressing σ1R).[7][8]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: --INVALID-LINK---pentazocine, a selective σ1 receptor agonist.[7][9]

  • Competition Binding:

    • Incubate the membrane preparation with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of this compound (e.g., 0.1 nM to 10 µM).

    • Incubate for 120 minutes at 37°C.[10]

  • Non-specific Binding: Determine in the presence of a high concentration of a known σ1 receptor ligand (e.g., 10 µM haloperidol).[10]

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the IC₅₀ value from the competition curve.

    • Determine the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundReceptorRadioligandKi (nM)
This compoundSigma-1--INVALID-LINK---pentazocineExperimental Value
Haloperidol (Control)Sigma-1--INVALID-LINK---pentazocine~3-5
(+)-Pentazocine (Control)Sigma-1--INVALID-LINK---pentazocine~3-10

Table 2: Hypothetical binding affinity data for this compound at the sigma-1 receptor.

Functional Assays: Calcium Mobilization

The σ1 receptor is known to modulate intracellular calcium signaling.[3] A functional assay measuring changes in intracellular calcium can determine if the compound acts as an agonist or antagonist.

Objective: To assess the functional activity of this compound at the σ1 receptor by measuring its effect on intracellular calcium levels.

Protocol:

  • Cell Culture: Use a cell line endogenously expressing the σ1 receptor or a transfected cell line (e.g., SH-SY5Y, PC-12).

  • Calcium Indicator Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Treatment:

    • Treat the cells with varying concentrations of this compound.

    • To test for agonistic activity, measure the fluorescence change after compound addition.

    • To test for antagonistic activity, pre-incubate with the compound before stimulating with a known σ1 receptor agonist (e.g., PRE-084).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence plate reader or a microscope.

  • Data Analysis:

    • Calculate the EC₅₀ for agonistic activity or the IC₅₀ for antagonistic activity.

Data Presentation:

CompoundFunctional ActivityEC₅₀ / IC₅₀ (nM)
This compoundAgonist/AntagonistExperimental Value
PRE-084 (Agonist Control)Agonist~20-50
NE-100 (Antagonist Control)Antagonist~1-10

Table 3: Hypothetical functional activity data for this compound.

Visualizations

Hypothesized Sigma-1 Receptor Signaling Pathway

sigma1_pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion S1R Sigma-1 Receptor IP3R IP3 Receptor S1R->IP3R Modulates BiP BiP/GRP78 S1R->BiP Associates VDAC VDAC S1R->VDAC Stabilizes Ca_ER Ca²⁺ (ER) Probe This compound (Chemical Probe) Probe->S1R Binds Ca_Cyto Ca²⁺ (Cytosol) Ca_ER->Ca_Cyto Release Cell_Survival Cell Survival Ca_Cyto->Cell_Survival Promotes Cell_Stress Cellular Stress Cell_Stress->BiP Induces Dissociation

Caption: Hypothesized signaling pathway of the sigma-1 receptor modulated by the chemical probe.

Experimental Workflow for Probe Characterization

workflow A Compound Synthesis and Purification This compound B Radioligand Binding Assay (Determine Ki for σ1R) A->B C Selectivity Profiling (Binding to other receptors, e.g., σ2R, GPCRs) B->C D Functional Assay (Calcium Mobilization) B->D E Downstream Signaling Analysis (e.g., Western Blot for p-ERK, ROS measurement) D->E F Cellular Phenotypic Assays (e.g., Neuroprotection, Anti-proliferation) E->F

Caption: Experimental workflow for the characterization of the chemical probe.

Conclusion

This compound presents a promising new tool for the study of sigma-1 receptor biology. Its straightforward structure allows for potential derivatization to develop fluorescent or biotinylated probes for imaging and pulldown experiments. The protocols provided herein offer a starting point for researchers to validate its utility and explore its effects on σ1 receptor-mediated signaling pathways in various physiological and pathological contexts. As with any chemical probe, thorough characterization of its selectivity and mechanism of action is crucial for the accurate interpretation of experimental results.

References

Protocol for N-alkylation of Piperazine Compounds: Application Notes and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the N-alkylation of piperazine compounds, a fundamental transformation in the synthesis of numerous pharmaceutically active molecules. The protocols outlined below cover direct alkylation, reductive amination, and strategies for selective mono-alkylation, offering researchers a comprehensive guide to this essential synthetic reaction.

Introduction

The piperazine moiety is a prevalent scaffold in medicinal chemistry, valued for its ability to introduce basic centers, improve pharmacokinetic properties, and serve as a versatile linker. The N-alkylation of piperazine is a critical step in the functionalization of this heterocycle, allowing for the introduction of a wide range of substituents. However, the presence of two reactive secondary amine groups presents a challenge in achieving selective mono-alkylation over di-alkylation. This guide details robust methods to control the selectivity and efficiency of N-alkylation reactions.

Core Methodologies for N-Alkylation

There are two primary strategies for the N-alkylation of piperazine: direct alkylation with electrophiles and reductive amination with carbonyl compounds.

1. Direct N-Alkylation: This method involves the reaction of a piperazine derivative with an alkylating agent, typically an alkyl halide, in the presence of a base.[1] While straightforward, controlling the selectivity for mono-alkylation can be challenging without the use of a protecting group.[2]

2. Reductive Amination: This one-pot, two-step process involves the initial formation of an iminium ion intermediate from the reaction of piperazine with an aldehyde or ketone, followed by in-situ reduction with a suitable reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanobohrorydride (NaBH₃CN).[2][3] A key advantage of this method is the prevention of over-alkylation to form quaternary ammonium salts.[2][3]

To address the challenge of selectivity, the most reliable approach for mono-N-alkylation is the use of a mono-protected piperazine derivative, such as N-Boc-piperazine or N-acetylpiperazine.[1][2] The protecting group deactivates one nitrogen atom, directing the alkylation to the unprotected site.[1] Subsequent deprotection yields the desired mono-alkylated product.

Data Presentation: Comparative Yields of N-Alkylation Methods

The following tables summarize quantitative data for various N-alkylation protocols, allowing for easy comparison of their efficiencies.

Table 1: Direct N-Alkylation of N-Acetylpiperazine with Alkyl Bromides [4][5]

Alkylating AgentSolventBaseReaction ConditionsYield of Alkylated Intermediate (%)
n-Butyl bromideAcetonitrileK₂CO₃Reflux, overnight88
n-Hexyl bromideAcetonitrileK₂CO₃Reflux, overnight90
n-Octyl bromideAcetonitrileK₂CO₃Reflux, overnight71
n-Dodecyl bromideAcetonitrileK₂CO₃Reflux, overnight79

Table 2: Mono-N-Alkylation of Piperazinium Salt [6]

Alkylating AgentSolventAcidReaction ConditionsYield (%)
n-Amyl bromideEthanolHCl20°C, 1h then 70°C, 30 min64
o-Methylbenzyl bromideEthanolHCl20°C, 2h then 70°C, 30 min89
m-Methylbenzyl bromideEthanol/H₂OAcetic Acid70°C, 30 min60
β-Phenethyl bromideEthanolHCl20°C, 2h then 70°C, 30 min56

Table 3: Microwave-Assisted N-Alkylation of Phenothiazine with a Piperazine Moiety [7]

Alkylating AgentBaseSolventMicrowave PowerTimeYield (%)
3-chloropropanolNa₂CO₃DMF800 W1 h25
3-(2-methylthio-10H-phenothiazine-10-yl-propyl)-bromideNa₂CO₃DMF800 W1 h67

Experimental Protocols

Protocol 1: General Procedure for Direct N-Alkylation of N-Acetylpiperazine

This protocol describes a general method for the mono-N-alkylation of piperazine using N-acetylpiperazine as the starting material.[4][5]

Materials:

  • N-Acetylpiperazine

  • Alkyl bromide (1.25 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.25 eq)

  • Dry Tetrahydrofuran (THF)

Procedure:

  • To a dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-acetylpiperazine and anhydrous potassium carbonate.

  • Add dry THF to the flask to create a suspension.

  • Slowly add the alkyl bromide to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the inorganic salts by filtration.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-alkyl-N'-acetylpiperazine.

  • The acetyl group can be subsequently hydrolyzed under acidic or basic conditions to yield the final mono-alkylated piperazine.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for Reductive Amination of N-Boc-Piperazine

This protocol details a general method for the N-alkylation of N-Boc-piperazine via reductive amination.[1][3]

Materials:

  • N-Boc-piperazine

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

Procedure:

  • To a round-bottom flask, dissolve N-Boc-piperazine and the aldehyde or ketone in DCM or DCE.

  • If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Slowly add sodium triacetoxyborohydride in portions to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude N-alkyl-N'-Boc-piperazine by silica gel column chromatography.

  • The Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM.

Mandatory Visualizations

direct_alkylation_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start_piperazine N-Protected Piperazine reaction_step Mix with Base (e.g., K₂CO₃) in Solvent (e.g., ACN, THF) Heat to Reflux start_piperazine->reaction_step start_alkyl_halide Alkyl Halide (R-X) start_alkyl_halide->reaction_step filtration Filtration to remove salts reaction_step->filtration concentration Concentration filtration->concentration chromatography Column Chromatography concentration->chromatography final_product N-Alkyl-N'-Protected Piperazine chromatography->final_product

Caption: Workflow for Direct N-Alkylation of Protected Piperazine.

reductive_amination_workflow cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_product Product start_piperazine N-Protected Piperazine iminium_formation Iminium Ion Formation (Solvent: DCM/DCE) start_piperazine->iminium_formation start_carbonyl Aldehyde/Ketone (R-C=O) start_carbonyl->iminium_formation reduction In-situ Reduction (Reducing Agent: NaBH(OAc)₃) iminium_formation->reduction quench Quench with NaHCO₃ reduction->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification final_product N-Alkyl-N'-Protected Piperazine purification->final_product

Caption: Workflow for Reductive Amination of Protected Piperazine.

mono_alkylation_strategies cluster_methods cluster_outcomes title Strategies for Selective Mono-N-Alkylation of Piperazine piperazine Piperazine protecting_group Use of Protecting Group (e.g., Boc, Acetyl) piperazine->protecting_group High Selectivity excess_piperazine Use of Excess Piperazine piperazine->excess_piperazine Moderate Selectivity piperazinium_salt Use of Piperazinium Salt piperazine->piperazinium_salt Good Selectivity mono_alkylated Mono-N-Alkylated Piperazine protecting_group->mono_alkylated excess_piperazine->mono_alkylated di_alkylated Di-N-Alkylated Piperazine (Side Product) excess_piperazine->di_alkylated piperazinium_salt->mono_alkylated

Caption: Comparison of Mono-N-Alkylation Strategies for Piperazine.

References

Application Notes: Cell-Based Assays for Characterizing 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-(3-aminopropyl)piperazin-1-yl)ethanone is a piperazine derivative. The piperazine scaffold is a common feature in a wide range of biologically active compounds, known to interact with various cellular targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1] Compounds with this core structure have been investigated for numerous therapeutic applications, such as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4] Given the structural diversity and broad bioactivity of piperazine derivatives, a systematic approach to characterizing the cellular effects of novel analogues like this compound is essential.

This document provides a detailed framework and protocols for a tiered approach to characterizing the in vitro pharmacological profile of this compound. The workflow begins with a foundational assessment of cytotoxicity, followed by functional assays to probe its effects on common cell signaling pathways.

General Experimental Workflow

A systematic evaluation begins with determining the compound's impact on cell health, followed by more specific functional assays to elucidate its mechanism of action.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Functional & Mechanistic Assays cluster_2 Tier 3: Data Analysis A Prepare Compound Stock (e.g., in DMSO) C Cell Viability / Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) A->C B Select & Culture Appropriate Cell Line(s) B->C D Determine Non-Toxic Concentration Range & IC50 C->D Analyze Data E GPCR Signaling: cAMP Accumulation Assay D->E Use Sub-toxic Doses F GPCR Signaling: cAMP Inhibition Assay D->F Use Sub-toxic Doses G Downstream Signaling: p-ERK1/2 Activation Assay D->G Use Sub-toxic Doses H Generate Dose-Response Curves E->H F->H G->H I Calculate EC50 / IC50 Values H->I

Caption: General workflow for characterizing the compound.

Tier 1 Protocol: Cell Viability and Cytotoxicity Assessment

The initial and most critical step is to determine the compound's effect on cell viability. This establishes the concentration range for subsequent functional assays, ensuring that observed effects are not simply a result of cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for this purpose.[5][6]

Principle: In viable cells, mitochondrial dehydrogenase enzymes convert the yellow MTT tetrazolium salt into purple formazan crystals.[5] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[7]

Protocol: MTT Assay

  • Cell Plating: Seed cells (e.g., HEK293, CHO, or a cancer cell line like MCF7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in serum-free culture medium to create 2X working concentrations.

  • Cell Treatment: Remove the culture medium from the wells and add 100 µL of the serially diluted compound (or vehicle control, e.g., 0.1% DMSO). Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[7]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[7] Mix thoroughly on an orbital shaker for 15 minutes.[5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7]

Data Presentation: Cytotoxicity

The results are typically expressed as a percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100%
0.11.22 ± 0.0797.6%
11.15 ± 0.0992.0%
100.98 ± 0.0678.4%
500.65 ± 0.0552.0%
1000.21 ± 0.0316.8%
2000.08 ± 0.026.4%

Tier 2 Protocols: Functional Signaling Assays

Once a non-toxic concentration range is established, functional assays can be performed to determine if the compound modulates specific signaling pathways. Many piperazine-containing molecules target GPCRs, which primarily signal through the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels.[8][9][10]

A. Gs-Coupled GPCR Activation (cAMP Accumulation Assay)

This assay determines if the compound acts as an agonist for Gs-coupled receptors, which activate adenylyl cyclase and increase cAMP production.[11]

G cluster_0 Cell Membrane Agonist Agonist (e.g., Test Compound) Receptor Gs-Coupled GPCR Agonist->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: Simplified Gs-coupled GPCR signaling pathway.

Protocol: cAMP Accumulation Assay

  • Cell Plating: Seed cells expressing a target Gs-coupled receptor (e.g., HEK293-ADRB2) into a white, opaque 96-well plate at 20,000 cells per well. Incubate overnight.

  • Assay Preparation: Remove culture medium and add 50 µL of stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (0.5 mM) to prevent cAMP degradation. Incubate for 30 minutes.[11]

  • Compound Stimulation: Add 50 µL of 2X concentrated test compound or a known agonist (e.g., Isoproterenol) to the wells. Incubate for 30 minutes at room temperature.[11]

  • Detection: Lyse the cells and measure intracellular cAMP levels using a commercial kit (e.g., HTRF, AlphaScreen, or luminescence-based assay) following the manufacturer's instructions.[11][12] The signal is typically inversely proportional to the amount of cAMP produced.[11]

Data Presentation: cAMP Accumulation

Compound Concentration (µM)Luminescence Signal (RLU) (Mean ± SD)% cAMP Accumulation (vs. Max)
Basal850,000 ± 50,0000%
0.01825,000 ± 45,0003.6%
0.1710,000 ± 40,00020.0%
1450,000 ± 30,00057.1%
10200,000 ± 25,00092.9%
100155,000 ± 20,00099.3%
Max (Control Agonist)150,000 ± 18,000100%
B. Gi-Coupled GPCR Activation (cAMP Inhibition Assay)

This assay determines if the compound acts as an agonist for Gi-coupled receptors, which inhibit adenylyl cyclase, thereby reducing cAMP levels produced in response to a stimulant like forskolin.[13]

G cluster_0 Cell Membrane Agonist Agonist (e.g., Test Compound) Receptor Gi-Coupled GPCR Agonist->Receptor Binds G_Protein Gi Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Forskolin Forskolin Forskolin->AC Directly Stimulates ATP ATP ATP->AC Response Reduced Cellular Response cAMP->Response

Caption: Simplified Gi-coupled GPCR signaling pathway.

Protocol: cAMP Inhibition Assay

  • Cell Plating: Similar to the accumulation assay, plate cells expressing a target Gi-coupled receptor.

  • Compound Pre-treatment: Remove culture medium. Add 50 µL of stimulation buffer containing the test compound and a PDE inhibitor. Incubate for 15-30 minutes.

  • Forskolin Stimulation: Add 50 µL of a solution containing a sub-maximal concentration of forskolin (an adenylyl cyclase activator) to all wells to induce cAMP production. Incubate for 30 minutes.[13]

  • Detection: Lyse the cells and measure cAMP levels as described previously. A potent agonist will cause a decrease in the forskolin-stimulated cAMP production.

Data Presentation: cAMP Inhibition

Compound Concentration (µM)Luminescence Signal (RLU) (Mean ± SD)% Inhibition of Forskolin Response
Basal (No Forskolin)850,000 ± 50,000N/A
0 (Forskolin Only)150,000 ± 15,0000%
0.01185,000 ± 20,000-5.0%
0.1320,000 ± 25,00024.3%
1550,000 ± 40,00057.1%
10780,000 ± 55,00090.0%
100830,000 ± 60,00097.1%
C. Downstream Signaling (ERK1/2 Phosphorylation Assay)

GPCR activation can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) pathway.[14] Measuring the phosphorylation of ERK1/2 is a robust readout for the activation of many GPCRs.[14][15]

G Receptor GPCR Activation G_Protein G Protein (βγ or α subunit) Receptor->G_Protein Src Src G_Protein->Src Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 (Active) ERK->pERK TF Transcription Factors (e.g., Elk-1) pERK->TF Translocates to Nucleus Response Gene Expression & Cellular Proliferation TF->Response

Caption: Simplified MAPK/ERK signaling cascade.

Protocol: Cell-Based ELISA for Phospho-ERK1/2

  • Cell Plating: Seed cells in a 96-well plate and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to the assay to reduce basal ERK phosphorylation.

  • Compound Stimulation: Treat cells with various concentrations of the test compound for 5-10 minutes at 37°C. This short time frame is typical for capturing peak ERK phosphorylation.[16]

  • Fix and Permeabilize: Remove the treatment medium, and immediately fix the cells with 4% formaldehyde, followed by permeabilization with a buffer containing Triton X-100 or methanol.

  • Immunodetection: Block non-specific binding sites. Incubate with a primary antibody specific for phosphorylated ERK1/2 (e.g., p-ERK T202/Y204).

  • Secondary Detection: Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Development: Add a chemiluminescent or fluorescent HRP substrate and measure the signal using a plate reader. The signal is often normalized to total protein content or total ERK protein in parallel wells.[17][18]

Data Presentation: ERK1/2 Phosphorylation

Compound Concentration (µM)p-ERK Signal (Fluorescence Units) (Mean ± SD)Fold Increase over Basal
0 (Basal)5,200 ± 3501.0
0.016,100 ± 4001.2
0.110,500 ± 7502.0
128,000 ± 1,5005.4
1045,300 ± 2,1008.7
10046,100 ± 2,3008.9

Conclusion

This tiered approach provides a robust framework for the initial characterization of this compound. By first establishing a cytotoxicity profile, researchers can confidently interpret data from subsequent functional assays. The suggested protocols for cAMP modulation and ERK phosphorylation serve as excellent starting points to investigate the compound's potential interaction with GPCR-mediated signaling pathways, guiding further mechanistic studies and drug development efforts.

References

1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone as a Versatile Building Block in Organic Synthesis

Introduction

The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1] Piperazine derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2] The two nitrogen atoms within the six-membered ring provide opportunities for substitution, allowing for the fine-tuning of physicochemical properties such as solubility and basicity, which can lead to improved pharmacokinetic profiles.[1]

This application note focuses on the utility of This compound , a valuable building block for the synthesis of diverse compound libraries. This molecule features a primary aliphatic amine, which serves as a handle for a variety of chemical transformations, and an acetyl-protected piperazine nitrogen. This mono-protection strategy directs reactions to the primary amine, preventing undesired side reactions at the piperazine core and enabling the synthesis of well-defined final products.

Applications in Drug Discovery and Organic Synthesis

The primary amine of this compound is amenable to several key bond-forming reactions, making it an ideal starting material for creating libraries of compounds for high-throughput screening. The most common applications of this building block include:

  • Amide Bond Formation: The primary amine can be readily coupled with a wide range of carboxylic acids to form amides. This is one of the most frequently used reactions in medicinal chemistry for the synthesis of new chemical entities.[3]

  • Reductive Amination: Reaction with aldehydes or ketones, followed by reduction, provides access to secondary and tertiary amines, respectively. This reaction is a cornerstone of pharmaceutical synthesis for introducing diversity into molecular scaffolds.[4]

  • Sulfonamide Synthesis: The amine can react with sulfonyl chlorides to generate sulfonamides, another important functional group in many therapeutic agents.

  • Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to ureas and thioureas, which are known to interact with various biological targets.

Derivatives of this building block are potential candidates for a variety of therapeutic targets, including kinases, G-protein coupled receptors, and proteases. The piperazine moiety can often confer desirable properties such as improved solubility and oral bioavailability.

Experimental Protocols

The following are general protocols for two of the most common reactions involving this compound. Researchers should optimize these conditions for their specific substrates.

General Protocol for Amide Bond Formation

This protocol describes the coupling of this compound with a generic carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.

dot

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_workup Work-up & Purification cluster_product Product BuildingBlock This compound Reaction Stir at RT (12-24 h) BuildingBlock->Reaction CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->Reaction CouplingAgent EDC / HOBt CouplingAgent->Reaction Base DIPEA Base->Reaction Solvent DMF or CH2Cl2 Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification FinalProduct Amide Product Purification->FinalProduct

Caption: Workflow for Amide Coupling.

Materials:

  • This compound

  • Carboxylic acid of interest

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 3 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.1 eq) followed by DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

General Protocol for Reductive Amination

This protocol describes the reaction of this compound with a generic aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent.

dot

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_workup Work-up & Purification cluster_product Product BuildingBlock This compound Reaction Stir at RT (4-16 h) BuildingBlock->Reaction Carbonyl Aldehyde or Ketone Carbonyl->Reaction ReducingAgent NaBH(OAc)3 ReducingAgent->Reaction Solvent DCE or THF Solvent->Reaction Acid Acetic Acid (cat.) Acid->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification FinalProduct Secondary/Tertiary Amine Purification->FinalProduct

Caption: Workflow for Reductive Amination.

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (STAB, 1.5 eq)

  • Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE or THF, add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate or DCM (3x).

  • Combine the organic layers and wash with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired secondary or tertiary amine.

Data Presentation

The following tables are templates for recording experimental data for the synthesis of derivatives using this compound.

Table 1: Amide Coupling Reaction Data

EntryCarboxylic Acid (R-COOH)SolventTime (h)Yield (%)Purity (LC-MS)Analytical Data (¹H NMR, MS)
1
2
3

Table 2: Reductive Amination Reaction Data

EntryCarbonyl CompoundSolventTime (h)Yield (%)Purity (LC-MS)Analytical Data (¹H NMR, MS)
1
2
3

Example Signaling Pathway

Derivatives of this compound are often designed as kinase inhibitors. The diagram below illustrates a simplified generic kinase signaling pathway that could be targeted by such compounds.

dot

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Translocates & Phosphorylates Inhibitor Piperazine-based Inhibitor Inhibitor->RAF Inhibits GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates

Caption: A generic kinase signaling pathway.

References

Application Notes and Protocols for Piperazine-Containing Cationic Polymers in Non-Viral Gene Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-viral gene therapy holds immense promise for treating a wide range of genetic and acquired diseases. The success of this approach hinges on the development of safe and efficient vectors capable of delivering nucleic acid payloads to target cells. Cationic polymers have emerged as a leading class of non-viral vectors due to their ability to condense and protect genetic material, facilitate cellular uptake, and promote endosomal escape. Among the diverse array of cationic polymers, those incorporating the 1,4-bis(3-aminopropyl)piperazine (BAPP) moiety or similar piperazine-based structures are of growing interest. The unique structural and physicochemical properties of the piperazine ring, including its proton-buffering capacity, contribute to the potential of these polymers as effective gene delivery agents.

These application notes provide a comprehensive overview of the use of BAPP and related piperazine-containing polymers in non-viral gene therapy. They are intended to guide researchers in the design, formulation, and evaluation of polyplex-based gene delivery systems.

Principle of Action

Cationic polymers, such as those derived from or containing BAPP, function as gene delivery vectors through a multi-step process. The positively charged amino groups on the polymer chain interact electrostatically with the negatively charged phosphate backbone of nucleic acids (e.g., plasmid DNA, mRNA, siRNA). This interaction leads to the condensation of the nucleic acid into compact, nanosized particles called polyplexes. The resulting polyplexes protect the genetic cargo from enzymatic degradation in the extracellular environment.

The net positive surface charge of the polyplexes facilitates their binding to the negatively charged proteoglycans on the cell surface, triggering cellular uptake, primarily through endocytosis. Once inside the cell, the polymer's buffering capacity, often enhanced by the piperazine rings, plays a crucial role in the "proton sponge" effect. This effect leads to the rupture of the endosome and the release of the polyplex into the cytoplasm, allowing the nucleic acid to reach its site of action (the nucleus for DNA or the cytoplasm for mRNA/siRNA).

Data Summary: Physicochemical and Biological Properties

While specific data for polyplexes formulated solely with 1,4-bis(3-aminopropyl)piperazine as the cationic agent are limited in publicly available literature, the following tables summarize representative data for poly(β-amino esters) (PBAEs) end-capped with a BAPP derivative and other relevant cationic polymers. This information provides a benchmark for researchers developing novel piperazine-based systems.

Table 1: Physicochemical Properties of Cationic Polymer/DNA Polyplexes

Polymer SystemN/P Ratio*Particle Size (nm)Zeta Potential (mV)Reference
PBAE end-capped with 1-(3-aminopropyl)-4-methylpiperazine10~200+10 to +17[1]
Branched Polyethylenimine (PEI)10100 - 250+20 to +40General Literature
Poly(L-lysine) (PLL)8150 - 300+15 to +30General Literature

*N/P ratio refers to the molar ratio of nitrogen atoms in the cationic polymer to phosphate groups in the nucleic acid.

Table 2: In Vitro Transfection Efficiency and Cytotoxicity

Polymer SystemCell LineTransfection EfficiencyCytotoxicity AssayViability (%)Reference
PBAE end-capped with 1-(3-aminopropyl)-4-methylpiperazineHuman GlioblastomaHigh (qualitative)Not specifiedLow cytotoxicity (qualitative)[2]
Branched PEI (25 kDa)HEK293High (~70-80% GFP+)MTT~60-70% at optimal N/PGeneral Literature
Lipofectamine® 2000 (Control)VariousVery HighVariousVariableManufacturer's Data

Experimental Protocols

The following are generalized protocols for the formation and in vitro evaluation of piperazine-containing polymer/DNA polyplexes. These should be optimized for specific polymers, nucleic acids, and cell lines.

Protocol 1: Formulation of BAPP-based Polymer/DNA Polyplexes

Materials:

  • Piperazine-containing cationic polymer stock solution (e.g., 1 mg/mL in sterile, nuclease-free water or appropriate buffer)

  • Plasmid DNA (pDNA) encoding a reporter gene (e.g., GFP, luciferase) at a concentration of 1 mg/mL in TE buffer.

  • Nuclease-free water or serum-free cell culture medium (e.g., Opti-MEM®).

Procedure:

  • Dilution of pDNA: Dilute the pDNA to a final concentration of 50 µg/mL in your chosen dilution buffer (e.g., for a 1 µg transfection, dilute in 20 µL).

  • Dilution of Cationic Polymer: In a separate tube, dilute the cationic polymer to the desired concentration to achieve the target N/P ratio. The amount of polymer needed will depend on its nitrogen content and the desired N/P ratio.

  • Complex Formation: Add the diluted polymer solution to the diluted pDNA solution at once. Important: Do not add the pDNA to the polymer.

  • Incubation: Gently mix by pipetting or vortexing briefly at a low setting. Incubate the mixture at room temperature for 20-30 minutes to allow for polyplex formation.

  • Application to Cells: The resulting polyplex solution is now ready to be added to cells for transfection.

Protocol 2: In Vitro Transfection of Adherent Cells

Materials:

  • Adherent cells (e.g., HEK293, HeLa) in culture.

  • Complete growth medium with serum.

  • Polyplex solution (from Protocol 1).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate (e.g., 24-well) at a density that will result in 70-90% confluency on the day of transfection.

  • Transfection:

    • Gently remove the growth medium from the cells.

    • Wash the cells once with PBS (optional, can improve efficiency for some cell types).

    • Add fresh, pre-warmed complete growth medium to each well.

    • Add the prepared polyplex solution dropwise to the cells. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Medium Change: After the initial incubation, remove the medium containing the polyplexes and replace it with fresh, pre-warmed complete growth medium. This step is crucial to reduce cytotoxicity.

  • Gene Expression Analysis: Continue to incubate the cells for 24-72 hours post-transfection. Analyze transgene expression using an appropriate method (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase).

Protocol 3: Cytotoxicity Assessment (MTT Assay)

Materials:

  • Cells transfected with polyplexes (from Protocol 2).

  • MTT solution (5 mg/mL in PBS).

  • DMSO (Dimethyl sulfoxide).

  • Plate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Timing: Perform the assay at a set time point post-transfection (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well (typically 10% of the medium volume) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Calculation: Express cell viability as a percentage relative to untreated control cells.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate key processes in non-viral gene therapy using piperazine-containing cationic polymers.

G cluster_prep Polyplex Formulation cluster_delivery Cellular Delivery & Transfection pDNA Plasmid DNA mix Mixing & Incubation pDNA->mix polymer Piperazine Polymer polymer->mix polyplex Polyplex Nanoparticle mix->polyplex cell Target Cell polyplex->cell Binding uptake Endocytosis cell->uptake endosome Endosome uptake->endosome escape Endosomal Escape (Proton Sponge) endosome->escape release Gene Release escape->release expression Gene Expression release->expression

Caption: Experimental workflow for gene delivery using piperazine-based polyplexes.

G cluster_membrane Cell Membrane cluster_uptake Cellular Uptake and Trafficking polyplex Cationic Polyplex membrane Cell Surface (Negative Charge) polyplex->membrane Electrostatic Interaction endocytosis Endocytosis membrane->endocytosis endosome Early Endosome (pH ~6.5) endocytosis->endosome proton_influx H+ Influx endosome->proton_influx proton_sponge Proton Sponge Effect (Piperazine Buffering) proton_influx->proton_sponge osmotic_swelling Osmotic Swelling & Endosome Rupture proton_sponge->osmotic_swelling cytoplasm_release Release to Cytoplasm osmotic_swelling->cytoplasm_release

Caption: Proposed mechanism of cellular uptake and endosomal escape.

Conclusion

Polymers incorporating 1,4-bis(3-aminopropyl)piperazine and related structures represent a promising class of materials for non-viral gene therapy. Their unique chemical features offer potential advantages in terms of buffering capacity and DNA condensation. The protocols and data presented here provide a foundational guide for researchers to explore and optimize these systems for various gene delivery applications. Further research is warranted to fully elucidate the structure-activity relationships and to develop clinically viable gene therapies based on these versatile polymers.

References

Application Notes and Protocols: Synthesis and Evaluation of Norfloxacin-Thiazolidinedione Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfloxacin, a fluoroquinolone antibiotic, has long been a cornerstone in the treatment of various bacterial infections. Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication.[1][2][3] However, the emergence of antibiotic resistance necessitates the development of novel antimicrobial agents. This document details the synthesis and evaluation of a series of hybrid molecules that couple norfloxacin with a thiazolidine-2,4-dione moiety via a piperazin-4-yl-acetyl bridge. The rationale behind this molecular hybridization is to explore new binding modes to DNA gyrase, potentially overcoming existing resistance mechanisms, and to introduce anti-biofilm properties conferred by the thiazolidinedione scaffold.[1][2][4][5] The resulting analogues have demonstrated promising activity against Gram-negative bacteria and notable anti-biofilm effects against Gram-positive strains.[1][2][4][5]

Synthesis Workflow

The synthetic route to the target norfloxacin-thiazolidinedione analogues is a multi-step process. It begins with the acylation of norfloxacin, followed by the preparation of substituted benzylidene-thiazolidine-2,4-diones, and culminates in the alkylation of the thiazolidinedione ring with the chloroacetyl-norfloxacin intermediate.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Thiazolidinedione Preparation cluster_2 Step 3: Final Product Synthesis Norfloxacin Norfloxacin Intermediate N-Chloroacetyl Norfloxacin Intermediate (2) Norfloxacin->Intermediate Acylation ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Intermediate Final_Products Norfloxacin-Thiazolidinedione Analogues (6, 7a-f) Intermediate->Final_Products Alkylation Thiazolidinedione Thiazolidine-2,4-dione BenzylideneThiazolidinediones (Z)-5-Benzylidene- thiazolidine-2,4-dione Derivatives (5a-f) Thiazolidinedione->BenzylideneThiazolidinediones Knoevenagel Condensation Aldehydes Substituted Aldehydes Aldehydes->BenzylideneThiazolidinediones BenzylideneThiazolidinediones->Final_Products

Caption: Synthetic pathway for norfloxacin-thiazolidinedione analogues.

Experimental Protocols

Protocol 1: Synthesis of N-Chloroacetyl Norfloxacin Intermediate (2)

This protocol outlines the initial acylation of norfloxacin to produce the key intermediate for subsequent coupling.

Materials:

  • Norfloxacin

  • Chloroacetyl chloride

  • Potassium carbonate (K2CO3)

  • Acetone (anhydrous)

  • Distilled water

Procedure:

  • Dissolve norfloxacin in anhydrous acetone.

  • Add potassium carbonate to the solution as a base.

  • Slowly add chloroacetyl chloride to the reaction mixture at room temperature.

  • Stir the mixture for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Wash the resulting solid with distilled water and dry to obtain the N-chloroacetyl norfloxacin intermediate.

Protocol 2: Synthesis of (Z)-5-Benzylidene-thiazolidine-2,4-dione Derivatives (5a-f)

This protocol describes the Knoevenagel condensation to prepare the substituted thiazolidinedione precursors.

Materials:

  • Thiazolidine-2,4-dione

  • Various substituted aromatic aldehydes

  • Anhydrous sodium acetate

  • Glacial acetic acid

Procedure:

  • Dissolve thiazolidine-2,4-dione and the respective substituted aldehyde in glacial acetic acid.

  • Add anhydrous sodium acetate as a catalyst.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure (Z)-5-benzylidene-thiazolidine-2,4-dione derivatives.

Protocol 3: Synthesis of Final Norfloxacin-Thiazolidinedione Analogues (6, 7a-f)

This final step involves the alkylation of the thiazolidinedione derivatives with the norfloxacin intermediate.

Materials:

  • N-Chloroacetyl norfloxacin intermediate (2)

  • (Z)-5-Benzylidene-thiazolidine-2,4-dione derivatives (5a-f) or Thiazolidine-2,4-dione

  • Anhydrous potassium carbonate (K2CO3)

  • Anhydrous acetone

Procedure:

  • To a solution of the appropriate thiazolidine-2,4-dione derivative in anhydrous acetone, add anhydrous potassium carbonate.

  • Add the N-chloroacetyl norfloxacin intermediate to the mixture.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • After cooling, filter off the inorganic salts.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to obtain the final norfloxacin-thiazolidinedione analogues.

Mechanism of Action

The primary antibacterial target of fluoroquinolones, including these norfloxacin analogues, is bacterial type II topoisomerases, specifically DNA gyrase in Gram-negative bacteria.[3] These enzymes are essential for managing DNA topology during replication and transcription. The fluoroquinolone core intercalates with the DNA and interacts with the enzyme, forming a stable drug-enzyme-DNA complex. This complex stalls the replication fork, leading to double-strand DNA breaks and ultimately cell death.[2]

G DNA Bacterial DNA DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) DNA->DNA_Gyrase Binding & Catalysis Ternary_Complex Stable Ternary Complex (DNA-Gyrase-Drug) DNA_Gyrase->Ternary_Complex Norfloxacin_Analogue Norfloxacin-Thiazolidinedione Analogue Norfloxacin_Analogue->Ternary_Complex Inhibition Replication_Stall Replication Fork Stalling Ternary_Complex->Replication_Stall leads to DSB Double-Strand Breaks Replication_Stall->DSB causes Cell_Death Bacterial Cell Death DSB->Cell_Death induces

Caption: Mechanism of action of norfloxacin analogues via DNA gyrase inhibition.

Quantitative Data

The synthesized compounds were evaluated for their antimicrobial activity against a panel of bacterial strains. The Minimum Inhibitory Concentration (MIC) is a key measure of potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Norfloxacin Analogues
CompoundS. aureus (ATCC 6538)E. coli (ATCC 25922)K. pneumoniae (ATCC 10031)P. aeruginosa (ATCC 27853)
Norfloxacin7.83 µM--0.24 µM
Analogue 6 0.21 µM---
Analogue 7 ----
Analogue 15 ---0.20 µM
Analogue 16 ----
(Note: Data compiled from multiple sources which may use different analogue numbering.[6] Dashes indicate data not available in the provided search results.)
Table 2: Anti-Biofilm Activity

A selection of the novel compounds was also assessed for their ability to inhibit biofilm formation, a critical factor in chronic and persistent infections.

CompoundS. aureus (Biofilm Inhibition)E. coli (Biofilm Inhibition)
Analogue 6 Good ActivityGood Activity
(Note: Qualitative data reported in the absence of specific quantitative values in the search results.[7])

Biological Assay Protocols

Protocol 4: Antimicrobial Susceptibility Testing (MIC Determination)

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Synthesized norfloxacin analogues

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plates.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 5: Biofilm Formation Inhibition Assay

This assay quantifies the ability of the compounds to prevent the formation of bacterial biofilms.

Materials:

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • Bacterial strains

  • Synthesized compounds

  • 96-well flat-bottomed microtiter plates

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) or acetic acid (33%)

Procedure:

  • Dispense the bacterial culture, growth medium, and sub-inhibitory concentrations of the test compounds into the wells of a 96-well plate.

  • Incubate the plate at 37°C for 24 hours without agitation to allow for biofilm formation.

  • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain the adherent biofilm with crystal violet solution for 15 minutes.

  • Wash away the excess stain with water and allow the plate to air dry.

  • Solubilize the bound crystal violet with an appropriate solvent (e.g., 95% ethanol or 33% acetic acid).

  • Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of approximately 570 nm.

  • The percentage of biofilm inhibition is calculated relative to the control (untreated) wells.

Conclusion

The hybridization of norfloxacin with thiazolidine-2,4-dione represents a viable strategy for developing new antimicrobial agents.[4][8] The detailed protocols and data presented provide a framework for the synthesis, characterization, and evaluation of these promising analogues. Further investigation into their structure-activity relationships, toxicity profiles, and in vivo efficacy is warranted to fully assess their therapeutic potential in combating bacterial infections and the growing challenge of antibiotic resistance.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Piperazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for piperazine derivative synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot experiments leading to low product yields. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to provide direct solutions to specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions that lead to low yields in piperazine synthesis?

A1: Besides the common issue of di-substitution, other side reactions can diminish the yield of your desired piperazine derivative. These include elimination reactions, particularly with certain alkyl halides, ring-opening, and over-oxidation, depending on the specific synthetic route being employed.[1]

Q2: My piperazine derivative has poor aqueous solubility, which is affecting my downstream applications. What can I do?

A2: Poor aqueous solubility is a known challenge with some piperazine derivatives and can lead to inconsistent results in biological assays.[2] Initial steps to address this include adjusting the pH of the medium to a more acidic value to promote ionization and increase solubility.[2] Another effective strategy is salt formation by reacting the piperazine derivative with a suitable acid to create a more soluble salt form.[2]

Q3: Can I use multiple techniques to enhance the solubility of my compound?

A3: Yes, combining solubility enhancement strategies can be highly effective. For instance, you could first create a salt of your derivative (a chemical modification) and then formulate it as a nanosuspension (a physical modification) to further improve its dissolution rate and bioavailability.[2]

Troubleshooting Guides

Issue 1: Low Yield of Monosubstituted Piperazine due to Di-substitution

Question: My reaction is producing a significant amount of the 1,4-disubstituted piperazine byproduct, resulting in a low yield of the desired monosubstituted product. How can I improve the selectivity for mono-substitution?

Answer: The formation of a di-substituted byproduct is a frequent challenge because the second nitrogen atom of the piperazine ring has comparable reactivity to the first.[1][3] Several strategies can be employed to favor mono-substitution.

Troubleshooting Workflow: Minimizing Di-substitution

start Low Yield of Monosubstituted Product check_disub Significant 1,4-disubstituted byproduct observed? start->check_disub strategy Implement Strategy to Favor Mono-substitution check_disub->strategy Yes excess_pip Use Large Excess of Piperazine (5-10 eq.) strategy->excess_pip slow_add Slow, Dropwise Addition of Electrophile at Low Temperature strategy->slow_add protect_group Employ a Mono-protected Piperazine (e.g., N-Boc) strategy->protect_group monitor Monitor Reaction Progress (TLC, LC-MS) excess_pip->monitor slow_add->monitor protect_group->monitor stop_reaction Stop Reaction at Optimal Time monitor->stop_reaction

Caption: Workflow for troubleshooting low monosubstitution yield.

Recommended Solutions & Methodologies

StrategyDetailed MethodologyKey Considerations
Use of Excess Piperazine Employ a 5 to 10-fold excess of piperazine relative to the electrophile.This statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine, thus minimizing di-substitution.[1][3] However, this may complicate the purification process.
Slow Addition of Electrophile Add the alkylating or arylating agent dropwise to the reaction mixture, especially at low temperatures.This helps to control the reaction rate and reduces the likelihood of the newly formed monosubstituted product reacting again.[1]
Protecting Group Strategy Utilize a mono-protected piperazine, such as N-Boc-piperazine. The protecting group is removed in a subsequent step after the substitution reaction is complete.This is a more controlled method for achieving mono-substitution.[1][4] The multi-step nature of this approach can sometimes result in a lower overall yield.[4][5]
Optimize Reaction Conditions Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable disubstituted product.[1] It is crucial to stop the reaction once the formation of the monosubstituted product is maximized.[1]
Issue 2: Consistently Low Yields in N-Aryl Piperazine Synthesis via Buchwald-Hartwig Amination

Question: I am consistently experiencing low yields when synthesizing N-aryl piperazines using Buchwald-Hartwig amination. What are the potential causes, and how can I optimize the reaction?

Answer: Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[1][3][6] A systematic approach to optimizing the reaction components is crucial.

Logical Relationship: Buchwald-Hartwig Optimization

cluster_catalyst Catalyst System cluster_conditions Reaction Conditions catalyst Palladium Precursor (e.g., Pd2(dba)3) optimized_yield Optimized Yield catalyst->optimized_yield ligand Phosphine Ligand (e.g., RuPhos, BINAP) ligand->optimized_yield base Base (e.g., NaOtBu, K3PO4) base->optimized_yield solvent Solvent (e.g., Toluene, Dioxane) solvent->optimized_yield temp_time Temperature & Time temp_time->optimized_yield low_yield Low Yield in Buchwald-Hartwig low_yield->catalyst Optimize low_yield->ligand Optimize low_yield->base Optimize low_yield->solvent Optimize low_yield->temp_time Optimize

Caption: Key parameters for Buchwald-Hartwig amination optimization.

Optimization Parameters

ParameterTroubleshooting Steps & Recommendations
Catalyst and Ligand Selection The choice of the palladium precursor and the phosphine ligand is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often necessary. It is recommended to screen a variety of ligands and palladium sources.[1][3][6]
Base Selection The base plays a crucial role in both the reaction rate and the prevalence of side reactions.[1] If a strong base like sodium tert-butoxide (NaOtBu) leads to the decomposition of your starting material, consider using a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][3][6]
Solvent Effects The solvent affects the solubility of the reagents and the stability of the catalytic species. Common solvents include toluene, dioxane, and THF.[1][3][6] If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[1][6]
Temperature and Time Suboptimal temperature can result in an incomplete reaction or decomposition. It is essential to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.[1][3] A temperature screen may be necessary if the reaction is not proceeding as expected.[1]
Issue 3: Difficulty in Purifying the Substituted Piperazine Product

Question: I am struggling with the purification of my substituted piperazine product. What are some effective purification techniques?

Answer: The basic nature and potential water solubility of substituted piperazines can make purification challenging.[1]

Recommended Purification Techniques

TechniqueDetailed Protocol
Column Chromatography To prevent tailing on acidic silica gel, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[1]
Acid-Base Extraction This technique is useful for separating the basic piperazine product from non-basic impurities. The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified piperazine can be re-extracted into an organic solvent.[1]
Crystallization If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.[1]

Key Experimental Protocols

Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine
  • Materials:

    • Piperazine (10 mmol, 10 eq.)

    • Alkyl halide (1 mmol, 1 eq.)

    • Potassium carbonate (2 mmol, 2 eq.)

    • Acetonitrile (20 mL)[1]

  • Procedure:

    • To a solution of piperazine in acetonitrile, add potassium carbonate.

    • Slowly add the alkyl halide to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.[1]

Protocol 2: Synthesis of N-Boc-piperazine (Protecting Group Strategy)
  • Materials:

    • Piperazine (2 eq.)

    • Di-tert-butyl dicarbonate (Boc₂O) (1 eq.)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve piperazine in DCM and cool the solution in an ice bath.

    • Add a solution of Boc₂O in DCM dropwise to the piperazine solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.[1]

    • After reaction completion, concentrate the mixture.

    • Purify by column chromatography to isolate N-Boc-piperazine.[1]

Protocol 3: Reductive Amination for N-Alkylation
  • Materials:

    • N-(2-Aminoethyl)piperazine

    • Aldehyde or ketone

    • Reducing agent (e.g., sodium triacetoxyborohydride - STAB)

    • Solvent (e.g., dichloromethane - DCM)

  • Procedure:

    • Dissolve the N-(2-Aminoethyl)piperazine and the aldehyde or ketone in the chosen solvent.

    • Add the reducing agent portion-wise to the mixture.

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography if necessary.

References

Technical Support Center: Optimizing N-Aryl Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-aryl piperazines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guides & FAQs

This section provides answers to common questions and solutions to problems that may arise during the synthesis of N-aryl piperazines, with a focus on the widely used Buchwald-Hartwig amination.

Issue 1: Low or No Yield of the Desired N-Aryl Piperazine

Question: I am observing a very low yield or no formation of my target N-aryl piperazine in a Buchwald-Hartwig amination reaction. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in a Buchwald-Hartwig amination can stem from several factors, ranging from the choice of reagents to the reaction setup. Here is a systematic guide to troubleshooting this issue:

  • Catalyst and Ligand Selection: The combination of the palladium precursor and the phosphine ligand is critical for a successful reaction. For the N-arylation of piperazines, especially with less reactive aryl chlorides, sterically hindered and electron-rich biarylphosphine ligands are often required.[1][2] If you are using older generation ligands, the catalytic activity might be insufficient.

    • Troubleshooting Steps:

      • Screen a variety of palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands (e.g., RuPhos, XPhos, BippyPhos).[1][2]

      • Consider using pre-formed palladium catalysts which can offer higher stability and activity.

  • Choice of Base: The base plays a crucial role in the catalytic cycle. A base that is too weak may result in a slow or incomplete reaction, while a base that is too strong could lead to the degradation of starting materials or the catalyst.[3][4]

    • Troubleshooting Steps:

      • If using a weaker base like K₃PO₄ or Cs₂CO₃ with slow conversion, consider switching to a stronger, non-nucleophilic base such as sodium tert-butoxide (NaOtBu).[3][4]

      • Conversely, if you observe degradation of your starting materials with a strong base, a weaker base might be more suitable.

  • Solvent and Temperature: The solvent affects the solubility of the reagents and the stability of the catalytic species. The reaction temperature is also a critical parameter that can influence the reaction rate and selectivity.[3][4]

    • Troubleshooting Steps:

      • Commonly used solvents include toluene, dioxane, and THF.[3][4] If your starting materials have poor solubility, consider a more polar solvent like t-butanol.

      • Most N-arylation reactions require heating, typically in the range of 80-110 °C.[1] If the reaction is sluggish at a lower temperature, a gradual increase in temperature may improve the yield. However, excessively high temperatures can lead to catalyst decomposition.

  • Reaction Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, can be sensitive to oxygen.

    • Troubleshooting Steps:

      • Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).[1] This involves using oven-dried glassware and properly degassing the solvent.

Issue 2: Formation of N,N'-Bis-arylated Piperazine Byproduct

Question: My reaction is producing a significant amount of the N,N'-bis-arylated piperazine, which is difficult to separate from my desired mono-arylated product. How can I improve the selectivity?

Answer: The formation of the di-substituted byproduct is a common challenge due to the presence of two reactive nitrogen atoms in the piperazine ring. Here are strategies to favor the formation of the mono-arylated product:

  • Stoichiometry of Piperazine: Using an excess of piperazine relative to the aryl halide can statistically favor the mono-arylation. However, this may not be ideal for valuable or complex piperazine starting materials.

  • Use of a Protecting Group: A more controlled and highly effective method is to use a mono-protected piperazine, such as N-Boc-piperazine.[4] The Boc (tert-butyloxycarbonyl) group reduces the nucleophilicity of one of the nitrogen atoms, directing the arylation to the unprotected nitrogen. The protecting group can be subsequently removed under acidic conditions.

  • Reaction Conditions: High temperatures and prolonged reaction times can sometimes favor the formation of the thermodynamically more stable di-substituted product.[4]

    • Troubleshooting Steps:

      • Monitor the reaction progress closely using techniques like TLC or LC-MS.

      • Aim to stop the reaction as soon as the formation of the desired mono-substituted product is maximized and before significant amounts of the di-substituted product appear.[4]

Data Presentation

The following tables provide a summary of quantitative data for the Buchwald-Hartwig amination of N-Boc-piperazine with different aryl halides, highlighting the impact of various reaction parameters on the product yield.

Table 1: N-Arylation of N-Boc-piperazine with 4-Bromotoluene

Palladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃ (1.0)RuPhos (2.0)NaOtBuToluene1001295
Pd(OAc)₂ (2.0)XPhos (4.0)Cs₂CO₃Dioxane1001888
[Pd(cinnamyl)Cl]₂ (1.0)BippyPhos (2.0)K₃PO₄t-BuOH1102492
(NHC)Pd(allyl)Cl (2.0)-NaOtBuToluene1000.196[5]

Table 2: N-Arylation of Piperazine with Aryl Chlorides

Aryl ChloridePalladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (min)Yield (%)
4-ChlorotoluenePd₂(dba)₃ (1.0)RuPhos (2.0)NaOtBuPiperazine1001097[6]
4-ChloroanisolePd₂(dba)₃ (1.0)RuPhos (2.0)NaOtBuPiperazine1001091[7]
2-ChlorotoluenePd₂(dba)₃ (1.0)RuPhos (2.0)NaOtBuPiperazine1001085[7]
1-Chloro-4-(trifluoromethoxy)benzenePd₂(dba)₃ (1.0)RuPhos (2.0)NaOtBuPiperazine1001082[7]

Experimental Protocols

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of N-Boc-piperazine with an Aryl Halide

This protocol provides a general method for the palladium-catalyzed N-arylation of N-Boc-piperazine.[1]

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide, N-Boc-piperazine, and the base.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • In a separate vial, prepare the catalyst-ligand solution by dissolving the palladium source and the phosphine ligand in a small amount of the anhydrous solvent under an inert atmosphere.

  • Add the anhydrous solvent to the Schlenk tube containing the reagents, followed by the catalyst-ligand solution via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-N'-Boc-piperazine.

Protocol 2: Deprotection of N-Boc-N'-aryl-piperazine

Materials:

  • N-Boc-N'-aryl-piperazine (1.0 equiv)

  • Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent (e.g., dioxane)

  • Dichloromethane (DCM) or other suitable solvent

Procedure:

  • Dissolve the N-Boc-N'-aryl-piperazine in a suitable solvent such as dichloromethane.

  • Add an excess of the acidic solution (e.g., TFA or HCl in dioxane) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting salt can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free N-aryl piperazine. Alternatively, the salt can be purified directly.

Visualizations

The following diagrams illustrate key aspects of N-aryl piperazine synthesis and troubleshooting.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition + Ar-X Pd(II)_Complex Pd(II) Complex (Ar)Pd(X)L₂ Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R₂NH) Pd(II)_Complex->Amine_Coordination + R₂NH Amido_Complex Amido Complex [(Ar)Pd(NR₂)L₂]⁺X⁻ Amine_Coordination->Amido_Complex Deprotonation Deprotonation (Base) Amido_Complex->Deprotonation + Base Reductive_Elimination Reductive Elimination Deprotonation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product N-Aryl Piperazine (Ar-NR₂) Reductive_Elimination->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow cluster_start Start cluster_checks Initial Checks cluster_optimization Reaction Optimization cluster_solution Resolution start Low/No Yield Issue check_reagents Reagents Quality Check (Purity, Dryness) start->check_reagents check_atmosphere Inert Atmosphere Check (Ar/N₂) check_reagents->check_atmosphere catalyst_ligand Catalyst/Ligand System Optimal? check_atmosphere->catalyst_ligand screen_ligands Screen Different Ligands (e.g., RuPhos, XPhos) catalyst_ligand->screen_ligands No base_choice Base Choice Appropriate? catalyst_ligand->base_choice Yes screen_ligands->catalyst_ligand change_base Change Base Strength (e.g., NaOtBu vs. Cs₂CO₃) base_choice->change_base No solvent_temp Solvent/Temperature Optimized? base_choice->solvent_temp Yes change_base->base_choice optimize_conditions Vary Solvent and Temperature solvent_temp->optimize_conditions No solution Improved Yield solvent_temp->solution Yes optimize_conditions->solvent_temp

Caption: Troubleshooting workflow for low yield in N-aryl piperazine synthesis.

References

Technical Support Center: Improving the Solubility of 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 1-(4-(3-aminopropyl)piperazin-1-yl)ethanone.

Troubleshooting Guide

Issue: The compound precipitates out of solution upon dilution of a DMSO stock into an aqueous buffer.

  • Question: Why is my compound, this compound, crashing out of my aqueous assay buffer when I dilute it from a DMSO stock?

  • Answer: This is a common challenge for compounds with limited aqueous solubility. The high concentration of the compound in the DMSO stock becomes supersaturated when introduced to the aqueous environment, leading to precipitation. The piperazine moiety, while containing nitrogen atoms that can act as hydrogen bond acceptors, is part of a larger structure that may have overall low polarity, contributing to poor water solubility.[1]

    Solutions:

    • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as high as experimentally tolerable (typically ≤1%) to help maintain solubility.[1]

    • Acidify the Aqueous Buffer: Since this compound has basic nitrogen atoms in the piperazine ring and the aminopropyl chain, lowering the pH of the aqueous buffer will lead to their protonation. The resulting salt form is generally significantly more water-soluble.[2][3]

    • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to avoid immediate precipitation.[1]

    • Use of Co-solvents: Incorporating a water-miscible organic co-solvent, such as ethanol or polyethylene glycol (PEG), in your final aqueous buffer can increase the solubility of your compound.[2]

Issue: Low or inconsistent results in cell-based assays.

  • Question: I am observing low potency or high variability in my biological assay results. Could this be related to the solubility of this compound?

  • Answer: Yes, poor solubility can lead to an overestimation of the IC50 or EC50 values. If the compound precipitates in the assay medium, the actual concentration in solution is lower than the nominal concentration, leading to inaccurate and unreliable results.

    Solutions:

    • Determine Kinetic Solubility: Measure the kinetic solubility of your compound directly in the assay buffer to understand the concentration at which it begins to precipitate under your specific experimental conditions.[2]

    • pH Adjustment: If your assay is tolerant to pH changes, adjusting the medium to a more acidic pH can increase the solubility of the piperazine derivative.[2]

    • Advanced Formulation: For in-vitro studies, if basic methods are insufficient, consider more advanced formulation strategies such as creating a nanosuspension or a cyclodextrin inclusion complex to improve bioavailability in the assay.[2]

Frequently Asked Questions (FAQs)

  • Q1: What are the primary factors affecting the solubility of this compound?

  • A1: The solubility of this compound is primarily influenced by its physicochemical properties, including its pKa, crystal lattice energy, and the polarity of the solvent. As a basic compound, its solubility is highly dependent on the pH of the medium. At a pH below its pKa, the molecule will be protonated, forming a more soluble salt.

  • Q2: How can I fundamentally improve the aqueous solubility of this compound for in vivo studies?

  • A2: For in vivo applications, forming a stable salt is a highly effective and widely used strategy for basic compounds like this piperazine derivative.[2][4] A salt screening study is recommended to identify a suitable counterion (e.g., hydrochloride, mesylate, sulfate) that provides the optimal balance of solubility, stability, and manufacturability.[2]

  • Q3: Are there alternatives if salt formation does not yield a suitable candidate?

  • A3: Yes, if salt formation is not viable, other advanced approaches can be considered:

    • Co-crystallization: This involves forming a crystalline solid with a neutral "co-former," which can alter the physicochemical properties, including solubility.[2]

    • Nanosuspension: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution.[2]

    • Complexation with Cyclodextrins: These cyclic oligosaccharides can encapsulate the drug molecule, forming an inclusion complex with enhanced aqueous solubility.[2]

    • Prodrug Approach: A less active or inactive form of the molecule can be synthesized to have improved solubility and then be converted to the active drug in vivo.[2]

Data Presentation

Table 1: Summary of Solubility Enhancement Strategies for this compound

StrategyPrincipleApplicability & Considerations
pH Adjustment Protonation of the basic amine groups at a pH below their pKa increases ionization and aqueous solubility.Highly effective for this compound. The biological assay must be tolerant of the required pH. May cause precipitation upon dilution in a neutral pH environment.[5]
Co-solvents Using water-miscible organic solvents (e.g., DMSO, ethanol, PEG) to increase the solubilizing capacity of the vehicle.Simple and widely used for in vitro studies. The concentration of the co-solvent must be compatible with the experimental system.[2]
Salt Formation Conversion of the free base to a salt with an acidic counterion (e.g., HCl, H2SO4, CH3SO3H) to create a more soluble crystalline form.A robust and common strategy for improving both solubility and dissolution rate for in vivo applications.[2][4] Requires screening for the optimal salt form.[2]
Nanosuspension Increasing the surface area of the drug particles by reducing their size to the nanometer scale, which enhances the dissolution rate.Useful for compounds with very low solubility. Requires specialized equipment for preparation and stabilization.[2]
Cyclodextrin Complexation Encapsulation of the hydrophobic parts of the molecule within the cyclodextrin cavity to form a soluble inclusion complex.Can significantly increase aqueous solubility. The size of the cyclodextrin must be appropriate for the guest molecule.
Co-crystallization Formation of a multi-component crystal with a neutral co-former, altering the crystal lattice and improving solubility.An alternative for compounds where salt formation is not successful. Requires screening for suitable co-formers.[2]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

  • Objective: To determine the effect of pH on the solubility of this compound.

  • Materials:

    • This compound

    • A series of buffers (e.g., citrate, phosphate) at various pH values (e.g., 3, 5, 7.4, 9)

    • Vials and a shaker/incubator

    • Filtration device (e.g., 0.45 µm syringe filters)

    • Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)

  • Methodology:

    • Add an excess amount of the solid compound to vials containing a known volume of each buffer.

    • Ensure there is enough solid to maintain a saturated solution with undissolved particles.

    • Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After equilibration, allow the samples to stand to let the excess solid settle.

    • Carefully withdraw the supernatant and immediately filter it to remove any undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method.

    • Plot the solubility (in mg/mL or µM) as a function of pH.

Protocol 2: Solubility Enhancement using Co-solvents

  • Objective: To evaluate the effect of co-solvents on the solubility of this compound.

  • Materials:

    • This compound

    • Primary solvent (e.g., water or a buffer at a fixed pH)

    • Co-solvents (e.g., DMSO, ethanol, propylene glycol, PEG 400)

    • Other materials as listed in Protocol 1.

  • Methodology:

    • Prepare a series of solvent systems with varying percentages of the co-solvent in the primary solvent (e.g., 10%, 20%, 30% v/v ethanol in water).

    • Follow steps 1-6 from Protocol 1 for each solvent system.

    • Plot the solubility as a function of the co-solvent concentration.

Protocol 3: Salt Screening

  • Objective: To identify a salt form of this compound with improved solubility and stability.

  • Materials:

    • This compound (free base)

    • A selection of pharmaceutically acceptable acids (counterions), such as hydrochloric acid, sulfuric acid, methanesulfonic acid, and tartaric acid.

    • A variety of solvents (e.g., isopropanol, acetone, ethanol, water).

    • Small-scale vials or a 96-well plate.

    • Analytical instruments for solid-state characterization (e.g., Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC)).

  • Methodology:

    • Dissolve the free base in a suitable solvent.

    • Add a stoichiometric amount of the selected acid (counterion).

    • Allow the solution to crystallize. This can be achieved through slow evaporation, cooling, or the addition of an anti-solvent.

    • Isolate any resulting solid by filtration and dry it.

    • Characterize the solid using PXRD to confirm if a new crystalline salt has formed.

    • Determine the aqueous solubility of the confirmed salts using the method described in Protocol 1 (typically in purified water or a standard buffer).[6]

    • Compare the solubility and physical stability of the different salt forms to select the most promising candidate.

Mandatory Visualizations

G cluster_pH_Effect Effect of pH on the Ionization State High_pH High pH (pH > pKa) Neutral Form (Lower Aqueous Solubility) Low_pH Low pH (pH < pKa) Protonated (Salt) Form (Higher Aqueous Solubility) Molecule_Structure This compound (Basic Nitrogens) Molecule_Structure->High_pH Deprotonation Molecule_Structure->Low_pH Protonation

Caption: Relationship between pH and the ionization state of the compound.

G cluster_Workflow General Workflow for Solubility Enhancement Start Poorly Soluble Compound Initial_Screen Initial Screening (pH, Co-solvents) Start->Initial_Screen Sufficient_Sol Sufficient Solubility? Initial_Screen->Sufficient_Sol Advanced_Methods Advanced Methods (Salt Screening, Nanosuspension, etc.) Sufficient_Sol->Advanced_Methods No Select_Candidate Select Optimal Formulation Sufficient_Sol->Select_Candidate Yes Advanced_Methods->Select_Candidate End Proceed with Development Select_Candidate->End

Caption: A logical workflow for improving compound solubility.

G cluster_Salt_Formation Concept of Salt Formation for Solubility Enhancement Free_Base Free Base (Low Solubility) Process Reaction in Suitable Solvent Free_Base->Process Acid Acid (HX) (e.g., HCl) Acid->Process Salt Salt Form [BH+X-] (High Solubility) Process->Salt

Caption: The process of converting a free base to a more soluble salt.

References

Technical Support Center: Stability of Piperazine Compounds in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the stability issues of piperazine-containing compounds in solution.

Frequently Asked Questions (FAQs)

Q1: My piperazine-containing compound solution is showing unexpected degradation. What are the common causes?

Degradation of piperazine compounds in solution can be attributed to several factors, including:

  • Oxidative Degradation: Piperazine and its derivatives are susceptible to oxidation, which can be catalyzed by the presence of dissolved oxygen, metal ions (especially copper and iron), and exposure to light.[1][2][3]

  • Thermal Degradation: Elevated temperatures can accelerate the degradation of piperazine compounds. This is a significant concern during heat-intensive processes or long-term storage at non-optimal temperatures.[1][4]

  • pH-Dependent Hydrolysis: The stability of piperazine derivatives can be highly dependent on the pH of the solution. As weak bases, their protonation state, and consequently their reactivity, can change with pH.[5]

  • Nitrosamine Formation: In the presence of nitrosating agents (e.g., nitrites) under acidic conditions, secondary amines like piperazine can form N-nitrosamines, which are potent impurities.[6][7][8]

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions leading to the formation of colored degradants.[5]

Q2: I've observed a color change in my piperazine solution. What is the likely cause and how can I prevent it?

A color change in a piperazine solution often indicates degradation. The most probable causes are:

  • Photodegradation: Exposure to light can lead to the formation of colored degradation products.[5] To mitigate this, store solutions in amber-colored or light-resistant containers and conduct experiments under subdued lighting whenever possible.[5]

  • Oxidation: Reaction with atmospheric oxygen can produce colored oxidative degradants.[5] Storing solutions under an inert atmosphere, such as nitrogen or argon, can help prevent this.[3][5]

Q3: My analytical results for a piperazine compound are inconsistent. Could this be a stability issue?

Yes, inconsistent analytical results are a strong indicator of compound instability in solution.[5] Degradation can lead to a decrease in the concentration of the parent compound and the appearance of new peaks corresponding to degradation products in your chromatograms. It is crucial to ensure the stability of your compound in the chosen solvent and under the analytical conditions.

Q4: How can I mitigate the oxidative degradation of my piperazine compound?

Several strategies can be employed to minimize oxidative degradation:

  • Use of Antioxidants: The addition of antioxidants to the formulation can help to quench free radicals and prevent oxidative reactions.

  • Inert Atmosphere: Purging the solution and the headspace of the container with an inert gas like nitrogen or argon can displace oxygen and reduce oxidation.[3]

  • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and inhibit their catalytic activity.[5]

  • Light Protection: Storing the solution in light-resistant containers will prevent photo-induced oxidation.[5]

  • pH Control: Maintaining an optimal pH using a suitable buffer system can enhance the stability of the piperazine compound.[5]

Q5: What are N-nitrosamines and why are they a concern for piperazine compounds?

N-nitrosamines are a class of chemical compounds, many of which are considered potent carcinogens.[8] Piperazine is a secondary amine and is therefore susceptible to nitrosation in the presence of nitrosating agents (like nitrite salts or nitrogen oxides) under acidic conditions, forming N-nitrosopiperazine (NPIP).[6][7][8] Due to the high carcinogenic potential of NPIP, its presence in pharmaceutical products is strictly regulated to very low levels.[8]

Troubleshooting Guides

Troubleshooting Scenario 1: Unexpected Peaks in HPLC Analysis of a Stability Sample

  • Problem: You observe one or more new peaks in the chromatogram of a piperazine compound solution that has been stored for some time.

  • Troubleshooting Steps:

    • Verify System Suitability: Ensure that the HPLC system is performing correctly by running a system suitability test with a fresh standard.

    • Blank Injection: Inject a blank (the solvent the sample is dissolved in) to rule out contamination from the solvent or the system.

    • Forced Degradation Study: Perform a forced degradation study (see Experimental Protocol 1) to intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light).[5] This will help in tentatively identifying the degradation pathway and confirming if the unexpected peaks are indeed degradants.

    • Peak Identification: If the peaks are confirmed to be degradants, use a hyphenated technique like LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the molecular weight of the unknown peaks.[5] Further fragmentation using MS/MS can provide structural information for identification.[5]

Troubleshooting Scenario 2: Poor Separation Between Parent Piperazine Compound and Degradants

  • Problem: Your current HPLC method is unable to resolve the peak of the parent piperazine compound from its degradation products.

  • Troubleshooting Steps:

    • Mobile Phase Optimization:

      • pH Adjustment: The pH of the mobile phase can significantly affect the retention and peak shape of basic compounds like piperazine derivatives. Experiment with different pH values.[5]

      • Organic Modifier: Vary the type (e.g., acetonitrile, methanol) and proportion of the organic solvent.[5]

    • Column Selection:

      • If you are using a standard C18 column, consider trying a column with a different stationary phase, such as C8, phenyl, or cyano, to achieve a different selectivity.[5]

    • Additives: For basic analytes that exhibit peak tailing, adding a small amount of an amine modifier like triethylamine to the mobile phase can improve peak shape.[5]

    • Gradient Elution: If you are using an isocratic method, developing a gradient elution method can often improve the resolution of complex mixtures.

Data Presentation

Table 1: Common Degradation Products of Piperazine in Solution

Degradation PathwayCommon Degradation ProductsAnalytical Method for Detection
Oxidative DegradationEthylenediamine (EDA), 2-oxopiperazine (OPZ), Formylpiperazine (FPZ), Formate, Acetate, Oxalate[9]GC-MS, Ion Chromatography[2][9]
Thermal DegradationN-formylpiperazine, Ammonium, N-(2-aminoethyl) piperazine[1]GC-MS, LC-MS
NitrosationN-mononitrosopiperazine (MNPz), N,N'-dinitrosopiperazine (DNPz)[6][7]GC-Thermal Energy Analysis, LC-MS/MS[7][8]

Table 2: Factors Influencing Piperazine Degradation Rate

FactorEffect on Degradation RateReference
Temperature Increased temperature significantly increases the rate of thermal degradation.[1][4]
pH Optimal pH is crucial for stability; extremes in pH can accelerate degradation.[5]
Metal Ions (e.g., Cu²⁺, Fe²⁺) Catalyze oxidative degradation.[1][3]
Presence of CO₂ Can protect piperazine from hydroxyl and oxygen radical attacks in certain contexts.[9]
Presence of Nitrosating Agents Leads to the formation of N-nitrosamines, especially under acidic conditions.[8][10]
Light Exposure Induces photodegradation.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study for a Piperazine-Containing Compound

Objective: To identify potential degradation products and pathways and to establish a stability-indicating analytical method.

Materials:

  • Piperazine-containing drug substance

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • HPLC grade water, acetonitrile, and methanol

  • Appropriate buffers for HPLC analysis

  • Calibrated oven and photostability chamber

  • Calibrated pH meter

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known concentration of the drug substance in 0.1 M HCl.

    • Store the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw an aliquot, neutralize it, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve a known concentration of the drug substance in 0.1 M NaOH.

    • Follow the same procedure as for acid hydrolysis.

  • Oxidative Degradation:

    • Dissolve a known concentration of the drug substance in a solution of 3% hydrogen peroxide.

    • Store the solution at room temperature for a defined period, protected from light.

    • At specified time points, withdraw an aliquot, quench any remaining hydrogen peroxide (e.g., with sodium bisulfite), and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place the solid drug substance in a calibrated oven at an elevated temperature (e.g., 80°C) for a specified period.

    • At the end of the study, dissolve the sample in a suitable solvent for HPLC analysis.

  • Photodegradation:

    • Expose both the solid drug substance and a solution of the drug to a light source according to ICH Q1B guidelines.

    • A control sample should be protected from light (e.g., wrapped in aluminum foil).

    • Analyze both the exposed and control samples by HPLC.[5]

  • Analysis:

    • Analyze all samples by a suitable HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) for peak identification.

    • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Visualizations

Troubleshooting_Workflow start Stability Issue Observed (e.g., new peaks, color change) check_analytical Verify Analytical Method (System Suitability, Blank Inj.) start->check_analytical is_degradation Is it Degradation? check_analytical->is_degradation identify_cause Identify Cause of Degradation is_degradation->identify_cause Yes end Stable Solution is_degradation->end No (e.g., contamination) forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) identify_cause->forced_degradation lc_ms_analysis LC-MS/MS Analysis for Degradant Identification forced_degradation->lc_ms_analysis oxidation Oxidation? lc_ms_analysis->oxidation mitigation Implement Mitigation Strategy mitigation->end thermal Thermal? oxidation->thermal No mitigate_oxidation Add Antioxidants/Chelators Use Inert Atmosphere oxidation->mitigate_oxidation Yes photo Photodegradation? thermal->photo No mitigate_thermal Control Temperature Optimize Process Conditions thermal->mitigate_thermal Yes ph_issue pH Instability? photo->ph_issue No mitigate_photo Use Light-Resistant Containers photo->mitigate_photo Yes ph_issue->mitigation Other mitigate_ph Use Buffers Optimize pH ph_issue->mitigate_ph Yes mitigate_oxidation->mitigation mitigate_thermal->mitigation mitigate_photo->mitigation mitigate_ph->mitigation

Caption: Troubleshooting workflow for piperazine stability issues.

Oxidative_Degradation_Pathway piperazine Piperazine intermediates Reactive Intermediates piperazine->intermediates Oxidation oxidants Oxidizing Species (O₂, Metal Ions, Radicals) oxidants->intermediates ring_opening Ring Opening & C-N Cleavage intermediates->ring_opening degradation_products Degradation Products ring_opening->degradation_products eda Ethylenediamine (EDA) degradation_products->eda opz 2-Oxopiperazine (OPZ) degradation_products->opz fpz Formylpiperazine (FPZ) degradation_products->fpz formate Formate degradation_products->formate

Caption: Simplified oxidative degradation pathway of piperazine.

Forced_Degradation_Workflow start Piperazine Compound (Solid & Solution) stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis (HCl, Heat) stress_conditions->acid base Base Hydrolysis (NaOH, Heat) stress_conditions->base oxidation Oxidation (H₂O₂) stress_conditions->oxidation thermal Thermal (Heat) stress_conditions->thermal photo Photolytic (Light Exposure) stress_conditions->photo analysis HPLC/LC-MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data_evaluation Data Evaluation: - Identify Degradants - Determine Pathways - Method Validation analysis->data_evaluation

Caption: Experimental workflow for a forced degradation study.

References

Preventing disubstitution in piperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges in preventing disubstitution during piperazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies to achieve mono-substitution of piperazine?

The most common strategies to achieve mono-substitution and avoid the formation of di-substituted byproducts include:

  • Use of Protecting Groups: This is a reliable method where one nitrogen of piperazine is temporarily blocked by a protecting group, directing the reaction to the other nitrogen.[1][2] The choice of protecting group is crucial and depends on the overall synthetic strategy.[1]

  • Control of Stoichiometry: Using a large excess of piperazine relative to the electrophile can statistically favor mono-substitution.[2]

  • Slow Addition of Reagents: Adding the electrophile dropwise to the piperazine solution helps maintain a low concentration of the electrophile, reducing the likelihood of a second reaction.[2]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt, such as piperazine monohydrochloride or monoacetate, reduces the nucleophilicity of the second nitrogen, thus hindering disubstitution.[2][3][4]

  • One-Pot Synthesis with Piperazin-1-ium Cation: A simplified one-pot procedure involves the in-situ formation of a piperazin-1-ium cation, which then reacts with various electrophiles to yield mono-substituted products.[3][4] This method avoids traditional protection and deprotection steps.[3]

Q2: Which protecting groups are commonly used for piperazine, and how do I choose the right one?

Several protecting groups are commonly used for piperazine, each with its own advantages and specific deprotection conditions. The choice depends on the stability of your molecule to the deprotection reagents.

Protecting GroupAbbreviationDeprotection ConditionsKey Features
tert-ButyloxycarbonylBocStrong acids (e.g., TFA, HCl)Stable to base and hydrogenolysis; widely used standard.[1]
BenzyloxycarbonylCbzCatalytic hydrogenolysisMild deprotection; useful for acid-sensitive substrates.[1]
9-FluorenylmethyloxycarbonylFmocMild base (e.g., 20% piperidine in DMF)Base-labile; orthogonal to acid-labile and hydrogenolysis-cleavable groups.[1]
TritylTrtVery mild acidic conditionsEasily cleaved; suitable for very sensitive molecules.[1]

Q3: Can I achieve mono-substitution without using a protecting group?

Yes, several methods allow for mono-substitution without the need for protecting groups:

  • Reaction with Piperazin-1-ium Cation: This one-pot method involves the reaction of an in-situ formed piperazine salt with an electrophile.[3][4] The protonation of one nitrogen deactivates it towards further reaction.[5]

  • Michael Addition: The higher nucleophilicity of secondary amines can be exploited in aza-Michael additions with various unsaturated compounds.[3] However, a competitive reaction leading to a disubstituted product can still be an issue.[3]

  • Flow Chemistry: Continuous flow reactors can offer precise control over stoichiometry and reaction time, which can favor mono-substitution.[3][6]

Q4: What are the key methods for N-alkylation and N-arylation of piperazine?

For N-alkylation , the two main methods are:

  • Direct Alkylation: This involves reacting piperazine with an alkyl halide in the presence of a base.[2]

  • Reductive Amination: A one-pot reaction where piperazine reacts with an aldehyde or ketone to form an iminium ion, which is then reduced.[2][7] This method is advantageous for preventing the formation of quaternary ammonium salts.[2]

For N-arylation , common methods include:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an amine and an aryl halide.[7][8][9] This is a versatile method with a broad substrate scope.[8][9]

  • Ullmann-Goldberg Reaction: A copper-catalyzed reaction between an amine and an aryl halide.[7]

  • Nucleophilic Aromatic Substitution (SNAr): This is effective when the aryl halide is activated by electron-withdrawing groups.[7]

Troubleshooting Guide

This guide addresses common issues encountered during piperazine mono-substitution reactions.

Issue 1: Low yield of the desired mono-substituted product.

Possible Cause Suggested Solution
Formation of di-substituted byproduct - Use a mono-protected piperazine (e.g., N-Boc-piperazine).[2]- Increase the excess of piperazine relative to the electrophile.- Add the electrophile slowly to the reaction mixture.[2]- Utilize a mono-protonated piperazine salt.[2][4]
Incomplete reaction - Increase reaction time or temperature.- Ensure all reagents are pure and the solvent is anhydrous.- For Buchwald-Hartwig reactions, check the activity of the palladium catalyst and ensure an inert atmosphere.[10]
Poor solubility of reagents - Switch to a more suitable solvent, such as DMF, to ensure all reagents are fully dissolved.[2]
Side reactions - For direct alkylation with certain alkyl halides, consider alternative methods like reductive amination to avoid elimination reactions.[6]

Issue 2: Difficulty in separating mono- and di-substituted products.

Possible Cause Suggested Solution
Similar polarity of products - If standard silica gel chromatography is ineffective, consider using an amine-functionalized silica gel or reverse-phase chromatography.- Convert the basic products to their salts (e.g., hydrochlorides) which may have different crystallization properties.
Formation of a complex mixture - Re-optimize the reaction conditions to improve selectivity towards the mono-substituted product.

Issue 3: Inconsistent results in Buchwald-Hartwig amination.

Possible Cause Suggested Solution
Catalyst deactivation - Ensure rigorous exclusion of oxygen by using degassed solvents and maintaining an inert atmosphere (argon or nitrogen).[10]- Use an air-stable precatalyst to ensure the correct palladium-ligand ratio.[10]
Inappropriate ligand - For challenging substrates like aryl chlorides, use bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos.[10]
Ineffective base - A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often crucial for deprotonating the amine and facilitating the catalytic cycle.[10] Weaker bases may require higher temperatures and lead to lower yields.[10]

Experimental Protocols

Protocol 1: Synthesis of N-Cbz-piperazine (Protecting Group Strategy)

  • Dissolve piperazine (5.0 equivalents) in dichloromethane (DCM) or a biphasic system with aqueous sodium carbonate.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.0 equivalent) dropwise while stirring vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove excess piperazine and salts.

  • Extract the product with an organic solvent.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-piperazine.[1]

Protocol 2: Direct Mono-N-alkylation of Piperazine

  • To a dried reaction flask, add 1-(4-bromophenyl)piperazine and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous acetonitrile and stir the suspension.

  • Slowly add the alkyl bromide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to an appropriate temperature and monitor by TLC or GC-MS.

  • After completion, cool the reaction, filter off the solids, and concentrate the filtrate.

  • Purify the crude product by column chromatography.[2]

Protocol 3: Buchwald-Hartwig N-Arylation of Piperazine

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 equivalents), XPhos (0.04 equivalents), and sodium tert-butoxide (1.4 equivalents).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene via syringe, followed by the aryl chloride (1.0 equivalent) and piperazine (1.2 equivalents).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once complete (typically 12-24 hours), cool the mixture to room temperature and quench by slowly adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.[10]

Visualizations

experimental_workflow_protection cluster_start Starting Materials cluster_reaction Reaction Steps cluster_products Products piperazine Piperazine protection Protection Reaction (Mono-protection) piperazine->protection protecting_reagent Protecting Group Reagent (e.g., Boc₂O) protecting_reagent->protection mono_protected Mono-protected Piperazine protection->mono_protected alkylation Alkylation/Arylation (on free NH) di_substituted_protected Di-substituted Protected Piperazine alkylation->di_substituted_protected deprotection Deprotection (e.g., TFA) final_product Final Mono-substituted Piperazine deprotection->final_product mono_protected->alkylation di_substituted_protected->deprotection

Caption: Workflow for mono-substitution of piperazine using a protecting group strategy.

troubleshooting_disubstitution cluster_solutions Potential Solutions start High Di-substitution Observed? use_pg Use Mono-Protected Piperazine (e.g., N-Boc-piperazine) start->use_pg Yes excess_piperazine Increase Molar Excess of Piperazine start->excess_piperazine Yes slow_addition Slowly Add Electrophile start->slow_addition Yes use_salt Use Piperazine Mono-salt start->use_salt Yes end_node Reduced Di-substitution use_pg->end_node excess_piperazine->end_node slow_addition->end_node use_salt->end_node

Caption: Decision tree for troubleshooting high di-substitution in piperazine synthesis.

References

Technical Support Center: Purification of 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Potential impurities can arise from starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted starting materials: Such as 1-(piperazin-1-yl)ethanone or 3-chloropropylamine.

  • Di-substituted byproducts: For example, 1,4-bis(3-(1-acetylpiperazin-4-yl)propyl)piperazine.

  • N-Acetylated impurity: The primary amine of the desired product can be acetylated to form 1-(4-(3-acetamidopropyl)piperazin-1-yl)ethanone, particularly if acetic anhydride or acetyl chloride is used in the synthesis.[1]

  • Oxidation products: The piperazine ring and the amino groups can be susceptible to oxidation.[1]

  • Polymeric materials: Especially if the compound is stored for extended periods. Some similar compounds are known to form insoluble matter over time.

Q2: My final product is an oil, but I expected a solid. What should I do?

A2: this compound is a liquid at room temperature. If you were expecting a solid, you might be thinking of a salt form (e.g., hydrochloride salt), which is often a crystalline solid. You can attempt to form a salt by treating your purified oil with an appropriate acid (e.g., HCl in ether).

Q3: I am seeing multiple spots on my TLC plate after purification. How can I improve the separation?

A3: If you are using column chromatography, consider the following adjustments:

  • Solvent System: Modify the polarity of your eluent. A gradient elution might be necessary to separate compounds with similar polarities.

  • Stationary Phase: Consider using a different stationary phase. If you are using silica gel, you could try alumina.

  • Sample Loading: Ensure your sample is concentrated and loaded onto the column in a narrow band.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield Incomplete reaction.Monitor the reaction by TLC or LC-MS to ensure it has gone to completion.
Product loss during workup.Ensure proper phase separation during extractions. Minimize the number of transfer steps.
Product is water-soluble.If your product has significant water solubility, back-extract the aqueous layers with a suitable organic solvent.
Product is Contaminated with Starting Material Inefficient purification.Optimize your purification method. For column chromatography, try a shallower solvent gradient. For distillation, ensure your fraction collector is cutting at the correct boiling point.
Incorrect stoichiometry.Ensure the molar ratios of your reactants are correct to drive the reaction to completion.
Product is Discolored (Yellow or Brown) Presence of oxidized impurities.Consider treating your crude product with activated carbon before the final purification step. Ensure you are using an inert atmosphere if your compound is air-sensitive.
Thermal degradation.If using distillation, ensure the temperature is not excessively high. Vacuum distillation is recommended.
Inconsistent Spectroscopic Data (NMR, MS) Presence of residual solvent.Dry your sample under high vacuum for an extended period.
Isomeric impurities.Re-purify your sample using a high-resolution technique like preparative HPLC.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is a general guideline and may need to be optimized for your specific crude mixture.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates

  • Glass column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 100% DCM).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Preparation: Dissolve your crude product in a minimal amount of DCM.

  • Loading: Carefully load the dissolved sample onto the top of the silica bed.

  • Elution: Begin eluting with your starting solvent. A common solvent system for amines is a gradient of DCM and Methanol with a small amount of triethylamine (e.g., 0.5%) to prevent tailing. A typical gradient might be from 100% DCM to 90:10:0.5 DCM:MeOH:TEA.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Vacuum Distillation

Given the boiling point of the related compound 1,4-Bis(3-aminopropyl)piperazine is 150-152 °C at 2 mmHg, vacuum distillation is a suitable method for purification.[2]

Materials:

  • Crude this compound

  • Distillation apparatus (round bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump

  • Heating mantle

  • Stir bar

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed.

  • Charging the Flask: Place the crude product and a stir bar into the round bottom flask.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Begin heating the flask gently with the heating mantle while stirring.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point. The boiling point will depend on the pressure.

  • Cooling: Once the desired fraction is collected, remove the heat and allow the system to cool before releasing the vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product synthesis Crude Product column_chromatography Column Chromatography synthesis->column_chromatography distillation Vacuum Distillation synthesis->distillation tlc TLC column_chromatography->tlc Monitor Fractions pure_product Pure this compound column_chromatography->pure_product distillation->pure_product tlc->column_chromatography Combine Pure Fractions nmr NMR ms MS pure_product->nmr pure_product->ms

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Impure Product check_impurities Identify Impurities (TLC, NMR, MS) start->check_impurities is_starting_material Starting Material Present? check_impurities->is_starting_material is_side_product Side Product Present? is_starting_material->is_side_product No optimize_reaction Optimize Reaction Conditions is_starting_material->optimize_reaction Yes is_discolored Product Discolored? is_side_product->is_discolored No repurify Re-purify (e.g., different column conditions) is_side_product->repurify Yes charcoal_treatment Consider Activated Charcoal Treatment is_discolored->charcoal_treatment Yes final_product Pure Product is_discolored->final_product No optimize_reaction->final_product repurify->final_product charcoal_treatment->final_product

Caption: A logical troubleshooting guide for purifying this compound.

References

Technical Support Center: Overcoming Catalyst Deactivation in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation in Buchwald-Hartwig amination.

Troubleshooting Guide

Issue 1: Low or No Conversion

Q1: My Buchwald-Hartwig reaction is showing low to no conversion. What are the most common causes and what should I check first?

A1: Low or no conversion in Buchwald-Hartwig amination is a frequent challenge. The primary reasons often revolve around the integrity of the catalytic system and the reaction conditions. Here is a checklist of initial troubleshooting steps:

  • Catalyst System Integrity:

    • Palladium Source: Ensure your palladium source is active. Palladium(II) acetate (Pd(OAc)₂) can sometimes be unreliable; consider using a pre-catalyst, such as a G3 or G4 palladacycle, which can form the active Pd(0) species more cleanly and efficiently.[1]

    • Ligand Choice: The selection of the ligand is critical. For less reactive aryl chlorides, bulky, electron-rich phosphine ligands are essential. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) or ferrocene-based ligands (e.g., Josiphos) are generally more successful.[2][3]

    • Catalyst Loading: For challenging substrates, such as chloropyridines, you may need to increase the catalyst loading from the typical 1-2 mol% to as high as 5 mol%.

  • Reaction Conditions:

    • Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C, to facilitate the oxidative addition of the C-Cl bond.

    • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. It is crucial to perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).

    • Solvent and Reagent Purity: Ensure all solvents and reagents are anhydrous and degassed. Trace amounts of water or oxygen can lead to catalyst deactivation.[4]

Q2: I'm observing the formation of a black precipitate in my reaction mixture. What is it and how can I prevent it?

A2: The black precipitate is likely palladium black, an agglomerated, inactive form of palladium. Its formation is a common mode of catalyst deactivation.

  • Cause: This often occurs when the concentration of the active, soluble Pd(0) species is too high or when the ligands fail to adequately stabilize the palladium nanoparticles.

  • Prevention:

    • Ligand Selection: Employ bulky, electron-rich ligands that stabilize the monoligated palladium species and prevent agglomeration.[3]

    • Additives: In some cases, the use of olefin additives can act as dispersants for the palladium catalyst and prevent its deactivation.

    • Controlled Catalyst Formation: Using a pre-catalyst can lead to a more controlled and sustained release of the active Pd(0) species, minimizing the formation of palladium black.

Issue 2: Side Reactions and Impurities

Q3: I am observing a significant amount of hydrodehalogenation (replacement of -X with -H) on my aryl halide. How can I suppress this side reaction?

A3: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of aminated. This occurs when the desired reductive elimination is slow, allowing competing pathways to dominate.

  • Causes:

    • Slow Reductive Elimination: The choice of ligand greatly influences the rate of reductive elimination.

    • Presence of Water: Trace moisture can be a source of protons for the hydrodehalogenation pathway.

    • β-Hydride Elimination: This can occur from the amine substrate, leading to the formation of an imine and a palladium hydride species that can then reduce the aryl halide.[2]

  • Solutions:

    • Ligand Optimization: Use bulky, electron-rich ligands that promote faster reductive elimination.

    • Base Selection: The choice of base can influence the rate of deprotonation of the amine and the overall catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.

    • Strictly Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried to minimize the presence of water.

Q4: My substrate contains a coordinating functional group (e.g., pyridine, quinoline, sulfur-containing heterocycle) and the reaction is failing. What is the problem and how can I overcome it?

A4: Substrates containing nitrogen or sulfur heterocycles are notoriously challenging in Buchwald-Hartwig amination due to their ability to act as poisons to the palladium catalyst.

  • Problem: The lone pair of electrons on the nitrogen or sulfur atom can coordinate strongly to the palladium center, displacing the phosphine ligand and forming a stable, off-cycle complex that is catalytically inactive.

  • Solutions:

    • Ligand Choice: The use of highly sterically hindered and electron-rich ligands is crucial. These ligands can create a crowded coordination sphere around the palladium, making it more difficult for the heteroaromatic substrate to displace them. Bidentate ligands can also be less prone to displacement.[5]

    • Pre-catalyst Selection: Using a pre-catalyst that generates the active LPd(0) species efficiently can sometimes overcome substrate inhibition.

    • Reaction Conditions: In some cases, higher temperatures may be required to overcome the energy barrier for the desired catalytic cycle to proceed in the presence of the coordinating substrate.

Frequently Asked Questions (FAQs)

Q5: What is the role of the base in the Buchwald-Hartwig amination and how does it affect catalyst stability?

A5: The base plays a crucial role in the catalytic cycle, primarily by deprotonating the amine to form the palladium-amido complex, which is a key intermediate prior to reductive elimination. The choice of base can significantly impact the reaction outcome and catalyst stability.

  • Common Bases: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄) are frequently used.

  • Impact on Catalyst Stability: The nature of the base can influence the stability of the catalytic intermediates. In nonpolar solvents, an anionic base is generally required to deprotonate the neutral palladium-amine complex.[6] In polar solvents, a base might coordinate to the palladium center, forming an overly stable resting state and inhibiting the reaction.[6] The purity of the base is also critical, as impurities can poison the catalyst.

Q6: How does the choice of solvent affect the reaction and catalyst deactivation?

A6: The solvent influences the solubility of reagents and intermediates, and it can also play a role in catalyst stability.

  • Common Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are commonly used.

  • Solvent Effects:

    • Polarity: In nonpolar solvents, the formation of charged intermediates is disfavored. In polar solvents, the dissociation of halide from the palladium center can be facilitated.[6]

    • Coordinating Solvents: Solvents like acetonitrile and pyridine should be avoided as they can coordinate to the palladium center and inhibit catalysis.

    • Purity: Solvents must be anhydrous and deoxygenated to prevent catalyst deactivation through oxidation or reaction with water.

Q7: Can a deactivated palladium catalyst be regenerated?

A7: While prevention is the best strategy, in some cases, a deactivated catalyst, particularly one that has formed palladium black, can be partially regenerated. However, a universally effective, simple protocol for regenerating catalysts from homogeneous Buchwald-Hartwig reactions is not well-established in the literature. For heterogeneous palladium catalysts used in other transformations, regeneration protocols often involve washing with solvents to remove adsorbed species, followed by a calcination or reduction step. A similar approach could be attempted for palladium black recovered from a Buchwald-Hartwig reaction, but its effectiveness would be highly dependent on the nature of the deactivation.

Data Presentation

Table 1: Comparison of Ligand Performance in Buchwald-Hartwig Amination

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Substrate ScopeTypical Catalyst Loading (mol%)Key Features & Limitations
P(o-tol)₃ Pd(dba)₂NaOtBuToluene10016Secondary amines with aryl bromides1-2First generation ligand; limited scope, not effective for primary amines or aryl chlorides.[2][3]
BINAP Pd(OAc)₂Cs₂CO₃Toluene10018Primary and secondary amines with aryl bromides and iodides1-2Second generation bidentate ligand; improved scope over first generation.[2][3]
XPhos Pd₂(dba)₃NaOtBuToluene1002-24Broad scope including aryl chlorides, primary/secondary amines, and amides0.5-2Highly active, bulky monophosphine ligand; effective for challenging substrates.[5]
SPhos Pd(OAc)₂K₃PO₄t-BuOH10018Aryl chlorides and bromides with a wide range of amines1-2Another highly active Buchwald ligand, often used for heteroaryl couplings.
RuPhos G3-PalladacycleK₂CO₃t-AmOH11012Particularly effective for sterically hindered primary and secondary amines0.5-2Excellent for challenging, sterically demanding couplings.
BrettPhos G4-PalladacycleLHMDSDioxaneRT - 801-12Enables amination of aryl mesylates and selective monoarylation of primary amines1-2Very active ligand, allowing for reactions at lower temperatures.
Josiphos Pd(OAc)₂NaOtBuToluene10016Effective for coupling of heteroaryl chlorides with primary amines1-2Ferrocene-based ligand with good performance for challenging substrates.[5]

Note: Reaction conditions and outcomes are highly substrate-dependent. This table provides a general comparison.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination with an Aryl Chloride

This protocol is a general starting point for the amination of a less reactive aryl chloride using a modern catalyst system.

  • Reaction Setup:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.02 equiv), and the base (e.g., NaOtBu, 1.4 equiv).

    • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the aryl chloride (1.0 equiv) and the amine (1.2 equiv).

    • Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M in the aryl halide).

  • Reaction:

    • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and quench carefully with water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Troubleshooting Protocol for a Reaction with a Coordinating Heteroaromatic Halide

This protocol provides a set of steps to troubleshoot a failing amination with a substrate known to poison the catalyst, such as a 2-chloropyridine.

  • Initial Reaction Attempt (as per Protocol 1):

    • If the initial attempt with a standard ligand like XPhos fails, proceed to the following steps.

  • Ligand Screening:

    • Set up a series of small-scale parallel reactions to screen more sterically demanding and electron-rich ligands. Good candidates include RuPhos, BrettPhos, or a Josiphos-type ligand. Use a higher catalyst loading (e.g., 3-5 mol%).

  • Base and Solvent Screening:

    • For each of the most promising ligands from step 2, screen a variety of bases (e.g., NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃).

    • Screen different solvents. For less soluble inorganic bases, a more polar solvent like t-butanol or a mixture of toluene and t-butanol may be beneficial.

  • Temperature Optimization:

    • If conversion is still low, incrementally increase the reaction temperature (e.g., from 100 °C to 120 °C). Be mindful of potential substrate or product degradation at higher temperatures.

  • Pre-catalyst vs. In Situ Generation:

    • If you are generating the catalyst in situ from a palladium salt (e.g., Pd(OAc)₂), try using a well-defined pre-catalyst (e.g., a G3 or G4 palladacycle) of the most promising ligand to ensure efficient formation of the active catalytic species.

Visualizations

Catalyst_Deactivation_Pathways Active_Catalyst Active L-Pd(0) Catalyst Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Aryl Halide Palladium_Black Palladium Black (Aggregation) Active_Catalyst->Palladium_Black Poor Ligand Stabilization Oxidized_Pd Oxidized Pd(II) (Inactive) Active_Catalyst->Oxidized_Pd Oxygen/ Moisture Pd_II_Intermediate L-Pd(II)(Ar)(X) Oxidative_Addition->Pd_II_Intermediate Amine_Coordination Amine Coordination & Deprotonation Pd_II_Intermediate->Amine_Coordination Amine, Base Off_Cycle_Complex Off-Cycle Complex (e.g., with Heterocycle) Pd_II_Intermediate->Off_Cycle_Complex Coordinating Substrate/Impurity Amido_Complex L-Pd(II)(Ar)(NR₂) Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Ar-NR₂ Reductive_Elimination->Product Deactivated_Species Deactivated Species Palladium_Black->Deactivated_Species Off_Cycle_Complex->Deactivated_Species Oxidized_Pd->Deactivated_Species Troubleshooting_Workflow Start Low/No Conversion in Buchwald-Hartwig Reaction Check_Catalyst 1. Check Catalyst System - Active Pd source? - Appropriate ligand? - Correct loading? Start->Check_Catalyst Check_Conditions 2. Verify Reaction Conditions - Inert atmosphere? - Anhydrous/degassed reagents? - Correct temperature? Check_Catalyst->Check_Conditions System OK Optimize_Ligand Optimize Ligand & Catalyst - Screen bulky, electron-rich ligands - Use pre-catalyst Check_Catalyst->Optimize_Ligand Issue Found Check_Substrates 3. Assess Substrates - Purity of starting materials? - Coordinating functional groups? Check_Conditions->Check_Substrates Conditions OK Optimize_Conditions Optimize Conditions - Increase temperature - Screen bases/solvents Check_Conditions->Optimize_Conditions Issue Found Purify_Reagents Purify Reagents - Recrystallize solids - Distill liquids - Use high-purity solvents Check_Substrates->Purify_Reagents Issue Found Success Successful Reaction Check_Substrates->Success Substrates OK Optimize_Ligand->Success Optimize_Conditions->Success Purify_Reagents->Success

References

Side reaction products in the synthesis of 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-(3-aminopropyl)piperazin-1-yl)ethanone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and actionable solutions. The synthesis is typically a two-step process: (1) N-acetylation of piperazine to form 1-acetylpiperazine, and (2) N-alkylation of 1-acetylpiperazine with a suitable 3-aminopropyl synthon.

Issue 1: Low Yield of 1-Acetylpiperazine in the N-Acetylation Step

Potential Causes:

  • Formation of 1,4-diacetylpiperazine: The primary side reaction is the di-acetylation of piperazine, which consumes the starting material and the desired product.

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted piperazine.

  • Hydrolysis of Acetic Anhydride: Presence of water in the reaction mixture can hydrolyze the acetic anhydride, reducing its effectiveness.

Solutions:

  • Control Stoichiometry: Use of a molar excess of piperazine to acetic anhydride can favor mono-acetylation. A 2:1 to 4:1 molar ratio of piperazine to acetic anhydride is often employed.

  • Slow Addition of Acetylating Agent: Adding the acetic anhydride dropwise to the piperazine solution at a controlled temperature (e.g., 0-5 °C) can help minimize di-acetylation.

  • Use of a Mono-protected Piperazine: While more steps are involved, using a mono-protected piperazine, such as 1-Boc-piperazine, ensures selective mono-acetylation. The protecting group is then removed in a subsequent step.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of the acetic anhydride.

Issue 2: Formation of Multiple Products in the N-Alkylation Step

Potential Causes:

  • Di-alkylation of Piperazine Impurity: If the starting 1-acetylpiperazine contains unreacted piperazine, di-alkylation of the piperazine can occur, leading to 1,4-bis(3-aminopropyl)piperazine.

  • Reaction at the Primary Amine of the Product: The newly introduced primary amine on the propyl chain of the product can potentially react with the alkylating agent, though this is less likely under typical conditions.

  • Side Reactions of the Alkylating Agent: The 3-halopropylamine or a protected version is susceptible to self-reaction or elimination reactions, especially under strongly basic conditions. For example, 1-bromo-3-chloropropane can undergo dehydrohalogenation.[1]

Solutions:

  • Purify 1-Acetylpiperazine: Ensure the 1-acetylpiperazine used in the alkylation step is of high purity and free from piperazine. Purification can be achieved by distillation or recrystallization.

  • Use of a Protected Alkylating Agent: Employing an N-protected 3-halopropylamine, such as N-(3-bromopropyl)phthalimide, prevents side reactions at the amino group of the alkylating agent. The protecting group is removed in a final step.

  • Control of Reaction Conditions: Use a suitable base (e.g., K₂CO₃, Na₂CO₃) and a moderate reaction temperature to minimize side reactions of the alkylating agent.[2]

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction and stop it upon completion to avoid the formation of byproducts.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the N-acetylation of piperazine and how can I remove it?

A1: The most common side product is 1,4-diacetylpiperazine. Its formation can be minimized by using an excess of piperazine. If formed, it can be separated from the mono-acetylated product by fractional distillation under reduced pressure or by column chromatography. Due to the difference in polarity and boiling point between 1-acetylpiperazine and 1,4-diacetylpiperazine, these separation techniques are generally effective.

Q2: I am seeing a product with a mass corresponding to a dimer in my alkylation reaction. What is it and how can I avoid it?

A2: This is likely a dimer formed by the reaction of two molecules of 1-acetylpiperazine with one molecule of a di-haloalkane impurity in your alkylating agent or through a secondary reaction. To avoid this, ensure the purity of your alkylating agent. Using a protected haloalkylamine like N-(3-bromopropyl)phthalimide followed by deprotection is a reliable way to prevent such side reactions.

Q3: What analytical techniques are best suited for monitoring the progress of these reactions and characterizing the products?

A3: A combination of techniques is recommended.

  • TLC: For rapid, qualitative monitoring of the reaction progress.

  • GC-MS: Useful for identifying volatile components, including the starting materials, products, and some side products. It provides information on molecular weight and fragmentation patterns.

  • HPLC-MS: Ideal for analyzing the reaction mixture, quantifying the product and impurities, and identifying non-volatile side products.

  • NMR Spectroscopy (¹H and ¹³C): Essential for the structural elucidation and confirmation of the final product and any isolated side products.

Data Presentation

Table 1: Common Side Products in the Synthesis of this compound

Reaction StepSide Product NameChemical StructureMolecular Weight ( g/mol )Common Analytical Observations (m/z in MS)
N-Acetylation 1,4-DiacetylpiperazineC₈H₁₄N₂O₂170.21[M+H]⁺ = 171.1
N-Alkylation 1,4-Bis(3-aminopropyl)piperazineC₁₀H₂₄N₄200.32[M+H]⁺ = 201.2
N-Alkylation 1,1'-propane-1,3-diylbis(4-acetylpiperazine)C₁₇H₃₀N₄O₂322.45[M+H]⁺ = 323.2

Experimental Protocols

Protocol 1: Synthesis of 1-Acetylpiperazine

Materials:

  • Piperazine

  • Acetic anhydride

  • Toluene

  • Sodium hydroxide (for work-up)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve piperazine (e.g., 2 moles) in a suitable solvent like toluene.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add acetic anhydride (e.g., 1 mole) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, wash the reaction mixture with a dilute solution of sodium hydroxide and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 1-acetylpiperazine by vacuum distillation.

Protocol 2: Synthesis of this compound

Materials:

  • 1-Acetylpiperazine

  • N-(3-bromopropyl)phthalimide

  • Potassium carbonate

  • Acetonitrile

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (for product isolation)

  • Sodium hydroxide (for neutralization)

Procedure:

Step A: Alkylation

  • To a solution of 1-acetylpiperazine (e.g., 1 mole) in acetonitrile, add N-(3-bromopropyl)phthalimide (e.g., 1 mole) and potassium carbonate (e.g., 1.5 moles).

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC or HPLC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude phthalimide-protected intermediate.

Step B: Deprotection

  • Dissolve the crude intermediate in ethanol and add hydrazine hydrate (e.g., 1.2 moles).

  • Heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.

  • Cool the reaction mixture and filter to remove the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and acidify with hydrochloric acid to precipitate any remaining phthalhydrazide.

  • Filter the solution and then basify the filtrate with a sodium hydroxide solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or chloroform).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Visualizations

Synthesis_Workflow cluster_acetylation Step 1: N-Acetylation cluster_alkylation Step 2: N-Alkylation & Deprotection Piperazine Piperazine Reaction1 Reaction Piperazine->Reaction1 AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction1 Acetylpiperazine 1-Acetylpiperazine Reaction1->Acetylpiperazine Diacetylpiperazine 1,4-Diacetylpiperazine (Side Product) Reaction1->Diacetylpiperazine Acetylpiperazine_in 1-Acetylpiperazine Acetylpiperazine->Acetylpiperazine_in Reaction2 Alkylation Acetylpiperazine_in->Reaction2 AlkylatingAgent N-(3-bromopropyl)phthalimide AlkylatingAgent->Reaction2 Intermediate Phthalimide-protected Intermediate Reaction2->Intermediate Dimer Dimerization (Side Product) Reaction2->Dimer Deprotection Deprotection (Hydrazine) Intermediate->Deprotection FinalProduct This compound Deprotection->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_acetylation_issues N-Acetylation Issues cluster_alkylation_issues N-Alkylation Issues cluster_solutions Solutions Start Low Yield or Impure Product Diacetylation High Di-acetylation Start->Diacetylation IncompleteReaction Incomplete Reaction Start->IncompleteReaction MultipleProducts Multiple Products Start->MultipleProducts DimerFormation Dimer Formation Start->DimerFormation Sol_Stoichiometry Adjust Stoichiometry (Excess Piperazine) Diacetylation->Sol_Stoichiometry Sol_SlowAddition Slow Addition of Acetic Anhydride Diacetylation->Sol_SlowAddition Sol_OptimizeConditions Optimize Reaction Conditions (T, Base) IncompleteReaction->Sol_OptimizeConditions Sol_PurifyIntermediate Purify 1-Acetylpiperazine MultipleProducts->Sol_PurifyIntermediate Sol_ProtectedAgent Use Protected Alkylating Agent MultipleProducts->Sol_ProtectedAgent DimerFormation->Sol_ProtectedAgent

Caption: Troubleshooting decision tree for the synthesis.

References

Technical Support Center: Scaling Up the Synthesis of Monosubstituted Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of monosubstituted piperazines.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of monosubstituted piperazines.

Issue 1: Low Yield of Monosubstituted Piperazine and Formation of Disubstituted Byproduct

  • Question: My reaction is producing a significant amount of the 1,4-disubstituted piperazine, leading to a low yield of the desired monosubstituted product. How can I improve the selectivity for mono-substitution?

    Answer: The formation of a di-substituted byproduct is a common challenge due to the comparable reactivity of the second nitrogen atom after the initial substitution.[1] Several strategies can be employed to favor mono-substitution:

    • Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.[1][2]

    • Use of a Protecting Group: This is a highly controlled method where one nitrogen is temporarily blocked, often with a tert-butyloxycarbonyl (Boc) group.[2][3] The reaction sequence involves protection, substitution on the free nitrogen, and subsequent deprotection.[2] While this method offers high selectivity, the multi-step nature can lower the overall yield.[2][3]

    • In Situ Mono-Protonation: By reacting piperazine with one equivalent of an acid (e.g., HCl, acetic acid), a mono-salt is formed in the reaction mixture.[2][3][4] The protonated nitrogen is less nucleophilic, thus directing the substitution to the free nitrogen.[3]

    • Reaction Conditions: High temperatures and prolonged reaction times can favor the formation of the more thermodynamically stable disubstituted product.[1][5] It is crucial to monitor the reaction progress using techniques like TLC or LC-MS and to stop the reaction once the formation of the monosubstituted product is maximized.[1][5]

Issue 2: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

  • Question: I am experiencing consistently low yields when synthesizing N-aryl piperazines via Buchwald-Hartwig amination. What are the potential causes and how can I optimize the reaction?

    Answer: Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[1][5][6] Key areas to troubleshoot include:

    • Catalyst and Ligand Selection: The choice of the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., RuPhos, BINAP) is critical.[5] For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often necessary.[1][5] Screening a variety of ligands and palladium sources is recommended.[1]

    • Base Selection: The base plays a crucial role in both the reaction rate and the prevalence of side reactions.[1] If a strong base like NaOtBu leads to the decomposition of your starting material, consider using a weaker base such as K₃PO₄ or Cs₂CO₃.[1][6]

    • Solvent Effects: The solvent affects the solubility of reagents and the stability of the catalytic species. Common solvents include toluene, dioxane, and THF.[1][5] If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[1][5]

    • Temperature and Time: Suboptimal temperature can result in an incomplete reaction or decomposition.[1][5] Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time.[1][5]

Issue 3: Difficulty in Purifying the Monosubstituted Piperazine Product

  • Question: I am struggling to purify my substituted piperazine product. What are the best practices for purification?

    Answer: The basic nature and potential water solubility of substituted piperazines can make purification challenging.[1] The following methods are commonly used:

    • Column Chromatography: This is a widely used method. To prevent tailing on the acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[1]

    • Acid-Base Extraction: This technique is useful for separating the basic piperazine product from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified and the product re-extracted with an organic solvent.[1]

    • Crystallization: If the product is a solid, crystallization can be an effective purification method. For instance, piperazine diacetate can be precipitated by adding glacial acetic acid to a solution of the crude product.[5]

Frequently Asked Questions (FAQs)

  • Q1: What are other common side reactions besides di-substitution?

    • A1: Depending on the synthetic route, other common side reactions can include elimination reactions with certain alkyl halides, ring-opening, and over-oxidation.[1] Careful control of reaction conditions and choice of reagents can minimize these.[1]

  • Q2: How can I synthesize an unsymmetrically 1,4-disubstituted piperazine?

    • A2: The most reliable method is a stepwise approach. First, introduce one substituent onto the piperazine ring, often using a protecting group strategy to ensure mono-substitution. After the first substitution, the protecting group is removed, and the second, different substituent can be introduced.[1]

  • Q3: Are there any one-pot methods to simplify the synthesis of monosubstituted piperazines?

    • A3: Yes, simplified one-pot procedures have been developed. These methods often utilize a protonated piperazine to prevent di-substitution, avoiding the need for protecting groups.[3][4] These reactions can be catalyzed by metal ions supported on polymeric resins.[3][4]

Data Presentation

Table 1: Comparison of Strategies to Achieve Mono-substitution

StrategyMolar Ratio (Piperazine:Electrophile)Typical Mono-substituted Product Yield (%)AdvantagesDisadvantages
Excess Piperazine 3:1 to 10:170-80%One-step reaction, cost-effective.[2]Difficult removal of excess piperazine.[2]
Mono-Boc Protection 1:1 (Boc-Piperazine:Electrophile)>80% for alkylation stepHigh selectivity, clean reaction.[2]Multi-step process, higher cost.[2][3]
Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 salt:electrophile60-89%One-pot synthesis, good yields.[2]May require longer reaction times or activation.[2]

Table 2: Troubleshooting Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

ParameterCommon IssueRecommended Solution
Catalyst/Ligand Catalyst deactivation, low reactivity.Screen various palladium precursors and phosphine ligands. Use electron-rich, bulky ligands for electron-rich aryl halides.[1][5]
Base Starting material decomposition.Switch from strong bases (e.g., NaOtBu) to weaker bases (e.g., K₃PO₄, Cs₂CO₃).[1][6]
Solvent Poor solubility of reagents.Consider more polar solvents like t-butanol if common solvents (toluene, dioxane, THF) are ineffective.[1][5]
Temperature Incomplete reaction or decomposition.Monitor reaction progress (TLC, LC-MS) to determine optimal temperature and time.[1][5]

Experimental Protocols

Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine

  • Materials:

    • Piperazine (10 mmol, 10 eq.)

    • Alkyl halide (1 mmol, 1 eq.)

    • Potassium carbonate (2 mmol, 2 eq.)

    • Acetonitrile (20 mL)

  • Procedure:

    • To a solution of piperazine in acetonitrile, add potassium carbonate.[1][5]

    • Slowly add the alkyl halide to the mixture at room temperature.[1][5]

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.[1][5]

    • Once the reaction is complete, filter the mixture to remove the inorganic salts.[1][2]

    • Concentrate the filtrate under reduced pressure.[1][2]

    • Purify the residue by column chromatography to isolate the mono-alkylated product.[1]

Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)

  • Materials:

    • Piperazine (2.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve piperazine in dichloromethane (DCM).[2]

    • Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O in DCM to the piperazine solution over 2-3 hours at room temperature.[2]

    • Stir the reaction for 20-24 hours.[2]

    • Evaporate the solvent and purify 1-Boc-piperazine by column chromatography or extraction. Yields are typically around 83%.[2]

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Strategies cluster_workup Workup & Purification cluster_product Final Product start_piperazine Piperazine strategy_excess Excess Piperazine start_piperazine->strategy_excess strategy_boc Mono-Boc Protection start_piperazine->strategy_boc strategy_protonation In Situ Mono-Protonation start_piperazine->strategy_protonation start_electrophile Electrophile (R-X) start_electrophile->strategy_excess start_electrophile->strategy_boc start_electrophile->strategy_protonation workup Filtration / Extraction strategy_excess->workup strategy_boc->workup strategy_protonation->workup purification Column Chromatography / Crystallization workup->purification product Monosubstituted Piperazine purification->product

Caption: Experimental workflow for the synthesis of monosubstituted piperazines.

troubleshooting_logic cluster_mono_selectivity Improve Mono-selectivity cluster_buchwald_optimization Optimize Buchwald-Hartwig cluster_purification_solutions Improve Purification start Low Yield of Monosubstituted Product check_disubstitution Significant Di-substitution Observed? start->check_disubstitution increase_piperazine Increase Excess Piperazine check_disubstitution->increase_piperazine Yes use_boc Use Boc Protecting Group check_disubstitution->use_boc Yes in_situ_protonation Employ In Situ Protonation check_disubstitution->in_situ_protonation Yes check_buchwald Using Buchwald-Hartwig Amination? check_disubstitution->check_buchwald No end Optimized Synthesis increase_piperazine->end use_boc->end in_situ_protonation->end optimize_catalyst Screen Catalyst/Ligand check_buchwald->optimize_catalyst Yes optimize_base Change Base check_buchwald->optimize_base Yes optimize_solvent Vary Solvent check_buchwald->optimize_solvent Yes check_purification Purification Issues? check_buchwald->check_purification No optimize_catalyst->end optimize_base->end optimize_solvent->end add_base_column Add Base to Column Eluent check_purification->add_base_column Yes acid_base_extraction Perform Acid-Base Extraction check_purification->acid_base_extraction Yes check_purification->end No add_base_column->end acid_base_extraction->end

Caption: Troubleshooting workflow for low monosubstitution yield.

References

Technical Support Center: 1,4-bis(3-aminopropyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage, handling, and use of 1,4-bis(3-aminopropyl)piperazine (CAS No: 7209-38-3).

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 1,4-bis(3-aminopropyl)piperazine?

A1: 1,4-bis(3-aminopropyl)piperazine should be stored in a tightly closed container, such as an amber glass bottle, in a dry, cool, and well-ventilated area.[1][2][3] The recommended storage temperature is 2-8°C.[4] It should be stored locked up or in an area accessible only to qualified personnel.[1][5][6]

Q2: I've noticed some solid particles in my 1,4-bis(3-aminopropyl)piperazine. Is it still usable?

A2: This product may generate a small amount of insoluble matter over time during storage.[5] If you observe this, the product can likely still be used after filtering to remove the insoluble particles.[5]

Q3: What materials are incompatible with 1,4-bis(3-aminopropyl)piperazine?

A3: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1]

Q4: What personal protective equipment (PPE) should I use when handling this compound?

A4: Due to its corrosive nature, it is crucial to wear appropriate personal protective equipment.[2][7] This includes protective gloves, protective clothing, and eye/face protection.[1][5][6] A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if exposure limits are exceeded or if irritation occurs.[3]

Q5: What should I do in case of accidental skin or eye contact?

A5: In case of skin contact, immediately take off all contaminated clothing and rinse the skin with water for at least 15 minutes.[3][5][6] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[3][5][6] In both cases, seek immediate medical attention.[3][5][6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitate or solid particles observed in the liquid The compound can form insoluble matter over time.[5]Filter the solution before use.[5]
Unexpected reaction or product degradation Incompatible materials (e.g., strong acids, oxidizing agents) may have been introduced.[1]Review the experimental protocol to ensure no incompatible substances are used. Store away from incompatible materials.[1][2]
Inconsistent experimental results The compound may have absorbed moisture or degraded due to improper storage. It is sensitive to air.[4]Ensure the container is always tightly sealed when not in use.[1][2][3] Store in a dry and cool place.[2][3][4]

Quantitative Data Summary

Property Value
Recommended Storage Temperature 2-8°C[4]
Melting Point 15°C[4]
Boiling Point 150-152°C at 2 mm Hg[4][8]
Density 0.973 g/mL at 25°C[4][8]
Flash Point 163°C (closed cup)[9]
Water Solubility Fully miscible[4]

Experimental Protocols

Mock Experimental Protocol: Functionalization of Nanoparticles

  • Objective: To functionalize silica nanoparticles with 1,4-bis(3-aminopropyl)piperazine.

  • Materials:

    • 1,4-bis(3-aminopropyl)piperazine

    • Silica nanoparticles

    • Anhydrous toluene

    • Argon or Nitrogen gas

  • Procedure:

    • Dry silica nanoparticles under vacuum at 120°C for 4 hours.

    • In a round-bottom flask, suspend the dried silica nanoparticles in anhydrous toluene under an inert atmosphere (Argon or Nitrogen).

    • Slowly add a solution of 1,4-bis(3-aminopropyl)piperazine in anhydrous toluene to the nanoparticle suspension while stirring.

    • Reflux the mixture for 24 hours under an inert atmosphere.

    • Allow the mixture to cool to room temperature.

    • Centrifuge the mixture to collect the functionalized nanoparticles.

    • Wash the nanoparticles with toluene and then ethanol to remove unreacted reagents.

    • Dry the functionalized nanoparticles under vacuum.

Visualizations

troubleshooting_workflow start Problem: Inconsistent Experimental Results check_storage Check Storage Conditions start->check_storage check_handling Review Handling Procedure start->check_handling check_reagent_quality Assess Reagent Quality start->check_reagent_quality improper_storage Improper Storage Identified check_storage->improper_storage Incorrect? improper_handling Handling Error Identified check_handling->improper_handling Incorrect? degraded_reagent Reagent Degradation Suspected check_reagent_quality->degraded_reagent Poor? corrective_action_storage Action: Store at 2-8°C in a tightly sealed container in a dry, well-ventilated area. improper_storage->corrective_action_storage corrective_action_handling Action: Ensure use of inert atmosphere and anhydrous solvents if necessary. improper_handling->corrective_action_handling corrective_action_reagent Action: Filter the reagent if particulates are present. Consider using a fresh batch. degraded_reagent->corrective_action_reagent end_node Problem Resolved corrective_action_storage->end_node corrective_action_handling->end_node corrective_action_reagent->end_node

References

Validation & Comparative

A Comparative Analysis of Piperazine-Based Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Piperazine, a versatile nitrogen-containing heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent antimicrobial properties. This guide provides a comparative study of various piperazine-based compounds, evaluating their in vitro efficacy against clinically relevant pathogens and presenting the data alongside established antimicrobial drugs. Detailed experimental methodologies are provided to ensure reproducibility and facilitate further research.

Quantitative Antimicrobial Activity

The in vitro antimicrobial activity of a selection of piperazine derivatives is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) in µg/mL. Lower values indicate greater potency.

Table 1: Comparative Antibacterial Activity (MIC/MBC in µg/mL) of Piperazine Derivatives

Compound/DrugStaphylococcus aureusEscherichia coliPseudomonas aeruginosaReference
Piperazine Derivatives
Chalcone-Piperazine Hybrid2.22 / ND>100 / ND>100 / ND
N-aryl Piperazine Derivative (4d)8 / ND16 / ND32 / ND[1]
Fluoroquinolone-Piperazine Hybrid (5h)<0.016 / ND<0.016 / ND16 / ND[2]
Fluoroquinolone-Piperazine Hybrid (5k)<0.016 / ND<0.016 / ND16 / ND[2]
Pyrimidine-Piperazine Derivative (4b)25 / ND50 / ND100 / ND
Pyrimidine-Piperazine Derivative (5a)50 / ND100 / ND>100 / ND
Standard Antibiotics
Ciprofloxacin0.25 - 1 / 0.5 - 20.015 - 0.12 / 0.03 - 0.250.12 - 1 / 0.25 - 2[2]
Gentamicin0.5 - 2 / 1 - 40.25 - 1 / 0.5 - 20.5 - 4 / 1 - 8[1]
Amoxicillin0.25 - 1 / 0.5 - 24 - 16 / 8 - 32>128 / >128

ND: Not Determined

Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Piperazine Derivatives

Compound/DrugCandida albicansReference
Piperazine Derivatives
Chalcone-Piperazine Hybrid2.22
N-aryl Piperazine Derivative>100[1]
Pyrimidine-Piperazine Derivative (4a)50
Pyrimidine-Piperazine Derivative (5c)50
Standard Antifungal
Fluconazole0.25 - 2

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method.

a. Inoculum Preparation:

  • From a fresh 18-24 hour agar plate, select three to five well-isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the adjusted suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

b. Assay Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

  • Add 100 µL of the test compound stock solution (dissolved in a suitable solvent like DMSO and then diluted in broth) to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Add 100 µL of the prepared bacterial inoculum to each well.

  • Include a growth control well (inoculum without test compound) and a sterility control well (broth only).

  • Incubate the plate at 35-37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

a. Assay Procedure:

  • Following the determination of the MIC, take a 10-100 µL aliquot from each well of the MIC plate that shows no visible growth.

  • Spread the aliquot onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Anti-Biofilm Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit biofilm formation.

a. Biofilm Formation:

  • Prepare a bacterial suspension as described for the MIC assay and dilute it 1:100 in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose).

  • Dispense 100 µL of the diluted bacterial suspension into the wells of a 96-well flat-bottom microtiter plate.

  • Add 100 µL of the test compound at various concentrations to the wells. Include a growth control without the compound.

  • Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

b. Quantification:

  • Carefully aspirate the planktonic cells from the wells.

  • Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Fix the biofilms by adding 200 µL of methanol to each well and incubating for 15 minutes.

  • Remove the methanol and allow the plate to air dry.

  • Stain the biofilms by adding 200 µL of 0.1% (w/v) crystal violet solution to each well and incubating for 10-15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells gently with water until the wash water is clear.

  • Solubilize the bound crystal violet by adding 200 µL of 33% (v/v) acetic acid to each well.

  • Measure the absorbance at 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Visualizing Experimental and Mechanistic Pathways

To aid in the conceptualization of experimental procedures and the underlying mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Bacterial Culture C Inoculum Preparation A->C B Compound Dilution D Incubation (16-20h) B->D C->D E MIC Determination D->E F MBC Plating E->F G Biofilm Formation (24-48h) E->G J MIC Value E->J K MBC Value F->K H Crystal Violet Staining G->H I Absorbance Reading H->I L Biofilm Inhibition (%) I->L

Experimental workflow for antimicrobial agent evaluation.

Many potent piperazine-based antimicrobials, particularly the fluoroquinolones, exert their effect by targeting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

DNA_Gyrase_Inhibition cluster_process DNA Replication cluster_inhibition Inhibition by Piperazine-Based Agent DNA Relaxed Bacterial DNA Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase binds Supercoiled Supercoiled DNA Gyrase->Supercoiled induces negative supercoils Complex Stable Agent-Enzyme-DNA Complex Formation Gyrase->Complex Replication DNA Replication & Cell Division Supercoiled->Replication Agent Piperazine-based Agent (e.g., Fluoroquinolone) Agent->Gyrase targets Block Inhibition of DNA Re-ligation Complex->Block Damage DNA Strand Breaks Block->Damage Death Bacterial Cell Death Damage->Death

Mechanism of action of piperazine-containing fluoroquinolones.

References

Validating the Biological Activity of 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone: A Comparative Guide for CNS Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activity of 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone. Due to a lack of direct experimental data for this specific compound, this document establishes a hypothetical framework for its evaluation, drawing parallels with established atypical antipsychotic drugs that share structural motifs. The core hypothesis is that this compound may exhibit activity at key central nervous system (CNS) receptors implicated in psychosis, namely the dopamine D2 and serotonin 5-HT2A receptors.

To provide a robust comparative context, this guide benchmarks the hypothetical compound against three well-characterized atypical antipsychotics: Aripiprazole, Risperidone, and Clozapine. The primary endpoints for comparison are the in vitro binding affinities (Ki or IC50 values) for the human dopamine D2 and serotonin 5-HT2A receptors.

Comparative Analysis of Receptor Binding Affinity

The following table summarizes the binding affinities of the selected comparator compounds for the dopamine D2 and serotonin 5-HT2A receptors. Lower Ki or IC50 values indicate a higher binding affinity.

CompoundDopamine D2 Receptor (Ki/IC50, nM)Serotonin 5-HT2A Receptor (Ki/IC50, nM)
This compound Data Not AvailableData Not Available
Aripiprazole0.34 - 1.63.4 - 22.4[1][2]
Risperidone1.4 - 3.13[3][4]0.16 - 0.6[3][5]
Clozapine75 - 385[6]12 (IC50)[7]

Experimental Protocols

The determination of binding affinities for novel compounds like this compound is typically achieved through competitive radioligand binding assays. These assays measure the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the target receptor.

Dopamine D2 Receptor Binding Assay

Objective: To determine the in vitro binding affinity of a test compound for the human dopamine D2 receptor.

Materials:

  • Receptor Source: Commercially available cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride, known high-affinity antagonists for the D2 receptor.[8]

  • Test Compound: this compound and comparator drugs (Aripiprazole, Risperidone, Clozapine).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing various salts such as MgCl2, CaCl2, KCl, and NaCl.[9]

  • Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., haloperidol or sulpiride) to determine non-specific binding.[9]

  • Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.

Procedure:

  • Membrane Preparation: If not commercially sourced, membranes are prepared from cultured cells expressing the D2 receptor. Cells are harvested, homogenized in a lysis buffer, and centrifuged to pellet the membranes. The final membrane pellet is resuspended in the assay buffer.[9]

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor membrane preparation, the radioligand at a fixed concentration (usually at or near its Kd value), and varying concentrations of the test compound.

  • Incubation: The plates are incubated at room temperature for a sufficient duration to allow the binding to reach equilibrium (e.g., 60-120 minutes).[9]

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters. This process separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.[8]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and dissociation constant (Kd) of the radioligand.[8]

Serotonin 5-HT2A Receptor Binding Assay

Objective: To determine the in vitro binding affinity of a test compound for the human serotonin 5-HT2A receptor.

Materials:

  • Receptor Source: Commercially available cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., CHO-K1 cells).[10]

  • Radioligand: [³H]-Ketanserin, a selective 5-HT2A receptor antagonist.[11]

  • Test Compound: this compound and comparator drugs.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., unlabeled ketanserin) to determine non-specific binding.[11]

  • Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.

Procedure:

The procedure for the 5-HT2A receptor binding assay is analogous to the D2 receptor binding assay, with the primary differences being the specific receptor source and radioligand used. The steps of membrane preparation, assay setup, incubation, termination, filtration, and data analysis are fundamentally the same.

Visualizing Molecular Interactions and Experimental Processes

To better understand the potential mechanism of action and the experimental approach, the following diagrams have been generated.

G cluster_0 Experimental Workflow: Receptor Binding Assay P1 Prepare Receptor Membranes P2 Incubate Membranes with Radioligand and Test Compound P1->P2 P3 Separate Bound and Free Ligand via Filtration P2->P3 P4 Quantify Bound Radioactivity P3->P4 P5 Calculate IC50 and Ki Values P4->P5

Caption: A generalized workflow for a competitive radioligand binding assay.

G cluster_0 Postsynaptic Neuron cluster_1 Presynaptic Neuron D2R Dopamine D2 Receptor G_protein G-protein (Gi/o) D2R->G_protein Antagonist Blocks HT2AR Serotonin 5-HT2A Receptor PLC Phospholipase C HT2AR->PLC Antagonist Blocks AC Adenylyl Cyclase G_protein->AC Inhibition IP3_DAG IP3 / DAG PLC->IP3_DAG Increase cAMP cAMP AC->cAMP Decrease Response Cellular Response cAMP->Response IP3_DAG->Response Dopamine Dopamine Dopamine->D2R Serotonin Serotonin Serotonin->HT2AR Antipsychotic Atypical Antipsychotic Antipsychotic->D2R Antipsychotic->HT2AR

Caption: A simplified signaling pathway for atypical antipsychotics at D2 and 5-HT2A receptors.

References

The Landscape of DNA Gyrase Inhibitors: A Comparative Analysis Focused on Piperazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the efficacy and mechanisms of DNA gyrase inhibitors, with a focus on the structural class of piperazine derivatives. While specific experimental data for 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone as a DNA gyrase inhibitor is not available in the current scientific literature, this guide provides a framework for its potential evaluation by comparing established and novel piperazine-containing inhibitors.

DNA gyrase, a type II topoisomerase exclusive to bacteria, is a crucial enzyme responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. Its essential role and absence in eukaryotes make it a prime target for antibacterial drug development. A significant number of DNA gyrase inhibitors incorporate a piperazine moiety, a structural feature known to influence potency, spectrum of activity, and pharmacokinetic properties. This guide delves into a comparative analysis of these inhibitors, providing a basis for the evaluation of new chemical entities like this compound.

Established Piperazine-Containing DNA Gyrase Inhibitors: The Fluoroquinolones

The fluoroquinolones are a prominent class of synthetic broad-spectrum antibacterial agents that target DNA gyrase and the related enzyme topoisomerase IV. The piperazine ring at the C-7 position is a hallmark of many second-generation and later fluoroquinolones, such as ciprofloxacin and norfloxacin. This addition significantly enhances their activity, particularly against Gram-negative bacteria.

The mechanism of action involves the formation of a ternary complex with the DNA and the DNA gyrase enzyme. This complex stabilizes the cleavage of both DNA strands, preventing their subsequent re-ligation and leading to a halt in DNA replication and, ultimately, cell death.

Novel and Emerging Piperazine-Containing Inhibitors

Recent research has focused on developing novel piperazine-containing scaffolds to overcome the growing challenge of fluoroquinolone resistance. These new agents often utilize different core structures while retaining the piperazine group to interact with the enzyme. For instance, studies have explored hybrids of ciprofloxacin with other bioactive molecules and entirely new chemical classes that show promising inhibitory activity against DNA gyrase.

Quantitative Comparison of DNA Gyrase Inhibitors

The following table summarizes the inhibitory activity of various piperazine-containing compounds against DNA gyrase, presented as the half-maximal inhibitory concentration (IC50), and their antibacterial efficacy, represented by the minimum inhibitory concentration (MIC).

Compound ClassSpecific CompoundTarget OrganismIC50 (µM)MIC (µg/mL)Reference
FluoroquinoloneCiprofloxacinS. aureus0.323< 0.24 - 1.32[1]
Ciprofloxacin HybridCompound 2b (specific hybrid)S. aureus0.231Not specified[1]
Coumarin-Piperazine HybridCompound 7g (specific hybrid)E. coliNot specified12.5[2]
Psoralen DerivativeCompound 119S. aureus (MRSA)Not specified0.39
Psoralen DerivativeCompound 120S. aureus (MRSA)Not specified0.78

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. MIC values indicate the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Direct comparison of these values should be made with caution due to variations in experimental conditions.

Experimental Protocols for Evaluating DNA Gyrase Inhibitors

The assessment of a compound's potential as a DNA gyrase inhibitor involves a series of in vitro assays. Below are detailed methodologies for key experiments.

DNA Supercoiling Inhibition Assay

This assay is a fundamental method to determine if a compound can inhibit the primary function of DNA gyrase.

Principle: DNA gyrase introduces negative supercoils into a relaxed circular plasmid DNA in an ATP-dependent manner. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis. An inhibitor will prevent the conversion of relaxed plasmid to its supercoiled form.

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, ATP, and the assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and bovine serum albumin).

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a positive control (a known inhibitor like ciprofloxacin) and a negative control (solvent only).

  • Incubation: Incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 1 hour).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) and perform electrophoresis to separate the different DNA topoisomers.

  • Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light. The disappearance of the supercoiled DNA band with increasing inhibitor concentration indicates inhibitory activity. The IC50 value can be determined by quantifying the band intensities.

ATP Hydrolysis (ATPase) Assay

This assay investigates whether the inhibitor acts by competing with ATP, which is required for gyrase activity.

Principle: The supercoiling activity of DNA gyrase is coupled to the hydrolysis of ATP. This assay measures the amount of ATP hydrolyzed in the presence and absence of the inhibitor.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing DNA gyrase, its DNA substrate (e.g., linear or relaxed plasmid DNA), and the assay buffer.

  • Inhibitor and ATP Addition: Add the test compound at various concentrations, followed by the addition of ATP (often radiolabeled, e.g., [α-³²P]ATP, or using a coupled enzyme system that links ATP hydrolysis to a colorimetric or fluorescent readout).

  • Incubation: Incubate the reaction at the optimal temperature for a set period.

  • Detection of ATP Hydrolysis:

    • Radiolabeled method: Separate the hydrolyzed radioactive phosphate from the unhydrolyzed ATP using thin-layer chromatography and quantify using a phosphorimager.

    • Coupled-enzyme assay: Measure the change in absorbance or fluorescence of a reporter molecule that is linked to the regeneration of ADP to ATP by pyruvate kinase and lactate dehydrogenase.

  • Data Analysis: Determine the effect of the inhibitor on the rate of ATP hydrolysis. A competitive inhibitor will increase the apparent Km for ATP without affecting the Vmax.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the DNA gyrase mechanism and a typical experimental workflow.

DNA_Gyrase_Mechanism cluster_Gyrase DNA Gyrase Action cluster_Inhibition Inhibitor Action Relaxed_DNA Relaxed Circular DNA Gyrase_Binding Gyrase-DNA Complex Relaxed_DNA->Gyrase_Binding + Gyrase + ATP DNA_Cleavage Double-Strand Break Gyrase_Binding->DNA_Cleavage Strand_Passage DNA Strand Passage DNA_Cleavage->Strand_Passage Trapped_Complex Ternary Complex (Gyrase-DNA-Inhibitor) DNA_Cleavage->Trapped_Complex Stabilization of Cleaved Complex Resealing Resealing of DNA Break Strand_Passage->Resealing Supercoiled_DNA Supercoiled DNA Resealing->Supercoiled_DNA Inhibitor Piperazine-Containing Inhibitor Inhibitor->Trapped_Complex Replication_Block Cell Death Trapped_Complex->Replication_Block Replication Fork Collapse Supercoiling_Assay_Workflow Start Prepare Reaction Mix (Relaxed Plasmid, Gyrase, ATP, Buffer) Add_Inhibitor Add Test Compound (Varying Concentrations) Start->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Stop_Reaction Stop Reaction (EDTA + Loading Dye) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Stain Gel and Visualize (UV Transilluminator) Electrophoresis->Visualize Analyze Analyze Band Intensities (Determine IC50) Visualize->Analyze

References

Structure-Activity Relationship of 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone Analogs: A Comparative Guide for Dopamine and Serotonin Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-(3-aminopropyl)piperazin-1-yl)ethanone scaffold is a key pharmacophore in the design of ligands targeting central nervous system (CNS) receptors, particularly dopamine and serotonin receptors. Understanding the structure-activity relationship (SAR) of its analogs is crucial for the development of novel therapeutics with improved potency and selectivity. This guide provides a comparative analysis of how structural modifications to this scaffold influence its binding affinity for dopamine D2 and serotonin 5-HT1A receptors, supported by experimental data from published literature.

Core Molecular Scaffold and Key Interaction Points

The general structure of the analogs discussed in this guide consists of three key components: an arylpiperazine moiety, an alkyl linker, and a terminal amide or amine group. The interaction of these components with the receptor binding sites dictates the affinity and functional activity of the compounds.

Data Presentation: Comparative Binding Affinities

The following tables summarize the in vitro binding affinities (Ki, in nM) of various 1-aryl-4-substituted-piperazine analogs at human dopamine D2 and serotonin 5-HT1A receptors. Lower Ki values indicate higher binding affinity.

Table 1: Influence of Arylpiperazine Substitution on Receptor Affinity

Compound IDAryl SubstitutionDopamine D2 Ki (nM)Serotonin 5-HT1A Ki (nM)
1a 2-methoxyphenyl1241.1
1b 2,3-dichlorophenyl-12.8
1c Phenyl--
1d 2-pyridinyl--

Data compiled from multiple sources.[1][2]

Table 2: Influence of Terminal Group Modification on Receptor Affinity

Compound IDLinkerTerminal GroupDopamine D2 Ki (nM)Serotonin 5-HT1A Ki (nM)
2a Propyl-NH2--
2b Propyl-NH-Adamantane-1.2
2c Propyl-N(CH3)2--
2d Butyl-NH-CO-Aryl<10-

Data compiled from multiple sources.[3][4]

Structure-Activity Relationship (SAR) Insights

Arylpiperazine Moiety

The nature and position of substituents on the aryl ring of the piperazine moiety significantly impact receptor affinity and selectivity.

  • Dopamine D2 Receptors: Substitution on the aryl ring is a critical determinant of D2 receptor affinity. For instance, compounds with a 2,3-dichloro substitution have shown high affinity.[5] The presence of a lipophilic group at the ortho position of the phenyl ring is generally favorable for D2 receptor binding.

  • Serotonin 5-HT1A Receptors: A 2-methoxyphenyl group on the piperazine ring is a well-established pharmacophore for high 5-HT1A receptor affinity.[6] The oxygen atom of the methoxy group is thought to act as a hydrogen bond acceptor, interacting with key residues in the receptor binding pocket.

Alkyl Linker

The length and rigidity of the alkyl chain connecting the piperazine ring to the terminal group influence how the ligand fits into the binding pocket.

  • A propyl (3-carbon) or butyl (4-carbon) linker is common in high-affinity ligands for both D2 and 5-HT1A receptors.[3][7] This length appears to provide the optimal distance to span the required interaction points within the receptor.

  • Introducing rigidity into the linker, for example, by incorporating cyclic structures, can modulate selectivity between different receptor subtypes.

Terminal Group

The nature of the terminal group at the end of the alkyl chain plays a crucial role in defining the overall pharmacological profile.

  • A primary or secondary amine at this position is a common feature in many active analogs.

  • Acylation of the terminal amine, as in the parent compound this compound, can affect potency and functional activity (agonist vs. antagonist). For instance, N-acetylation of some arylpiperazine derivatives has been shown to maintain or slightly decrease affinity for 5-HT1A receptors.[8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Dopamine D2 and Serotonin 5-HT1A Receptor Binding Assays

Objective: To determine the in vitro binding affinity (Ki) of test compounds for human dopamine D2 and serotonin 5-HT1A receptors.

Materials:

  • HEK-293 cells stably expressing human recombinant D2 or 5-HT1A receptors.

  • Radioligands: [3H]Spiperone (for D2) and [3H]8-OH-DPAT (for 5-HT1A).

  • Non-specific binding competitors: Haloperidol (for D2) and 5-carboxamidotryptamine (5-CT) (for 5-HT1A).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK-293 cells expressing the target receptor to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 4°C, and resuspend the pellet (cell membranes) in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Cell membrane preparation (typically 10-20 µg of protein).

      • Radioligand at a concentration near its Kd value.

      • Varying concentrations of the test compound or the reference compound.

      • For total binding wells, add assay buffer instead of the test compound.

      • For non-specific binding wells, add a high concentration of the respective competitor (haloperidol or 5-CT).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Visualizations

Logical Relationship of SAR

SAR_Logic Scaffold 1-Aryl-4-substituted piperazine Scaffold Aryl Arylpiperazine Substitutions Scaffold->Aryl Linker Alkyl Linker (Length & Rigidity) Scaffold->Linker Terminal Terminal Group (Amine/Amide) Scaffold->Terminal Affinity Receptor Binding Affinity (Ki) Aryl->Affinity Selectivity D2 vs. 5-HT1A Selectivity Aryl->Selectivity Linker->Affinity Linker->Selectivity Terminal->Affinity Terminal->Selectivity

Caption: Key structural components influencing receptor binding affinity and selectivity.

Experimental Workflow for Receptor Binding Assay

Binding_Assay_Workflow start Start prep Membrane Preparation (HEK-293 cells) start->prep incubation Incubation (Membranes, Radioligand, Test Compound) prep->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis end End analysis->end

Caption: Workflow for determining receptor binding affinity.

References

Comparative Cross-Reactivity Profiling of 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone and Structurally Related Approved Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted cross-reactivity profile of the novel compound 1-(4-(3-aminopropyl)piperazin-1-yl)ethanone against established drugs with structural similarities: imatinib, aripiprazole, olaparib, and sunitinib. The objective is to offer a predictive framework for the off-target interactions of this new chemical entity, supported by experimental data from well-established screening platforms.

Introduction to this compound

This compound is a synthetic compound featuring a piperazine core, a structural motif prevalent in a wide range of biologically active molecules.[1] Its aminopropyl side chain and acetyl group suggest potential interactions with various biological targets, including kinases and G-protein coupled receptors (GPCRs). Due to the lack of experimental data for this specific compound, this guide presents a hypothetical cross-reactivity profile based on the known off-target activities of structurally analogous approved drugs. This predictive approach is a critical step in early drug development to anticipate potential adverse effects and identify opportunities for drug repurposing.

Predicted Cross-Reactivity Profile of this compound

The presence of the piperazine moiety, a common pharmacophore in kinase inhibitors and GPCR ligands, suggests that this compound may exhibit a broad off-target profile. The aminopropyl group could facilitate interactions with the ATP-binding site of various kinases, while the overall structure may allow for binding to the orthosteric or allosteric sites of multiple GPCRs. A hypothetical cross-reactivity profile is presented below, drawing parallels with the known off-target profiles of the selected comparator drugs.

Comparative Analysis with Approved Drugs

To contextualize the potential cross-reactivity of this compound, we present the experimentally determined off-target profiles of four approved drugs sharing key structural motifs.

Kinase Inhibition Profiles

The following tables summarize the inhibitory activities of imatinib, olaparib, and sunitinib against a panel of kinases.

Table 1: Kinase Inhibition Profile of Imatinib

Kinase TargetIC50 / Ki (nM)Reference
ABL125[2]
KIT100[2]
PDGFRA100[3]
PDGFRB100[3]
SRC>10,000[2]
LCK>10,000[2]

Table 2: Kinase Inhibition Profile of Olaparib

Kinase Target% Inhibition @ 1 µMIC50 (nM)Reference
PARP1-1.5[4]
PARP2-0.8[4]
PIM1<10>10,000[4]
CDK9<10>10,000[4]
DYRK1A<10>10,000[5]

Note: Olaparib is a highly selective PARP inhibitor with minimal off-target activity against the tested kinases.

Table 3: Kinase Inhibition Profile of Sunitinib

Kinase TargetIC50 / Ki (nM)Reference
VEGFR180[6]
VEGFR29[7]
PDGFRα4[6]
PDGFRβ8[7]
KIT4[6]
FLT31[6]
RET1[6]
SRC150[8]
GPCR Binding Profiles

The following table summarizes the binding affinities of aripiprazole for a range of GPCRs.

Table 4: GPCR Binding Affinity Profile of Aripiprazole

Receptor TargetKi (nM)Reference
Dopamine D20.34[9]
Dopamine D30.8[9]
Serotonin 5-HT1A1.7[9]
Serotonin 5-HT2A3.4[9]
Serotonin 5-HT2B0.36[10]
Serotonin 5-HT719[10]
Adrenergic α1A25.7[10]
Histamine H125.1[10]

Experimental Protocols

The following are detailed methodologies for two key experimental platforms used to generate the cross-reactivity data presented in this guide.

KiNativ™ Kinase Profiling

The KiNativ™ platform is an activity-based proteomics approach for quantifying the engagement of small molecules with kinases in a native cellular context.

Methodology:

  • Cell Lysate Preparation: Cells are lysed under non-denaturing conditions to preserve native protein complexes and kinase activity.

  • Competitive Binding: The cell lysate is incubated with a broad-spectrum, irreversible biotinylated ATP or ADP probe in the presence and absence of the test compound. The test compound competes with the probe for binding to the ATP-binding site of kinases.

  • Enrichment of Labeled Kinases: Biotinylated proteins are captured and enriched using streptavidin affinity chromatography.

  • Proteolytic Digestion: The enriched proteins are digested into peptides.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the biotinylated peptides.

  • Data Analysis: The abundance of the biotinylated peptide from a specific kinase in the presence of the test compound is compared to the control (no compound) to determine the degree of target engagement. This allows for the calculation of IC50 values for the interaction between the compound and a large panel of endogenous kinases.

PRESTO-Tango GPCR Screening

The PRESTO-Tango (Parallel Receptorome Expression and Screening via Transcriptional Output) assay is a high-throughput method for screening compounds against a large number of GPCRs to identify agonists, antagonists, and allosteric modulators.[11][12]

Methodology:

  • Cell Line: The assay utilizes a HEK293 cell line stably expressing a tetracycline-responsive luciferase reporter gene and a β-arrestin2-TEV protease fusion protein.

  • GPCR-Tango Constructs: Each GPCR of interest is fused at its C-terminus to a TEV protease cleavage site followed by the tTA transcription factor.[11]

  • Transfection: The GPCR-Tango constructs are individually transfected into the engineered HEK293 cells in a multi-well plate format.

  • Compound Treatment: The transfected cells are then treated with the test compound library.

  • β-Arrestin Recruitment and Signal Transduction: Agonist binding to the GPCR induces a conformational change, leading to the recruitment of the β-arrestin2-TEV protease fusion protein. This brings the TEV protease in proximity to its cleavage site on the GPCR fusion protein.

  • Reporter Gene Activation: Cleavage of the fusion protein releases the tTA transcription factor, which then translocates to the nucleus and activates the transcription of the luciferase reporter gene.

  • Luminescence Detection: The resulting luminescence is measured, providing a quantitative readout of GPCR activation. Antagonist activity can be measured by co-incubating the test compound with a known agonist.

Visualizations

The following diagrams illustrate a hypothetical signaling pathway and the experimental workflows described above.

G Hypothetical Signaling Pathway cluster_0 Kinase Cascade cluster_1 GPCR Signaling Kinase_A Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B phosphorylates Kinase_C Kinase_C Kinase_B->Kinase_C phosphorylates Cellular_Response Cellular_Response Kinase_C->Cellular_Response leads to Ligand Ligand GPCR GPCR Ligand->GPCR binds to G_Protein G_Protein GPCR->G_Protein activates Effector Effector G_Protein->Effector modulates Effector->Cellular_Response leads to

Caption: Hypothetical signaling pathway.

G KiNativ™ Experimental Workflow Cell_Lysate Cell_Lysate Incubation Incubation Cell_Lysate->Incubation Test_Compound Test_Compound Test_Compound->Incubation ATP_Probe ATP_Probe ATP_Probe->Incubation Streptavidin_Enrichment Streptavidin_Enrichment Incubation->Streptavidin_Enrichment Digestion Digestion Streptavidin_Enrichment->Digestion LC_MSMS LC_MSMS Digestion->LC_MSMS Data_Analysis Data_Analysis LC_MSMS->Data_Analysis

Caption: KiNativ™ experimental workflow.

G PRESTO-Tango Experimental Workflow Transfect_Cells Transfect_Cells Add_Compound Add_Compound Transfect_Cells->Add_Compound Incubate Incubate Add_Compound->Incubate GPCR_Activation GPCR Activation & beta-Arrestin Recruitment Incubate->GPCR_Activation Measure_Luminescence Measure_Luminescence Reporter_Activation Reporter Gene Activation GPCR_Activation->Reporter_Activation Reporter_Activation->Measure_Luminescence

Caption: PRESTO-Tango experimental workflow.

References

A Comparative Guide to the Synthesis Efficiency of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. The efficiency of synthesizing piperazine derivatives is therefore a critical factor in drug discovery and development, impacting timelines and cost. This guide provides an objective comparison of different synthetic methodologies for preparing monosubstituted piperazine derivatives, supported by experimental data, to aid researchers in selecting the optimal route for their specific needs.

Comparing Synthesis of Monosubstituted Piperazines: Conventional vs. Microwave-Assisted One-Pot Methods

A significant advancement in piperazine synthesis has been the development of one-pot procedures that avoid the traditional multi-step approach involving protecting groups.[1] These methods offer a more streamlined and efficient route to monosubstituted piperazines. A study by Nale et al. (2020) provides a direct comparison of a one-pot synthesis under conventional heating against microwave-assisted batch and flow methods for the preparation of various piperazine derivatives.[1]

Data Presentation: Synthesis of 1-(4-acetylphenyl)piperazine

The following table summarizes the experimental data for the synthesis of 1-(4-acetylphenyl)piperazine hydrochloride, a representative monosubstituted piperazine derivative, using three different one-pot procedures.

ParameterProcedure A: Conventional HeatingProcedure B: Microwave (Batch)Procedure C: Microwave (Flow)
Reactant 4-Chloroacetophenone4-Chloroacetophenone4-Chloroacetophenone
Catalyst Amberlyst ® 15 (H⁺ form)Amberlyst ® 15 (H⁺ form)Amberlyst ® 15 (H⁺ form)
Solvent Acetic AcidAcetic AcidAcetic Acid
Temperature RefluxSlight Boiling (80 W pulsed)Slight Boiling (80 W pulsed)
Reaction Time 24 hours2 hours1 hour
Yield 81%79%85%

Data sourced from Nale, D. et al. (2020).[1]

As the data indicates, microwave-assisted methods significantly reduce the reaction time from 24 hours to just 1-2 hours while maintaining comparable or even slightly higher yields.[1] The flow method, in particular, demonstrates the highest efficiency.[1]

Experimental Protocols

Procedure A: One-pot Synthesis of 1-(4-acetylphenyl)piperazine hydrochloride (Conventional Heating) [1]

  • A mixture of piperazine (1 mol) and piperazine dihydrochloride (0.5 mol) is prepared in glacial acetic acid (250 mL).

  • 4-Chloroacetophenone (1 mol) and a catalytic amount of Amberlyst® 15 (H⁺ form) are added to the mixture.

  • The reaction mixture is refluxed with stirring for 24 hours.

  • After cooling, the precipitated product is filtered, washed with diethyl ether, and recrystallized from a mixture of methanol and diethyl ether to yield the pure product.

Procedure B: Microwave-Assisted Batch Synthesis of 1-(4-acetylphenyl)piperazine hydrochloride [1]

  • In a flask suitable for microwave synthesis, a mixture of piperazine (1 mol) and piperazine dihydrochloride (0.5 mol) is prepared in glacial acetic acid (250 mL).

  • 4-Chloroacetophenone (1 mol) and a catalytic amount of Amberlyst® 15 (H⁺ form) are added.

  • The flask is placed in a microwave reactor and irradiated (80 W, pulsed) to maintain a slight boil for 2 hours.

  • The workup and purification follow the same procedure as the conventional heating method.

Experimental Workflow Diagram

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Workup & Purification Piperazine Piperazine Mix Mix Reactants Piperazine->Mix Piperazine_HCl2 Piperazine Dihydrochloride Piperazine_HCl2->Mix Aryl_Halide Aryl Halide (e.g., 4-Chloroacetophenone) Aryl_Halide->Mix Catalyst Catalyst (e.g., Amberlyst® 15) Catalyst->Mix Solvent Solvent (e.g., Acetic Acid) Solvent->Mix Heat Apply Heat Mix->Heat Cool Cool Reaction Heat->Cool Conventional: 24h Microwave: 1-2h Filter Filter Precipitate Cool->Filter Wash Wash with Solvent Filter->Wash Recrystallize Recrystallize Wash->Recrystallize Product Monosubstituted Piperazine Derivative Recrystallize->Product G cluster_BH Buchwald-Hartwig (Pd-catalyzed) cluster_UG Ullmann-Goldberg (Cu-catalyzed) Pd0 Pd(0)L₂ Pd_ArX L₂Pd(II)(Ar)(X) Pd0->Pd_ArX Oxidative Addition (Ar-X) Pd_Ar_Amine [L₂Pd(II)(Ar)(Amine)]⁺X⁻ Pd_ArX->Pd_Ar_Amine + Amine Pd_Ar_Amido L₂Pd(II)(Ar)(Amido) Pd_Ar_Amine->Pd_Ar_Amido - HX Pd_Ar_Amido->Pd0 Product_BH Ar-Amine Pd_Ar_Amido->Product_BH Reductive Elimination CuI Cu(I)L Cu_Amido LCu(I)-Amido CuI->Cu_Amido + Amine - HX Cu_Ar_Amido LCu(III)(Ar)(Amido)(X) Cu_Amido->Cu_Ar_Amido Oxidative Addition (Ar-X) Cu_Ar_Amido->CuI Product_UG Ar-Amine Cu_Ar_Amido->Product_UG Reductive Elimination

References

Piperazine Derivatives in Drug Discovery: A Comparative Guide to Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of recent in silico investigations into the interactions of piperazine-based compounds with key therapeutic protein targets, providing researchers and drug development professionals with comparative data and detailed experimental insights.

The versatile piperazine scaffold is a cornerstone in modern medicinal chemistry, featuring prominently in the molecular architecture of numerous approved drugs. Its favorable physicochemical properties and ability to engage in diverse molecular interactions have made it a privileged structure in the design of novel therapeutic agents. This guide offers an objective comparison of recent molecular docking studies on piperazine derivatives, focusing on their performance against a range of validated protein targets implicated in cancer and neurodegenerative diseases. By presenting quantitative binding data, detailed computational protocols, and visual representations of associated signaling pathways and experimental workflows, this document serves as a valuable resource for the rational design and development of next-generation piperazine-based therapeutics.

Comparative Docking Performance of Piperazine Derivatives

Molecular docking simulations are instrumental in predicting the binding affinity and orientation of a ligand within the active site of a target protein. The following table summarizes key quantitative findings from recent studies, offering a comparative snapshot of the binding efficiencies of various piperazine derivatives against their respective biological targets.

Piperazine Derivative Class/CompoundTarget ProteinDocking Score / Binding Affinity (kcal/mol)Key Findings & Reference
Piperazine-linked Bergenin HybridsBcl-2Not explicitly quantified, but described as "strong binding energy"Derivatives 5a, 5c, 10f, and 13o showed potent cytotoxic activity against tongue and oral cancer cell lines, with docking studies suggesting effective binding to the anti-apoptotic protein Bcl-2.[1][2]
Phenylpiperazine Derivatives of 1,2-Benzothiazine (e.g., BS230)Topoisomerase IIα-DNA ComplexBS230: -10.79 (Binding Energy)Compound BS230 demonstrated significant anticancer activity, and docking studies revealed its ability to bind to both the DNA-Topo II complex and the minor groove of DNA, indicating a potential mechanism of action.[3][4][5]
Piperazine-linked 1,8-Naphthalimide-Arylsulfonyl Derivatives (SA1-SA7)Carbonic Anhydrase IX (CAIX)SA7: -8.61, SA2: -8.39, SA4: -8.04These derivatives showed promising binding affinities towards CAIX, a protein overexpressed in many cancers, suggesting their potential as targeted anticancer agents.[6][7]
Piperazine-tethered Thiophene-3-carboxamide Selenides (e.g., 18i)Epidermal Growth Factor Receptor (EGFR) KinaseNot explicitly quantified in docking, but compound 18i had an IC50 of 42.3 nM for EGFR kinase inhibition.Compound 18i emerged as a potent inhibitor of EGFR kinase, a key target in cancer therapy, with significant cytotoxicity against HCT116 and A549 cancer cell lines.[8]
N'-(4-benzylpiperazin-1-yl)alkylamine Derivatives (e.g., 5k)Acetylcholinesterase (AChE)Not explicitly quantified in docking, but compound 5k had an AChE inhibition IC50 of 2.13 nM.These derivatives were potent inhibitors of AChE, a primary target in Alzheimer's disease treatment. Docking studies suggested that compound 5k binds to both the catalytic active site and the peripheral anionic site of AChE.[9]
1-(3-(4-benzylpiperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (LA1)Acetylcholinesterase (AChE)Not explicitly quantified in docking, but compound LA1 had an IC50 of 0.708 µM.Docking studies indicated that the xanthine moiety of LA1 binds to the catalytic active site of AChE, while the arylpiperazine fragment interacts with the peripheral binding site.[10]

Experimental Protocols: A Look into the Methodology

The reproducibility and validity of in silico docking studies are critically dependent on the methodologies employed. Below are detailed experimental protocols from the cited research, providing a transparent overview of the computational approaches used.

General Molecular Docking Workflow

A typical molecular docking study follows a structured workflow, from the preparation of the protein and ligand to the analysis of the final docking results.

G cluster_prep Preparation Stage cluster_dock Docking Simulation cluster_analysis Analysis & Validation PDB Protein Structure Acquisition (PDB) PrepProt Protein Preparation (Add Hydrogens, Assign Charges) PDB->PrepProt Ligand Ligand Structure Preparation (2D/3D) PrepLig Ligand Preparation (Energy Minimization) Ligand->PrepLig Grid Grid Box Generation (Define Active Site) PrepProt->Grid Dock Molecular Docking (e.g., AutoDock, Glide) PrepLig->Dock Grid->Dock Pose Pose Clustering & Scoring Dock->Pose Analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Pose->Analysis Validation Correlation with Experimental Data (e.g., IC50) Analysis->Validation

A generalized workflow for molecular docking studies.
Protocol for Docking with Carbonic Anhydrase IX (CAIX)

The docking of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives with CAIX was performed using the AutoDock4 tool.[6][7]

  • Protein Preparation: The three-dimensional crystal structure of CAIX (PDB ID: 5FL4) was obtained from the Protein Data Bank. Water molecules and the co-crystallized ligand were removed, and polar hydrogen atoms and Kollman charges were added to the protein structure.

  • Ligand Preparation: The 3D structures of the piperazine derivatives were generated and optimized using molecular mechanics force fields. Gasteiger charges were assigned, and non-polar hydrogen atoms were merged.

  • Grid Generation: A grid box with dimensions of 60 x 60 x 60 Å and a grid spacing of 0.375 Å was centered on the active site of the CAIX protein.

  • Docking Algorithm: The Lamarckian genetic algorithm was employed for the docking simulations, with a total of 100 docking runs performed for each ligand.

  • Analysis: The resulting docking poses were clustered and ranked based on their binding energies. The pose with the lowest binding energy and the most favorable interactions was selected for further analysis.

Protocol for Docking with Acetylcholinesterase (AChE)

The molecular docking of phthalimide-piperazine derivatives with AChE was carried out using ArgusLab 4.0 software.[11]

  • Protein Preparation: The crystal structure of Torpedo californica acetylcholinesterase in complex with donepezil (PDB ID: 1EVE) was downloaded from the Protein Data Bank. The protein structure was geometrically optimized using the Universal Force Field (UFF).

  • Ligand Preparation: The 3D structures of the synthesized ligands were built in the ArgusLab workspace, and their energies were minimized using the AM1 semi-empirical method.

  • Docking and Analysis: The ligands were docked into the active site of AChE. The binding modes and interacting amino acids were then compared with those of the co-crystallized ligand, donepezil.

Signaling Pathways of Target Proteins

Understanding the biological context of the target proteins is crucial for interpreting the significance of the docking results. The following diagrams illustrate the signaling pathways associated with some of the key protein targets.

Bcl-2 and the Intrinsic Apoptosis Pathway

Bcl-2 is a key regulator of the intrinsic apoptosis pathway. Its inhibition by piperazine derivatives can lead to the induction of programmed cell death in cancer cells.

G cluster_0 Apoptotic Stimuli cluster_1 Mitochondrion cluster_2 Apoptosome Formation & Caspase Activation DNA_damage DNA Damage Bcl2 Bcl-2 DNA_damage->Bcl2 Growth_factor_deprivation Growth Factor Deprivation Growth_factor_deprivation->Bcl2 Bax_Bak Bax/Bak Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Release Bcl2->Bax_Bak Inhibition Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

The role of Bcl-2 in the intrinsic apoptosis pathway.
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling cascades involved in cell proliferation, survival, and migration.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

A simplified overview of the EGFR signaling pathway.

This comparative guide underscores the significant potential of piperazine derivatives in the development of targeted therapies. The presented docking data, coupled with detailed experimental protocols and an understanding of the relevant biological pathways, provides a solid foundation for future research in this promising area of drug discovery.

References

A Comparative Guide to LC-MS Methods for the Quantification of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of piperazine compounds is crucial. These compounds are integral to numerous pharmaceuticals, acting as key building blocks or active ingredients. This guide provides a comprehensive comparison of various Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantification of piperazine and its derivatives, supported by experimental data and detailed methodologies.

Introduction to Analytical Challenges

Piperazine and its derivatives can be challenging to quantify due to their structural similarities and, in some cases, the lack of a strong chromophore, which makes detection by UV-based methods difficult without derivatization[1]. LC-MS has emerged as a superior technique, offering high sensitivity and selectivity for the analysis of these compounds in various matrices, including pharmaceutical ingredients, biological fluids, and environmental samples[1]. This guide will delve into specific LC-MS methods, comparing their performance based on key validation parameters.

Comparison of Quantitative LC-MS Methods

The selection of an appropriate LC-MS method depends on the specific piperazine compound, the matrix, and the required sensitivity. The following table summarizes the performance of several published methods.

Analyte(s)MatrixLC-MS MethodLinearity RangeLLOQAccuracy (% Recovery)Precision (%RSD)Reference
N-Boc-piperazine & byproductsPharmaceutical IntermediateLC-MS/MSNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
PiperazineChicken MuscleHPLC-MS/MS1–200 µg/kg1.0 µg/kg82.22–88.63%1.56–4.55%[2]
LQFM05 (N-phenylpiperazine derivate)Rat Plasma & TissuesLC-QTOF/MS10.0–900.0 ng/mL10.0 ng/mLNot SpecifiedNot Specified[3][4]
1-Methyl-4-nitrosopiperazine (MNP)Rifampicin ProductLC-MS/MSNot SpecifiedNot Specified100.38 ± 3.24%2.52% (intermediate)[5]
1-Methyl-4-nitrosopiperazine (MNP)Rifampicin APIUHPLC-MS/MSNot Specified0.5 ppm (5 ng/mL)Not SpecifiedNot Specified[6]
BZP and TFMPPPlasmaGC-MS0–10 µg/mL0.016 µg/mL79-96% (Extraction Efficiency)Not Specified[7]
BZP and TFMPPUrineGC-MS0–10 µg/mL0.008 µg/mL90-108% (Extraction Efficiency)Not Specified[7]
N-nitrosopiperazineTreated WastewaterHILIC-MSNot Specified0.25 µg/LNot SpecifiedNot Specified[8]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these methods for specific research needs.

Method 1: Quantification of Piperazine in Chicken Muscle by HPLC-MS/MS

This method is suitable for trace-level quantification in a complex biological matrix[2].

  • Sample Preparation (Accelerated Solvent Extraction - ASE and Solid-Phase Extraction - SPE):

    • Homogenized chicken muscle samples are defatted with n-hexane.

    • Extraction is performed using 2% trichloroacetic acid in acetonitrile with an ASE system at 80°C and 1500 psi.

    • The extract is then purified using an SPE cartridge.

    • The eluate is filtered through a 0.22-µm syringe filter before injection into the HPLC system[2].

  • Liquid Chromatography:

    • Column: Not specified in the provided abstract.

    • Mobile Phase: Not specified in the provided abstract.

    • Flow Rate: Not specified in the provided abstract.

    • Column Temperature: Not specified in the provided abstract[2].

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).

    • Declustering Potential: 81.2 V[2].

    • MRM Transitions: Specific transitions for piperazine would be monitored.

Method 2: Quantification of an N-phenylpiperazine Derivative (LQFM05) in Rat Plasma and Tissues by LC-QTOF/MS

This method is designed for pharmacokinetic and biodistribution studies[3][4].

  • Sample Preparation (Protein Precipitation):

    • Plasma and tissue homogenate samples undergo protein precipitation using acetonitrile[4].

    • The mixture is centrifuged, and the supernatant is collected for analysis.

  • Liquid Chromatography:

    • Column: X-Terra RP18 column (150 × 3.0 mm, 3.5 μm).

    • Mobile Phase: A gradient of 10 mM ammonium acetate (A) and acetonitrile (B).

    • Gradient: 0–8 min (55% A), 8–9 min (50% A), 9–10 min (45% A), 10–11 min (40% A), 11–12 min (35% A), 12–13 min (30% A), 13–14 min (40% A), 14–16 min (50% A), and 16–21 min (55% A).

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C[4].

  • Mass Spectrometry (QTOF/MS):

    • Ionization Mode: ESI+.

    • MRM Transition for LQFM05: m/z 349 → 173.

    • MRM Transition for Diazepam (IS): m/z 285 → 154[3][4].

Method 3: Quantification of 1-Methyl-4-Nitrosopiperazine (MNP) in Rifampicin by UHPLC-MS/MS

This method is tailored for the analysis of a genotoxic impurity in an active pharmaceutical ingredient (API)[6].

  • Sample Preparation:

    • Rifampicin samples are dissolved in methanol to avoid the overestimation of MNP that can occur with aqueous diluents[6].

  • Liquid Chromatography (UHPLC):

    • Column: InfinityLab Poroshell HPH-C18 (100 mm, 2.1 mm i.d., 1.9 µm particle size)[6].

    • Mobile Phase: Not specified in the provided abstract.

    • Flow Rate: Not specified in the provided abstract.

    • Column Temperature: Not specified in the provided abstract.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: ESI+.

    • MRM Transition for MNP: m/z 130.1 > 100.1.

    • MRM Transition for IS (d4-MNP): m/z 134.1 > 104.1[6].

General Workflow for LC-MS Quantification of Piperazine Compounds

The following diagram illustrates a typical workflow for the quantification of piperazine compounds using LC-MS.

LC-MS Workflow for Piperazine Quantification SampleCollection Sample Collection (e.g., Plasma, API, Water) SamplePreparation Sample Preparation (SPE, LLE, PPT) SampleCollection->SamplePreparation LC_Separation LC Separation (HPLC/UHPLC) SamplePreparation->LC_Separation MS_Detection MS Detection (MS/MS, QTOF) LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition DataProcessing Data Processing (Integration, Calibration) DataAcquisition->DataProcessing Quantification Quantification & Reporting DataProcessing->Quantification

Caption: A generalized workflow for the LC-MS analysis of piperazine compounds.

Alternative and Complementary Methods

While LC-MS is a powerful tool, other methods can be used for the analysis of piperazine compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also highly effective for the separation and identification of piperazine derivatives, especially in the analysis of street drug samples[9]. For some applications, derivatization may be necessary to improve the volatility and chromatographic behavior of the analytes[10].

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is readily available in most laboratories[1]. However, for piperazine and other compounds lacking a strong chromophore, derivatization is required to achieve adequate sensitivity[1][11].

  • Liquid Chromatography with Diode-Array Detection (LC-DAD): This technique can be used for the determination of piperazine designer drugs and can complement LC-MS by providing qualitative and quantitative confirmation of results[12][13].

Conclusion

LC-MS methods, particularly LC-MS/MS, stand out as the superior choice for the comprehensive and sensitive quantification of piperazine compounds[1]. The ability to directly analyze these compounds with high selectivity and sensitivity makes LC-MS invaluable for quality control in pharmaceutical development, pharmacokinetic studies, and trace-level analysis in various complex matrices. The choice of a specific LC-MS method, including the sample preparation technique and chromatographic conditions, should be tailored to the specific analytical challenge at hand. This guide provides a solid foundation for researchers to select and develop the most appropriate method for their needs.

References

Comparative Analysis of Enoyl-ACP Reductase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various inhibitors targeting the bacterial enzyme enoyl-acyl carrier protein (ACP) reductase (ENR). This analysis is supported by experimental data on their inhibitory concentrations, spectrum of activity, and underlying mechanisms of action. ENR is a critical enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, representing a validated and attractive target for the development of novel antibacterial agents due to its essentiality and its absence in mammals.

This guide will delve into a comparative analysis of well-established and novel ENR inhibitors, including the widely known triclosan and the frontline anti-tuberculosis drug isoniazid. Furthermore, it will explore other chemical classes such as diphenyl ethers, pyrrolidine carboxamides, and arylamides, presenting a comprehensive overview to inform rational drug design and development strategies.

The Role of Enoyl-ACP Reductase in the Bacterial Fatty Acid Synthesis II Pathway

The FAS-II pathway is responsible for the synthesis of fatty acids, which are essential components of bacterial cell membranes. This pathway consists of a repeating cycle of four enzymatic reactions that elongate the fatty acid chain by two carbons in each cycle. Enoyl-ACP reductase (ENR) catalyzes the final, rate-limiting step in this elongation cycle: the NADH or NADPH-dependent reduction of a trans-2-enoyl-ACP intermediate to a saturated acyl-ACP.[1] Inhibition of ENR disrupts the FAS-II pathway, leading to the depletion of essential fatty acids, which in turn compromises the integrity of the bacterial cell membrane and ultimately results in cell death. The diversity of ENR isozymes across different bacterial species, such as FabI, FabK, FabL, and FabV, presents both challenges and opportunities for the development of broad-spectrum or pathogen-specific inhibitors.[2][3]

FAS_II_Pathway acetyl_coa Acetyl-CoA condensation Condensation (FabH/FabB/FabF) acetyl_coa->condensation malonyl_coa Malonyl-CoA malonyl_acp Malonyl-ACP malonyl_acp->condensation ketoacyl_acp β-Ketoacyl-ACP condensation->ketoacyl_acp reduction1 Reduction (FabG) ketoacyl_acp->reduction1 hydroxyacyl_acp β-Hydroxyacyl-ACP reduction1->hydroxyacyl_acp dehydration Dehydration (FabZ/FabA) hydroxyacyl_acp->dehydration enoyl_acp trans-2-Enoyl-ACP dehydration->enoyl_acp reduction2 Reduction (ENR - FabI/K/L/V) enoyl_acp->reduction2 acyl_acp Acyl-ACP (Elongated Chain) reduction2->acyl_acp elongation_cycle Further Elongation Cycles acyl_acp->elongation_cycle membrane Membrane Lipids acyl_acp->membrane

Figure 1: Bacterial Fatty Acid Synthesis II (FAS-II) Pathway.

Comparative Efficacy of ENR Inhibitors

The development of ENR inhibitors has led to a diverse array of chemical scaffolds with varying potencies and spectra of activity. This section provides a quantitative comparison of representative inhibitors from different classes.

Inhibitor ClassCompoundTarget EnzymeIC50 (µM)Ki (µM)MIC (µg/mL)Target Organism(s)
Diphenyl Ether TriclosanE. coli FabI---Escherichia coli
S. aureus FabI---Staphylococcus aureus
M. tuberculosis InhA-0.2-Mycobacterium tuberculosis[4]
Isoniazid (prodrug) Isonicotinoyl-NAD adductM. tuberculosis InhA--0.02-0.2Mycobacterium tuberculosis
Pyrrolidine Carboxamide Compound d6M. tuberculosis InhA10.05->125Mycobacterium tuberculosis[5]
Compound p31M. tuberculosis InhA1.39->125Mycobacterium tuberculosis[5]
Compound p37M. tuberculosis InhA4.47->125Mycobacterium tuberculosis[5]
Thiopyridines GTC-004061E. coli FabI3-25->64E. coli, S. aureus, B. subtilis[6][7]
GTC-330346E. coli FabI3-25-8S. aureus, B. subtilis[7]
GTC-341772E. coli FabI3-25-16S. aureus, B. subtilis[7]
Naphthyridinones Compound 4S. aureus FabI<0.01-<0.01-0.02Staphylococcus aureus, Staphylococcus epidermidis[8]
S. pneumoniae FabK1-10-0.2-0.78Streptococcus pneumoniae[8]

Note: IC50 and Ki values are highly dependent on experimental conditions. Direct comparison should be made with caution. MIC values can vary between different strains of the same organism.

Mechanisms of Action: A Closer Look

Triclosan: A Direct, Non-covalent Inhibitor

Triclosan is a broad-spectrum antimicrobial agent that directly inhibits ENR. It is a non-covalent, slow-binding inhibitor that forms a stable ternary complex with the enzyme and the NAD+ cofactor.[4] The binding of triclosan to the active site of ENR, often involving a key tyrosine residue, prevents the binding of the enoyl-ACP substrate, thereby halting the fatty acid elongation cycle.[9]

Isoniazid: A Prodrug Requiring Activation

In contrast to triclosan, isoniazid (INH) is a prodrug that requires activation to exert its inhibitory effect.[10][11] It is a cornerstone of tuberculosis treatment.

Isoniazid_Activation inh Isoniazid (Prodrug) katg KatG (Catalase-Peroxidase) inh->katg activated_inh Activated Isoniazid (Isonicotinic Acyl Radical) katg->activated_inh adduct Isonicotinoyl-NAD Adduct activated_inh->adduct + NAD+ nad NAD+ inha InhA (ENR) adduct->inha inhibition Inhibition of Mycolic Acid Synthesis inha->inhibition Blocks Substrate Binding

Figure 2: Mechanism of Action of Isoniazid.

Once inside the mycobacterial cell, INH is activated by the catalase-peroxidase enzyme KatG.[12][13] The activated form of INH then covalently attaches to the NAD+ cofactor, forming an isonicotinoyl-NAD adduct.[10][11] This adduct binds with high affinity to the active site of the M. tuberculosis ENR, InhA, effectively blocking its function and inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[12]

Experimental Protocols

Enoyl-ACP Reductase (ENR) Activity Assay (IC50 and Ki Determination)

This spectrophotometric assay measures the activity of ENR by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.

Materials:

  • Purified ENR enzyme

  • NADH or NADPH

  • trans-2-enoyl-ACP or a suitable substrate analog (e.g., crotonoyl-CoA)

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in the wells of a microtiter plate containing the assay buffer, a fixed concentration of NADH (or NADPH), and the purified ENR enzyme.

  • Add the test inhibitor at various concentrations to the wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-20 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • Initiate the enzymatic reaction by adding the substrate (trans-2-enoyl-ACP or crotonoyl-CoA).

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[13][14][15]

  • To determine the inhibition constant (Ki), perform the assay at multiple substrate and inhibitor concentrations and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten, Dixon plots).[14] The relationship between IC50 and Ki depends on the mechanism of inhibition and the substrate concentration.[16]

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC - Determination)

The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • Test inhibitor compounds

  • 96-well microtiter plates

  • Spectrophotometer or a visual reading system

Procedure:

  • Prepare a standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland standard).

  • Serially dilute the test inhibitor compound in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension. Include a positive control (no inhibitor) and a negative control (no bacteria).

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours).

  • Determine the MIC by identifying the lowest concentration of the inhibitor that completely inhibits visible growth of the bacterium. This can be done visually or by measuring the optical density at 600 nm.[17]

Experimental Workflow for ENR Inhibitor Screening

The discovery of novel ENR inhibitors often follows a high-throughput screening (HTS) workflow designed to efficiently identify and characterize promising lead compounds from large chemical libraries.

HTS_Workflow library Compound Library primary_screen Primary High-Throughput Screen (Single Concentration) library->primary_screen hits Initial Hits primary_screen->hits dose_response Dose-Response Assay (IC50 Determination) hits->dose_response Active Compounds confirmed_hits Confirmed Hits dose_response->confirmed_hits secondary_assays Secondary Assays (e.g., Ki, Mechanism of Inhibition) confirmed_hits->secondary_assays mic_testing Antimicrobial Susceptibility Testing (MIC Determination) confirmed_hits->mic_testing lead_compounds Lead Compounds secondary_assays->lead_compounds mic_testing->lead_compounds sar_optimization Structure-Activity Relationship (SAR) and Lead Optimization lead_compounds->sar_optimization preclinical Preclinical Development sar_optimization->preclinical

Figure 3: High-Throughput Screening Workflow for ENR Inhibitors.

This workflow typically begins with a primary high-throughput screen of a large compound library at a single concentration to identify initial "hits" that inhibit ENR activity.[18][19] These hits are then subjected to dose-response assays to confirm their activity and determine their IC50 values.[18] Confirmed hits undergo further characterization in secondary assays to determine their mechanism of inhibition and Ki values.[18] Promising compounds are then evaluated for their whole-cell activity through antimicrobial susceptibility testing to determine their MIC values.[2] Compounds that demonstrate both potent enzyme inhibition and good cellular activity are selected as lead compounds for further optimization through structure-activity relationship (SAR) studies, with the ultimate goal of advancing them into preclinical development.[18]

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone. The following procedures are based on the known hazards of structurally similar piperazine derivatives and are intended to ensure safe laboratory operations.

Chemical Profile:

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Safety Goggles or Face ShieldMust be worn at all times to protect against splashes. Use safety goggles with side protection.[5][6] A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.
Skin Chemical-Resistant GlovesNitrile rubber (NBR) gloves with a minimum thickness of 0.11 mm are recommended.[6] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1]
Body Laboratory Coat or Protective ClothingA standard laboratory coat should be worn to prevent skin contact.[1][5] For procedures with a higher risk of exposure, consider additional protective clothing.
Respiratory Fume Hood or RespiratorAll handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors or dust.[1][5][7] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator is necessary.[5][7]

Standard Operating Procedure for Handling

Adherence to a strict operational workflow is critical for safety. The following diagram outlines the standard procedure for handling this compound.

Standard Handling Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handling_weigh Weigh/Measure Chemical prep_setup->handling_weigh handling_procedure Perform Experimental Procedure handling_weigh->handling_procedure cleanup_decontaminate Decontaminate Work Surfaces handling_procedure->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Standard Handling Workflow for this compound.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate first aid is crucial.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek medical attention if irritation persists.[2]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[5] Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[3][8] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Disposal Plan

Proper management of spills and waste is essential to prevent environmental contamination and further exposure.

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For minor spills, use an inert absorbent material to contain the spill.

  • Clean-up: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Waste Disposal:

All waste containing this compound should be considered hazardous.

Waste Type Disposal Procedure
Unused Chemical Dispose of contents/container to an approved waste disposal plant.[1][2][3] Do not dispose of down the drain.
Contaminated Materials All contaminated materials (e.g., gloves, absorbent pads, glassware) should be placed in a sealed, labeled container and disposed of as hazardous waste according to local, state, and federal regulations.

The following diagram illustrates the decision-making process for waste disposal.

Waste Disposal Workflow start Waste Generated is_contaminated Is the material contaminated with the chemical? start->is_contaminated hazardous_waste Dispose as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous_waste Dispose as Non-Hazardous Waste is_contaminated->non_hazardous_waste No end Disposal Complete hazardous_waste->end non_hazardous_waste->end

Caption: Waste Disposal Decision Workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.